(S)-2-methylbutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881258 | |
| Record name | (2S)-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-91-2 | |
| Record name | (+)-2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Methylbutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-2-Methylbutanoic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutanoic acid, a chiral branched-chain fatty acid, is a significant contributor to the aroma and flavor profiles of numerous natural products and fermented foods. Its presence and stereochemistry are crucial in determining the sensory characteristics of fruits, beverages, and dairy products. This technical guide provides an in-depth exploration of the natural occurrences of this compound, its biosynthetic pathway originating from L-isoleucine, and detailed experimental methodologies for its extraction, purification, and stereospecific analysis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and metabolic engineering.
Natural Sources of this compound
This compound is found in a variety of natural sources, where it contributes to their characteristic aromas. It is particularly prevalent in many fruits and fermented products.
Fruits
This compound is a key volatile compound in several fruits, often associated with fruity and sweet notes.[1] Notable examples include:
-
Apples (Malus domestica): this compound is a component of apple aroma, and its concentration can vary among different cultivars.[1][2] Esters derived from 2-methylbutanoic acid, such as ethyl 2-methylbutanoate and hexyl 2-methylbutanoate, are also important contributors to the overall apple flavor profile.[3]
-
Apricots (Prunus armeniaca): This fruit naturally contains this compound, which is part of its complex aroma profile.[1] The concentration of this and other volatile compounds can differ between apricot varieties.[4][5][6]
-
Other Fruits: this compound has also been identified in strawberries and cranberries.[7]
Fermented Foods and Beverages
Microbial metabolism during fermentation processes is a significant source of this compound.
-
Cocoa (Theobroma cacao): During the fermentation of cocoa beans, microbial activity leads to the production of 2-methylbutanoic acid, which is a key contributor to the final chocolate flavor.[1] The (R)-enantiomer has also been found in cocoa beans.[1]
-
Cheese: The ripening of cheese involves complex microbial and enzymatic processes that generate a wide range of volatile compounds, including 2-methylbutanoic acid, which contributes to the characteristic cheesy and sweaty notes of certain cheese varieties.[8] The enantiomeric distribution can vary between cheese types.
-
Fermented Beverages: this compound and its esters are found in fermented beverages like specialty beers and wines, where they are produced by yeast and bacteria during fermentation and contribute to the overall flavor profile. In a beverage fermented with shiitake mushrooms, (R)-2-methylbutanoic acid was surprisingly found in significant amounts.[9][10][11][12]
Other Natural Sources
This compound has also been reported in the scent of the orchid Luisia curtisii and as a minor constituent of the perennial flowering plant valerian (Valeriana officinalis).[1]
Quantitative Data on this compound in Natural Sources
The concentration of 2-methylbutanoic acid can vary significantly depending on the natural source, cultivar, and processing conditions. The following table summarizes available quantitative data. Please note that many studies report the total concentration of 2-methylbutanoic acid without specifying the enantiomeric distribution.
| Natural Source | Cultivar/Type | Concentration (µg/g or µg/L) | Enantiomeric Ratio (S:R) | Reference |
| Apple | Redchief Delicious | Varies during ripening | Not Specified | [13] |
| Cocoa Beans | Unroasted | Acetic acid up to 474.82 ± 52.69 µg/g | Not Specified | [14] |
| Fermented Beverage | Shiitake Fermented | Not Specified | 67:33 | [10] |
| Apricot | Various | Varies among cultivars | Not Specified | [4][5][6] |
Biosynthesis of this compound
The primary biosynthetic pathway for this compound in most organisms is the catabolism of the essential branched-chain amino acid L-isoleucine.[15] This metabolic process occurs in both microorganisms and plants.
The pathway involves a series of enzymatic reactions that convert L-isoleucine into (S)-2-methylbutanoyl-CoA, which is then hydrolyzed to yield this compound.
Key Enzymatic Steps
The catabolism of L-isoleucine to this compound can be summarized in the following key steps:
-
Transamination: The first step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain aminotransferase (BCAT) (EC 2.6.1.42). This reaction transfers the amino group to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and (S)-α-keto-β-methylvalerate.[15]
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) (EC 1.2.4.4). This multi-enzyme complex converts (S)-α-keto-β-methylvalerate to (S)-2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[15]
-
Thioester Hydrolysis: The final step is the hydrolysis of the thioester bond in (S)-2-methylbutanoyl-CoA to release free this compound. This reaction is catalyzed by a thioesterase .
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound from natural sources, as well as a protocol for studying its biosynthesis in microbial cultures.
Extraction of 2-Methylbutanoic Acid from Fruit Matrix
This protocol is a general guideline for the extraction of short-chain fatty acids, including 2-methylbutanoic acid, from fruit samples.
Materials:
-
Fruit sample (e.g., apple, apricot)
-
Liquid nitrogen
-
Homogenizer
-
Saturated NaCl solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Freeze the fruit sample in liquid nitrogen and grind it to a fine powder using a homogenizer.
-
Extraction:
-
Weigh a known amount of the powdered sample (e.g., 10 g) into a centrifuge tube.
-
Add a saturated NaCl solution (e.g., 20 mL) to the tube to inhibit enzymatic activity and aid in phase separation.
-
Add diethyl ether (e.g., 40 mL) and homogenize the mixture for 2-3 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.
-
-
Solvent Collection: Carefully collect the upper ether layer, which contains the extracted volatile compounds.
-
Drying and Concentration:
-
Dry the ether extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract and concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 35-40°C).
-
-
Storage: Store the concentrated extract at -20°C until analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the chiral separation of 2-methylbutanoic acid enantiomers using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., β-DEX™ 225, Supelco)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
Sample Preparation (Derivatization):
For improved chromatographic performance, derivatization to form esters (e.g., methyl esters) is often recommended. This can be achieved by reacting the extract with a derivatizing agent such as BF3-methanol.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines the enantioselective analysis of 2-methylbutanoic acid using HPLC.
Instrumentation:
-
HPLC system with a UV or refractive index detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Daicel)
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
Sample Preparation:
The concentrated extract can be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Protocol for Studying Isoleucine Catabolism in Lactobacillus
This protocol provides a framework for investigating the biosynthesis of 2-methylbutanoic acid from L-isoleucine in a bacterial culture, such as Lactobacillus.
Materials:
-
Lactobacillus strain (e.g., Lactobacillus plantarum)
-
MRS broth (or other suitable growth medium)
-
L-isoleucine
-
Sterile culture tubes or flasks
-
Incubator
-
Centrifuge
-
Extraction solvents (as described in Protocol 4.1)
-
GC-MS or HPLC system for analysis
Procedure:
-
Culture Preparation: Inoculate the Lactobacillus strain into MRS broth and grow overnight at the optimal temperature (e.g., 37°C).
-
Experimental Setup:
-
Prepare fresh MRS broth.
-
Create experimental groups with and without the addition of a known concentration of L-isoleucine (e.g., 1 g/L).
-
Inoculate the experimental media with the overnight culture.
-
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Extraction:
-
At each time point, collect a sample of the culture broth.
-
Centrifuge the sample to pellet the bacterial cells.
-
Collect the supernatant and perform the extraction of short-chain fatty acids as described in Protocol 4.1.
-
-
Analysis: Analyze the extracts using chiral GC-MS (Protocol 4.2) or HPLC (Protocol 4.3) to quantify the production of this compound.
-
Data Analysis: Compare the production of this compound in the cultures with and without the addition of L-isoleucine to confirm its role as a precursor.
Conclusion
This compound is a crucial chiral molecule that significantly influences the sensory properties of a wide range of natural and fermented products. Its biosynthesis via the catabolism of L-isoleucine is a fundamental metabolic pathway in many organisms. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, stereospecific analysis, and investigation of the biosynthesis of this important flavor compound. A deeper understanding of the natural sources and biosynthetic pathways of this compound will continue to be of great interest to researchers in the fields of food science, natural product chemistry, and biotechnology, with potential applications in flavor and fragrance development and metabolic engineering.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Carotenoids, Fatty Acids, and Volatile Compounds in Apricot Cultivars from Romania—A Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]
- 6. Volatile Constituents of Different Apricot Varieties in Cool Subtropical Climate Conditions [ijiasr.penpublishing.net]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. agrarforschungschweiz.ch [agrarforschungschweiz.ch]
- 9. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 15. benchchem.com [benchchem.com]
Chirality and stereochemistry of 2-methylbutanoic acid
An In-depth Technical Guide on the Chirality and Stereochemistry of 2-Methylbutanoic Acid
Introduction
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H.[1][2] The presence of a chiral center at the C2 carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a carboxyl group), confers chirality to the molecule.[3] Consequently, 2-methylbutanoic acid exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.[1]
These stereoisomers exhibit identical physical properties in an achiral environment but differ significantly in their interaction with plane-polarized light and, crucially, in their biological activities.[4] This stereochemical difference is of paramount importance in the fields of flavor and fragrance chemistry, where the two enantiomers possess distinct sensory profiles.[1][4] Furthermore, the enantiomerically pure forms of 2-methylbutanoic acid serve as valuable chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where specific stereochemistry is often a prerequisite for desired efficacy and safety.[5][6]
Physicochemical Properties of Stereoisomers
The enantiomers of 2-methylbutanoic acid share most physical properties but are distinguished by the direction in which they rotate plane-polarized light and by their unique odors. The racemic mixture is an equal mixture of both enantiomers.
| Property | Racemic (R/S) | (R)-Enantiomer | (S)-Enantiomer | Reference |
| IUPAC Name | 2-Methylbutanoic acid | (2R)-2-Methylbutanoic acid | (2S)-2-Methylbutanoic acid | [1][7][8] |
| CAS Number | 116-53-0 | 32231-50-8 | 1730-91-2 | [1] |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | [2][7] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | [1] |
| Density | 0.94 g/cm³ (20 °C) | 0.9313 g/cm³ (25 °C) | N/A | [1][9] |
| Boiling Point | 176 °C | 50 °C (0.07 Torr) | N/A | [1][9] |
| Melting Point | -90 °C | N/A | N/A | [1] |
| Odor | Pungent, cheesy | Pervasive, cheesy, sweaty | Pleasantly sweet, fruity | [1][4] |
| Taste Threshold | N/A | 100 ppb | 50 ppb | [4] |
| Natural Occurrence | Angelica, Valerian | Cocoa beans | Apples, Apricots | [1] |
Synthesis and Resolution of Enantiomers
The preparation of enantiomerically pure 2-methylbutanoic acid can be achieved through either asymmetric synthesis, which directly yields a single enantiomer, or by resolving a racemic mixture.
Racemic Synthesis
A common and straightforward method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction. This involves reacting 2-chlorobutane (B165301) with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide, followed by an acidic workup.[1]
Enantioselective Synthesis
One of the earliest examples of enantioselective synthesis involved the thermal decomposition of ethyl(methyl)malonic acid in the presence of the chiral base brucine, which yielded an optically active product mixture.[1] Modern methods provide much higher selectivity, such as the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP (Ru-BINAP) catalyst, which can produce either enantiomer with high enantiomeric excess.[1]
Resolution of Racemic Mixtures
Separating a racemic mixture into its constituent enantiomers is a widely used approach.
-
Diastereomeric Salt Crystallization : This classical method involves reacting the racemic acid with an optically pure chiral base, such as (R)-(+)-α-methylbenzylamine.[10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. These salts can then be separated by fractional crystallization.[10] After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid.
-
Enzymatic Resolution : This technique leverages the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in the racemic mixture.[11] For instance, in the presence of an alcohol, a lipase (B570770) can catalyze the esterification of one enantiomer at a much faster rate than the other. The resulting mixture contains an ester of one enantiomer and the unreacted acid of the other, which can then be easily separated. Lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus have shown high enantioselectivity for this purpose.[12][13]
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Methylbutanoic Acid (Grignard Method)
Materials:
-
2-chlorobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3M HCl)
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser)
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings. Add a solution of 2-chlorobutane in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining 2-chlorobutane solution at a rate that maintains a gentle reflux.
-
Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Cautiously add crushed dry ice in small portions to the stirred solution.
-
Hydrolysis: Once the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the diethyl ether by rotary evaporation to yield racemic 2-methylbutanoic acid. Further purification can be achieved by distillation.
Protocol 2: Enzymatic Resolution of Racemic 2-Methylbutanoic Acid
Materials:
-
Racemic 2-methylbutanoic acid
-
Immobilized lipase (e.g., from Rhizomucor miehei, Lipase IM 20)[12][13]
-
Methanol (B129727) or another suitable alcohol
-
Anhydrous organic solvent (e.g., isooctane)[12]
-
Aqueous sodium bicarbonate solution (e.g., 5%)
-
Aqueous hydrochloric acid (e.g., 1M HCl)
-
Diethyl ether or ethyl acetate
Methodology:
-
Esterification: In a flask, dissolve racemic 2-methylbutanoic acid and methanol in isooctane. Add the immobilized lipase.[12]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 20-30°C).[10][12] Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester. Stop the reaction at approximately 50% conversion to achieve high ee for both products.
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized lipase, which can be washed and potentially reused.[11]
-
Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted this compound with an aqueous sodium bicarbonate solution.[11] The organic layer will contain the (R)-methyl-2-methylbutanoate.
-
Isolation of (S)-Acid: Collect the aqueous layer and acidify it with 1M HCl to a pH of ~2. Extract the liberated this compound with diethyl ether. Dry the organic extract and remove the solvent to obtain the enantiomerically enriched (S)-acid.[11]
-
Isolation of (R)-Acid: The organic layer from step 4, containing the (R)-ester, can be washed and dried. The ester can then be hydrolyzed using aqueous acid or base to yield the (R)-2-methylbutanoic acid.
Protocol 3: Determination of Enantiomeric Excess via Chiral GC
Materials:
-
Sample of 2-methylbutanoic acid (as free acid or derivatized to a more volatile ester)
-
Chiral Gas Chromatography (GC) column (e.g., a cyclodextrin-based column)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Reference standards of racemic, (R)-, and this compound
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 2-methylbutanoic acid sample in a suitable solvent (e.g., dichloromethane).[14] If necessary, derivatize the acid to its methyl or ethyl ester to improve volatility and peak shape.
-
Instrument Setup: Install the chiral column and set the appropriate GC conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These conditions must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject a small volume of the prepared sample onto the GC. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.[14]
-
Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times to those of the reference standards. Integrate the peak areas for each enantiomer.
-
Calculation: Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Biological Significance and Applications
The distinct stereochemistry of 2-methylbutanoic acid enantiomers leads to different biological roles and applications.
-
Flavor and Fragrance: The most well-documented difference is in odor perception. This compound has a pleasant, fruity-sweet aroma and is a key flavor component in apples and strawberries, while the (R)-enantiomer has a strong, cheesy-sweaty odor characteristic of cocoa beans.[1][4][12][13] This makes them important additives in the food and perfume industries.
-
Metabolism: 2-methylbutanoic acid is a metabolite produced during the metabolism of the amino acid isoleucine.[5][15] Its presence in biofluids can be indicative of certain metabolic processes or disorders.
-
Chiral Synthesis: As a versatile chiral building block, enantiomerically pure 2-methylbutanoic acid is used in the synthesis of more complex molecules.[5] Its structure is incorporated into various pharmaceuticals and agrochemicals where a specific three-dimensional arrangement is critical for biological activity.
-
Potential Therapeutic Roles: While less studied than its role in flavor, 2-methylbutanoic acid shares structural motifs with other short-chain fatty acids that have known biological activities. Research into similar compounds suggests potential applications in drug delivery, as well as antimicrobial, anticoagulant, and anticancer therapies, although further investigation into the specific activities of each enantiomer is required.[6]
Data Presentation
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR with Chiral Solvating Agent |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase in the gas phase.[16] | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.[16] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[16] |
| Resolution | Typically provides high, baseline separation (Rs > 1.5).[16] | Excellent, baseline separation is achievable (Rs > 1.5).[16] | Depends on the choice of solvating agent and the specific substrate; can achieve baseline separation.[16] |
| Advantages | High resolution, speed, sensitivity, suitable for volatile compounds. | Broad applicability, wide range of available chiral stationary phases, preparative scale-up is possible. | Rapid analysis, no separation required, provides direct quantification, requires small sample amounts. |
| Disadvantages | Sample must be volatile or derivatized, high temperatures can cause racemization. | Higher solvent consumption, can be slower than GC, sample must be soluble in the mobile phase. | Requires a fluorinated analyte (or derivatization), lower sensitivity than chromatographic methods, chiral agent can be expensive. |
Visualizations
Diagram 1: Stereoisomers of 2-Methylbutanoic Acid
Caption: Logical relationship of 2-methylbutanoic acid stereoisomers.
Diagram 2: Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the chiral resolution via enantioselective esterification.
Diagram 3: General Workflow for Synthesis and Analysis
Caption: A comprehensive workflow from synthesis to characterization.[17]
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 3. Which of the following compounds exhibits stereoisomerism class 12 chemistry CBSE [vedantu.com]
- 4. The 2-Methylbutanoic acids [leffingwell.com]
- 5. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]
- 6. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications - Nanjing Chemical Material Corp. [njchm.com]
- 7. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C5H10O2 | CID 448893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-2-Methylbutanoic Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and quality control activities involving this chiral molecule. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for key property determination and a visualization of its metabolic origin are also included.
Physical Properties
This compound is a clear, colorless liquid with a characteristic fruity odor.[1] Its physical properties are crucial for handling, storage, and various applications, including its use as a flavoring agent and a chiral building block in organic synthesis.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| CAS Number | 1730-91-2 | [2] |
| Appearance | Clear colorless liquid | [2] |
| Density | 0.938 g/mL at 25 °C | [2] |
| Boiling Point | 176-177 °C (at 760 mmHg) | [2] |
| 78 °C (at 15 mmHg) | [2] | |
| Melting Point | -90 °C | [2] |
| Refractive Index (n²⁰/D) | 1.406 | [2] |
| Optical Rotation ([α]²⁰/D) | +19° (neat) | [2] |
| LogP | 1.18 | [2] |
| Flash Point | 73 °C (closed cup) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [2] |
| Alcohol | Soluble | [2] |
| Oils | Soluble | [2] |
| Propylene Glycol | Soluble | [2] |
| Glycerin | Poorly soluble | [2] |
Chemical Properties
This compound exhibits chemical properties typical of a carboxylic acid, while its chirality introduces stereospecificity in its reactions.
-
Acidity : As a carboxylic acid, it is a weak acid capable of donating a proton from its carboxyl group.
-
Esterification : It readily undergoes esterification with alcohols in the presence of an acid catalyst to form fruity-smelling esters. The enantioselective synthesis of this compound methyl ester, a component of apple and strawberry flavor, is a notable example.[3]
-
Chiral Building Block : Its chiral center makes it a valuable starting material in the asymmetric synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Metabolic Origin : this compound is a product of the catabolism of L-isoleucine, a branched-chain amino acid.[1][4]
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
Table 3: Spectral Data for this compound
| Technique | Key Peaks/Features | Source(s) |
| ¹H NMR | Consistent with the structure, showing signals for the methyl, ethyl, and methine protons, as well as the acidic proton of the carboxyl group. | |
| ¹³C NMR | Shows five distinct carbon signals corresponding to the molecular structure. | |
| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid, and a strong C=O stretch. | [5] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of 2-methylbutanoic acid. |
Experimental Protocols
Detailed methodologies for determining key physical properties are provided below.
4.1. Determination of Boiling Point using the Thiele Tube Method
This method is suitable for determining the boiling point of small quantities of liquid.
-
Materials : Thiele tube, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), mineral oil, and a heat source (e.g., Bunsen burner).[6]
-
Procedure :
-
Fill the small test tube to about half-full with this compound.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached test tube into the Thiele tube containing mineral oil, ensuring the sample is immersed.
-
Gently heat the side arm of the Thiele tube.[7]
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[7][8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][9][10]
-
4.2. Measurement of Optical Rotation using a Polarimeter
A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.
-
Materials : Polarimeter, polarimeter cell (sample tube), a solution of this compound of known concentration, and the corresponding pure solvent.[11][12]
-
Procedure :
-
Turn on the polarimeter and allow it to warm up.
-
Prepare a solution of this compound with a precisely known concentration (c) in a suitable solvent.
-
Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.
-
Rinse the sample cell with the prepared solution of this compound and then fill it, ensuring there are no air bubbles.
-
Place the filled sample cell in the polarimeter and measure the observed rotation (α).[13]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration in g/mL.[14]
-
Mandatory Visualization
5.1. Metabolic Pathway of this compound Formation
This compound is a key metabolite in the catabolism of the essential amino acid L-isoleucine. The following diagram illustrates this biochemical pathway.
Caption: Metabolic pathway of L-isoleucine catabolism leading to this compound.
5.2. Experimental Workflow for Purification by Vacuum Distillation
A general workflow for the purification of a liquid carboxylic acid like this compound.
Caption: Generalized workflow for the purification of this compound by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chymist.com [chymist.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polarimeter - Wikipedia [en.wikipedia.org]
- 12. torontech.com [torontech.com]
- 13. iitr.ac.in [iitr.ac.in]
- 14. uwm.edu.pl [uwm.edu.pl]
The Pivotal Role of (S)-2-Methylbutanoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-methylbutanoic acid, a branched-chain fatty acid, is a significant metabolite in various microbial pathways. Its presence and concentration can influence the characteristics of fermented foods, contribute to the synthesis of essential amino acids, and potentially play a role in intercellular signaling. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and physiological roles of this compound in microbial metabolism. Detailed experimental protocols for its quantification and the characterization of key enzymes, along with quantitative data on its production by various microorganisms, are presented to facilitate further research and application in drug development and biotechnology.
Introduction
This compound is a chiral short-chain fatty acid that, along with its enantiomer, is found in a variety of natural sources, including fruits and fermented products[1]. In the realm of microbiology, it is primarily known as a product of amino acid catabolism, specifically the degradation of L-isoleucine. Its characteristic cheesy, fruity, or sweaty aroma contributes significantly to the flavor profiles of many fermented foods and beverages. Beyond its role as a flavor compound, this compound is a key intermediate in several metabolic pathways and is increasingly being investigated for its potential physiological effects. Understanding the microbial processes that produce and consume this molecule is crucial for applications ranging from food science to the development of novel therapeutics.
Biosynthesis of this compound
The primary route for the microbial biosynthesis of this compound is through the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert L-isoleucine into this compound.
The key enzymatic steps are:
-
Transamination: L-isoleucine is first converted to (S)-2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase (BCAT) .
-
Oxidative Decarboxylation: (S)-2-keto-3-methylvalerate is then oxidatively decarboxylated to 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDHc) .[2][3]
-
Thioester Cleavage: Finally, the thioester bond in 2-methylbutanoyl-CoA is cleaved to yield this compound.
Biosynthesis of this compound from L-isoleucine.
Microbial Production of this compound: Quantitative Data
Several microbial species are known to produce this compound. The production yields can vary significantly depending on the species, strain, and fermentation conditions.
| Microbial Species | Substrate | Fermentation Conditions | This compound Titer (g/L) | Enantiomeric Excess (ee) (%) | Reference |
| Bacillus spizizenii ATCC 6633 | 8 g/L L-isoleucine, 5 g/L Glucose | 45 °C, 8% inoculation | 3.67 | 99.32 | [2] |
| Lactobacillus sanfranciscensis | Leucine | Acid stress (pH 3.6) | Not specified, but a seven-fold increase in BCAA catabolites was observed. | Not specified |
Degradation of this compound
Microbial degradation of this compound is an important process, particularly in anaerobic environments such as the gut and anaerobic digesters. The primary pathway for its degradation is β-oxidation, which is carried out by syntrophic bacteria.
Degradation pathway of this compound.
Role in Microbial Signaling
Short-chain fatty acids (SCFAs) are increasingly recognized as important signaling molecules in microbial communities and in host-microbe interactions.[4][5][6] While direct evidence for this compound as a specific quorum-sensing molecule is limited, its structural similarity to other signaling molecules and its production under specific conditions, such as nutrient starvation, suggest a potential role in cell-to-cell communication.[7]
SCFAs can influence gene expression in bacteria, affecting processes such as virulence, metabolism, and stress response.[8] The production of this compound by certain bacteria could, therefore, act as a signal to other members of the microbial community, influencing their behavior and physiology.
Potential signaling role of this compound.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from a microbial fermentation broth.
Materials:
-
Fermentation broth
-
Internal standard (e.g., 2-methylpentanoic acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 1 mL of fermentation broth, add a known amount of the internal standard.
-
Acidify the sample to pH 2 with HCl.
-
Saturate the aqueous phase with NaCl.
-
-
Extraction:
-
Extract the acidified sample three times with 2 mL of diethyl ether.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of MTBSTFA with 1% TBDMSCI and 50 µL of acetonitrile (B52724) to the dried extract.
-
Heat the mixture at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound.
-
Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for GC-MS quantification.
Assay of Branched-chain Amino Acid Aminotransferase (BCAT) Activity
This spectrophotometric assay measures the activity of BCAT by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate (B1630785) dehydrogenase.
Materials:
-
Cell-free extract containing BCAT
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
L-isoleucine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
Glutamate dehydrogenase (GDH)
-
Ammonium chloride (NH4Cl)
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-isoleucine, α-ketoglutarate, and PLP.
-
-
Assay:
-
Add the cell-free extract to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADH, GDH, and NH4Cl.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADH.
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.
-
Assay of Branched-chain α-Keto Acid Dehydrogenase Complex (BCKDHc) Activity
This assay measures the activity of the BCKDHc by monitoring the reduction of NAD⁺ to NADH spectrophotometrically.[2][9]
Materials:
-
Mitochondrial extract or purified BCKDHc
-
Potassium phosphate buffer (pH 7.4)
-
(S)-2-keto-3-methylvalerate
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Cysteine-HCl
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, TPP, and cysteine-HCl.
-
-
Assay:
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding (S)-2-keto-3-methylvalerate, CoA, and NAD⁺.
-
Monitor the increase in absorbance at 340 nm for 10 minutes, which corresponds to the formation of NADH.
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Conclusion
This compound is a multifaceted molecule in microbial metabolism, playing significant roles in flavor development, amino acid homeostasis, and potentially in intercellular communication. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals in drug development and biotechnology to further explore and harness the metabolic pathways associated with this important compound. Future research should focus on elucidating its specific signaling functions and exploring the metabolic engineering of microorganisms for enhanced production of this and other valuable branched-chain fatty acids.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production and Structural Characterization of Lactobacillus helveticus Derived Biosurfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of (S)-2-Methylbutanoic Acid from L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core biosynthetic pathway for the production of (S)-2-methylbutanoic acid from the essential amino acid L-isoleucine. This pathway is a key component of branched-chain amino acid catabolism, with implications in various metabolic processes and disease states. This document provides a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and a visual representation of the pathway to support research and development in metabolism, enzymology, and drug discovery.
Introduction
The conversion of L-isoleucine to this compound is a multi-step enzymatic process that primarily occurs in the mitochondria of various tissues, particularly in skeletal muscle.[1] This catabolic pathway is crucial for the breakdown of branched-chain amino acids (BCAAs), providing energy and metabolic intermediates. The pathway involves an initial transamination, followed by an irreversible oxidative decarboxylation, and concludes with the hydrolysis of a thioester bond to yield the final product.
The Biosynthetic Pathway
The biosynthesis of this compound from L-isoleucine proceeds through the following key enzymatic reactions:
-
Transamination of L-Isoleucine: The pathway is initiated by the transfer of the amino group from L-isoleucine to α-ketoglutarate, a reversible reaction catalyzed by branched-chain aminotransferase (BCAT) .[1] This step produces (S)-α-keto-β-methylvalerate and L-glutamate.[2]
-
Oxidative Decarboxylation: The resulting (S)-α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA.[3] This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKD) complex .[4]
-
Hydrolysis of (S)-2-Methylbutanoyl-CoA: The final step is the hydrolysis of the thioester bond in (S)-2-methylbutanoyl-CoA to release this compound and Coenzyme A. This reaction is catalyzed by acyl-CoA thioesterases (ACOTs) with broad specificity for short-chain acyl-CoAs.[5]
Below is a diagram illustrating this metabolic pathway.
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes in the pathway.
Table 1: Kinetic Parameters for Branched-Chain Aminotransferase (BCAT)
| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Helicobacter pylori NCTC 11637 | L-Isoleucine | 0.34 | 27.3 | [6] |
| Helicobacter pylori NCTC 11637 | 2-Oxoglutarate | 0.085 | 27.3 | [6] |
| Lactobacillus paracasei subsp. paracasei | L-Isoleucine | - | - | [2] |
| Lactococcus lactis | L-Isoleucine | - | - | [7] |
| Rat Heart Mitochondria | L-Isoleucine | - | 66 units/mg | [8] |
Note: Vmax values can vary significantly based on assay conditions and enzyme purity. The activity of BCAT from Lactobacillus and Lactococcus was confirmed, but specific kinetic constants for isoleucine were not provided in the cited sources. The unit for the rat heart mitochondrial enzyme is defined as µmol of product formed per minute.
Table 2: Kinetic Parameters for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex
| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Skeletal Muscle Mitochondria | α-Ketoisovalerate | 82 | 17.7 | [9] |
Note: The provided data is for α-ketoisovalerate, the keto acid derived from valine. Kinetic data for (S)-α-keto-β-methylvalerate is less commonly reported but the BCKD complex is known to act on all three branched-chain α-keto acids.[4]
Table 3: Substrate Specificity of Acyl-CoA Thioesterases (ACOTs)
| Enzyme | Substrate(s) | Notes | Reference |
| ACOT9 (mouse, mitochondrial) | Short-chain acyl-CoAs (including propionyl-CoA, (iso)butyryl-CoA), short-chain methyl-branched CoA esters, and long-chain saturated acyl-CoAs. | ACOT9 is a likely candidate for the hydrolysis of (S)-2-methylbutanoyl-CoA due to its activity on short-chain methyl-branched CoA esters. | [5] |
| ACOT6 (mouse, peroxisomal) | Methyl-branched acyl-CoA esters (e.g., pristanoyl-CoA). | Demonstrates specificity for branched-chain acyl-CoAs. | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Branched-Chain Aminotransferase (BCAT) Activity Assay (Spectrophotometric)
This protocol is adapted from methods used for the characterization of BCAT from various bacterial sources.[10]
Principle: The activity of BCAT is measured in the reverse direction by monitoring the decrease in NADH absorbance at 340 nm. The α-ketoglutarate produced from the transamination of L-glutamate and a branched-chain α-keto acid is reductively aminated by glutamate (B1630785) dehydrogenase, consuming NADH.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Glutamate solution: 100 mM in Assay Buffer
-
(S)-α-keto-β-methylvalerate solution: 20 mM in Assay Buffer
-
NADH solution: 10 mM in Assay Buffer
-
Glutamate Dehydrogenase (GDH): ~100 units/mL
-
Purified BCAT enzyme or cell extract
Procedure:
-
In a 1 mL cuvette, combine the following reagents:
-
800 µL Assay Buffer
-
50 µL L-Glutamate solution (final concentration: 5 mM)
-
20 µL NADH solution (final concentration: 0.2 mM)
-
10 µL GDH solution (final concentration: 1 unit/mL)
-
Appropriate volume of BCAT enzyme solution
-
-
Mix gently and incubate at 37°C for 5 minutes to allow for the reduction of any endogenous α-ketoglutarate.
-
Initiate the reaction by adding 100 µL of (S)-α-keto-β-methylvalerate solution (final concentration: 2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions.
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity Assay (Radiochemical)
This protocol is based on the measurement of 14CO2 release from a radiolabeled substrate.
Principle: The activity of the BCKD complex is determined by measuring the rate of 14CO2 released from the oxidative decarboxylation of [1-14C]-labeled (S)-α-keto-β-methylvalerate.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Cofactor Solution: 2 mM NAD+, 1 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP), 2 mM MgCl2 in Assay Buffer
-
[1-14C]-(S)-α-keto-β-methylvalerate solution (specific activity ~50 mCi/mmol)
-
Mitochondrial preparation or purified BCKD complex
-
Stopping Solution: 1 M perchloric acid
-
CO2 Trapping Solution: 1 M hyamine hydroxide
Procedure:
-
Prepare a reaction mixture in a sealed vial containing:
-
400 µL Assay Buffer
-
100 µL Cofactor Solution
-
Appropriate amount of mitochondrial preparation or purified BCKD complex
-
-
Place a small cup containing 200 µL of CO2 Trapping Solution inside the sealed vial, ensuring it does not mix with the reaction mixture.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by injecting a known amount of [1-14C]-(S)-α-keto-β-methylvalerate through the septum of the vial.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by injecting 100 µL of Stopping Solution.
-
Continue incubation for an additional 60 minutes to ensure complete trapping of the released 14CO2.
-
Remove the cup with the trapping solution and measure the radioactivity by liquid scintillation counting.
-
Calculate the specific activity based on the amount of 14CO2 released per unit time per milligram of protein.
Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric)
This is a general protocol for measuring acyl-CoA thioesterase activity that can be adapted for (S)-2-methylbutanoyl-CoA.
Principle: The free Coenzyme A (CoA) released by the hydrolysis of the acyl-CoA thioester reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
DTNB solution: 10 mM in Assay Buffer
-
(S)-2-methylbutanoyl-CoA solution: 10 mM in water
-
Purified ACOT enzyme or cell lysate
Procedure:
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
900 µL Assay Buffer
-
50 µL DTNB solution (final concentration: 0.5 mM)
-
Appropriate volume of ACOT enzyme solution
-
-
Mix and incubate at 37°C for 3 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of (S)-2-methylbutanoyl-CoA solution (final concentration: 0.5 mM).
-
Immediately monitor the increase in absorbance at 412 nm.
-
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the assay conditions.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the biosynthetic pathway and a general experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound from L-isoleucine is a well-defined catabolic pathway involving three key enzymatic steps. While the kinetics of the initial transamination and oxidative decarboxylation steps are relatively well-characterized, further research is needed to elucidate the specific acyl-CoA thioesterases responsible for the final hydrolysis step and their precise kinetic parameters with (S)-2-methylbutanoyl-CoA. The information and protocols provided in this guide serve as a valuable resource for researchers investigating branched-chain amino acid metabolism and its role in health and disease.
References
- 1. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 3.1.2.20 [iubmb.qmul.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. "Purification and Properties of Acyl Coenzyme A Thioesterase II from Rh" by Timothy Seay and Donald R. Lueking [digitalcommons.mtu.edu]
- 9. genotic.com [genotic.com]
- 10. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-2-Methylbutanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-methylbutanoic acid (C₅H₁₀O₂), a chiral carboxylic acid of interest in chemical research and drug development. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, structured data tables for easy reference, and visualizations of the molecular structure and key spectroscopic processes.
Molecular Structure
This compound is a chiral carboxylic acid with the following structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and comparative analysis.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | -COOH |
| ~2.40 | Sextet | 1H | H-2 |
| ~1.60 | Multiplet | 2H | H-3 |
| ~1.18 | Doublet | 3H | C2-CH₃ |
| ~0.95 | Triplet | 3H | H-4 |
Note: Data is referenced from spectra of the racemic mixture and may show slight variations for the pure enantiomer.[1]
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~183 | C-1 (C=O) |
| ~41 | C-2 |
| ~27 | C-3 |
| ~17 | C2-CH₃ |
| ~12 | C-4 |
Note: Data is compiled from various sources and represents typical values.[2][3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2970 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1460 | Medium | C-H bend (CH₂, CH₃) |
| ~1240 | Medium | C-O stretch |
| ~940 | Broad | O-H bend (Out-of-plane) |
Note: Data is characteristic for aliphatic carboxylic acids.
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (Electron Ionization) for 2-Methylbutanoic Acid
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | < 5 | [M]⁺ (Molecular Ion) |
| 74 | 100 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 57 | ~85 | [C₄H₉]⁺ |
| 45 | ~10 | [COOH]⁺ |
| 29 | ~60 | [C₂H₅]⁺ |
Note: Fragmentation data is based on the racemic mixture and is expected to be identical for the (S)-enantiomer.[2][4]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy
A sample of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16 to 64 scans are typically accumulated with a relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
References
- 1. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methyl butyric acid(116-53-0) 13C NMR [m.chemicalbook.com]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Butanoic acid, 2-methyl- [webbook.nist.gov]
The Natural Occurrence of (S)-2-Methylbutanoic Acid in Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-methylbutanoic acid is a chiral branched-chain fatty acid that contributes significantly to the characteristic aroma and flavor profiles of numerous fruits and plants. Its pleasant, sweet, and fruity odor makes it a compound of great interest in the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction, identification, and quantification in plant matrices.
Natural Distribution in Fruits and Plants
This compound has been identified as a natural volatile constituent in a variety of fruits and plants. Its presence is often associated with the characteristic ripe and fruity notes of these botanicals. While its esters are frequently more abundant, the free acid also plays a crucial role in the overall aroma profile.
This compound is found in many fruits, including apples and apricots.[1] It is also a minor component of the essential oils of Angelica archangelica and the perennial flowering plant Valeriana officinalis (valerian).[1]
Data Presentation: Quantitative Occurrence
The concentration of this compound and its related esters can vary significantly depending on the plant species, cultivar, ripeness stage, and environmental conditions. The following tables summarize the quantitative data available in the literature.
Table 1: Concentration of 2-Methylbutanoic Acid and its Esters in Apple Cultivars
| Apple Cultivar | Compound | Concentration (µg/kg) | Reference |
| 'Redchief Delicious' | 2-Methylbutanoic acid | Present, production pattern observed | [2] |
| 'Fuji' | Ethyl 2-methylbutanoate | 67.1 | [3] |
| 'Fuji' | 2-Methylbutyl acetate | 200.4 | [3] |
| 'Pink Lady' | Hexyl 2-methylbutanoate | 382.45 | [3] |
| 'Pink Lady' | 2-Methylbutyl acetate | 255.15 | [3] |
Table 2: Occurrence of 2-Methylbutanoic Acid and its Esters in Other Fruits
| Fruit | Compound | Observation | Reference |
| Strawberry ('Strawberry Festival' and 'Florida Radiance') | Methyl 2-methylbutanoate | Identified as a major odor-active volatile | [4] |
| Strawberry ('Strawberry Festival' and 'Florida Radiance') | Butanoic acid, 2-methyl- | Identified as an odor-active volatile | [4] |
| Apricot | Esters of 2-methylbutanoic acid | Present as aroma contributors | [1] |
Table 3: Occurrence of 2-Methylbutanoic Acid in Other Plants
| Plant | Part | Compound | Observation | Reference |
| Valeriana officinalis (Valerian) | Root | 2-Methylbutanoic acid | Minor constituent, co-occurs with valeric and isovaleric acid | [1] |
| Angelica archangelica | Root | 2-Methylbutanoic acid | Minor constituent of essential oil | [1] |
Biosynthesis of this compound in Plants
The primary biosynthetic pathway for this compound in plants originates from the catabolism of the branched-chain amino acid L-isoleucine. This multi-step enzymatic process is crucial for the production of a variety of branched-chain aroma compounds.
The key steps in the biosynthesis are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvaleric acid by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvaleric acid is then converted to 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Hydrolysis: Finally, 2-methylbutanoyl-CoA is hydrolyzed to this compound.
Alternatively, this compound can serve as a precursor for the synthesis of various esters, such as ethyl 2-methylbutanoate and 2-methylbutyl acetate, through the action of alcohol acyltransferases (AATs).
Experimental Protocols
The analysis of this compound in plant matrices typically involves extraction of the volatile and semi-volatile compounds, followed by separation and identification using chromatographic and spectrometric techniques. Due to its chirality, specific methods are required for the enantioselective analysis of the (S)-form.
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.
Materials:
-
Plant material (e.g., fruit puree, ground roots)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with magnetic stirring
Protocol:
-
Sample Homogenization: Homogenize the fresh plant material to a fine puree or grind dried material to a powder.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
Internal Standard Addition (Optional but Recommended): Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for quantitative analysis.
-
Matrix Modification (Optional): To enhance the release of acidic compounds, the sample matrix can be acidified (e.g., with HCl to pH 2-3) or saturated with NaCl.
-
Equilibration and Extraction:
-
Seal the vial and place it in a heater-stirrer or water bath.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
-
Desorption: After extraction, retract the fiber and immediately insert it into the gas chromatograph (GC) injector for thermal desorption.
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
To separate and quantify the (S)- and (R)-enantiomers of 2-methylbutanoic acid, a chiral GC column is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., β-cyclodextrin-based column like Rt-βDEXsm or Chirasil-Dex CB)
Typical GC-MS Parameters:
-
Injector: Split/splitless mode, temperature e.g., 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A slow temperature ramp is often crucial for chiral separations. An example program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp to 150 °C at 2-4 °C/min.
-
Ramp to 220 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring characteristic ions of 2-methylbutanoic acid.
-
Identification and Quantification:
-
The enantiomers are identified based on their retention times compared to authentic standards of (S)- and (R)-2-methylbutanoic acid.
-
Quantification is performed by integrating the peak areas of the respective enantiomers and comparing them to a calibration curve prepared with the standards.
Conclusion
This compound is a key contributor to the desirable aroma profiles of many fruits and plants. Understanding its natural distribution, biosynthesis, and the analytical methods for its quantification is essential for researchers in food science, natural product chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate analysis of this important chiral compound, enabling further research into its biological significance and potential applications.
References
Biological Activity of (S)-2-Methylbutanoic Acid Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutanoic acid, and its enantiomer (R)-2-methylbutanoic acid, are short-chain fatty acids (SCFAs) that have garnered increasing interest in the scientific community. While structurally very similar, these chiral molecules exhibit distinct biological activities and sensory properties, highlighting the importance of stereochemistry in their physiological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these enantiomers, with a focus on their potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Physicochemical and Sensory Properties
This compound and (R)-2-methylbutanoic acid share the same chemical formula (C5H10O2) and molecular weight (102.13 g/mol ). However, their stereochemical differences lead to distinct sensory profiles. This compound is characterized by a fruity, sweet aroma, whereas (R)-2-methylbutanoic acid possesses a pungent, cheesy, and sweaty odor.[1] These differences in sensory perception underscore the stereospecific interactions of these molecules with olfactory receptors.
Biological Activities and Therapeutic Potential
While research into the specific pharmacological effects of the individual enantiomers of 2-methylbutanoic acid is ongoing, preliminary studies and data on the racemic mixture suggest potential therapeutic applications in several areas, including cardiovascular health, oncology, and infectious diseases.
Cardiovascular Effects
A notable study investigating the association between 2-methylbutyric acid and cardiovascular health in patients undergoing hemodialysis revealed a significant negative association between circulating levels of 2-methylbutyric acid (racemic mixture) and bone morphogenetic protein 6 (BMP-6).[2][3] BMP-6 is a protein implicated in vascular calcification and inflammation. This finding suggests a potential protective role of 2-methylbutanoic acid in cardiovascular disease, possibly through the modulation of BMP-6 signaling.
Table 1: Association of Racemic 2-Methylbutanoic Acid with a Cardiovascular Biomarker
| Biomarker | Association with 2-Methylbutanoic Acid | Population | Key Finding |
| Bone Morphogenetic Protein 6 (BMP-6) | Negative | Hemodialysis Patients | Potential protective effect against vascular calcification.[2][3] |
Potential Anticancer and Antimicrobial Activities
General research on 2-methylbutyric acid has indicated its potential as an anticancer and antimicrobial agent. However, specific studies delineating the differential effects of the (S) and (R) enantiomers are limited. Further investigation is required to determine the specific enantiomer responsible for these potential therapeutic effects and to elucidate the underlying mechanisms of action.
Signaling Pathways
As short-chain fatty acids, the enantiomers of 2-methylbutanoic acid are likely to exert their biological effects through various signaling pathways, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4][5]
G-Protein Coupled Receptor (GPCR) Activation
SCFAs are known agonists of several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41). Activation of these receptors can trigger a cascade of intracellular signaling events that modulate inflammatory responses and metabolic processes. The stereospecific activation of these receptors by (S)- and (R)-2-methylbutanoic acid is a critical area for future research.
Caption: Generalized GPCR signaling pathway for SCFAs.
Histone Deacetylase (HDAC) Inhibition
Inhibition of HDACs by SCFAs can lead to changes in gene expression, resulting in anti-inflammatory and other therapeutic effects. The extent to which (S)- and (R)-2-methylbutanoic acid act as HDAC inhibitors and the specific HDAC isoforms they target are yet to be fully determined.
Caption: Mechanism of HDAC inhibition by SCFAs.
Experimental Protocols
Quantification of 2-Methylbutanoic Acid Enantiomers
Accurate quantification of (S)- and (R)-2-methylbutanoic acid in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly employed methods. Chiral columns or derivatization with chiral reagents are necessary for the separation and quantification of the individual enantiomers.
Protocol: Quantification of 2-Methylbutanoic Acid by HPLC
This protocol is adapted from the method described by Wu et al. (2020) for SCFA analysis.[2]
1. Sample Preparation:
-
For serum samples, spike with an internal standard (e.g., 2-ethylbutyric acid).
-
Perform derivatization using a suitable agent, such as 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl), to enhance detection.
2. HPLC Analysis:
-
Column: Chiral stationary phase column suitable for carboxylic acid separation.
-
Mobile Phase: A gradient of an appropriate buffer and organic solvent (e.g., acetonitrile).
-
Detection: UV or mass spectrometry detector.
3. Data Analysis:
-
Generate a standard curve using known concentrations of (S)- and (R)-2-methylbutanoic acid.
-
Quantify the enantiomers in the samples by comparing their peak areas to the standard curve.
Caption: General workflow for chiral quantification.
Future Directions
The distinct biological activities of the (S)- and (R)-enantiomers of 2-methylbutanoic acid represent a promising area of research for the development of novel therapeutics. Future studies should focus on:
-
Enantiomer-Specific Biological Assays: Conducting in vitro and in vivo studies to clearly delineate the pharmacological and toxicological profiles of each enantiomer.
-
Target Identification and Validation: Identifying the specific molecular targets (e.g., receptors, enzymes) with which each enantiomer interacts.
-
Mechanism of Action Studies: Elucidating the detailed signaling pathways modulated by each enantiomer to understand their therapeutic effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer to optimize dosing and delivery.
Conclusion
The enantiomers of 2-methylbutanoic acid are emerging as important molecules with distinct biological activities. While current research has provided initial insights into their potential therapeutic applications, particularly in cardiovascular health, a significant opportunity exists to further explore their enantiomer-specific effects. A deeper understanding of their interactions with biological systems will be critical for harnessing their full therapeutic potential in drug development. This guide serves as a foundational resource to aid researchers and scientists in this endeavor.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 2-Methylbutanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for isomers of 2-methylbutanoic acid. The information is curated for professionals in research, science, and drug development who require precise thermodynamic values for these compounds. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to elucidate the relationships between the isomers.
Introduction to 2-Methylbutanoic Acid and its Isomers
2-Methylbutanoic acid (C₅H₁₀O₂) is a carboxylic acid that, along with its isomers, plays a role in various biological and chemical processes. Understanding their thermochemical properties, such as enthalpy of formation, is crucial for applications ranging from metabolic research to the synthesis of pharmaceuticals and flavorings. The primary isomers of interest are 2-methylbutanoic acid (which exists as a racemic mixture and as (R) and (S) enantiomers), 3-methylbutanoic acid (isovaleric acid), pentanoic acid (valeric acid), and 2,2-dimethylpropanoic acid (pivalic acid).
Thermochemical Data of 2-Methylbutanoic Acid Isomers
The following tables summarize the key thermochemical data for the isomers of 2-methylbutanoic acid. The data is primarily sourced from the NIST WebBook and other cited literature.[1][2][3][4] It is important to note that for enantiomers such as (R)- and (S)-2-methylbutanoic acid, the standard thermochemical properties in a non-chiral environment are identical.[5] Any differences in their reactivity or interactions would arise in chiral environments.
Table 1: Enthalpy of Formation for 2-Methylbutanoic Acid Isomers
| Compound | CAS Number | Formula | Phase | ΔfH° (kJ/mol) | Reference |
| 2-Methylbutanoic acid (racemic) | 116-53-0 | C₅H₁₀O₂ | Liquid | -554.5 ± 5.9 | [1] |
| 2-Methylbutanoic acid (racemic) | 116-53-0 | C₅H₁₀O₂ | Gas | -495.4 ± 6.6 | [1] |
| 3-Methylbutanoic acid | 503-74-2 | C₅H₁₀O₂ | Liquid | -561.6 ± 5.9 | [1] |
| 3-Methylbutanoic acid | 503-74-2 | C₅H₁₀O₂ | Gas | -502.5 ± 6.6 | [1] |
| Pentanoic acid | 109-52-4 | C₅H₁₀O₂ | Liquid | -559.4 ± 1.3 | [1] |
| Pentanoic acid | 109-52-4 | C₅H₁₀O₂ | Gas | -499.3 ± 1.4 | [1] |
| 2,2-Dimethylpropanoic acid | 75-98-9 | C₅H₁₀O₂ | Solid | -543.2 ± 1.0 | [1] |
| 2,2-Dimethylpropanoic acid | 75-98-9 | C₅H₁₀O₂ | Gas | -483.1 ± 1.1 | [1] |
| This compound | 1730-91-2 | C₅H₁₀O₂ | Liquid | -554.5 ± 5.9 | Estimated based on racemic data |
| (R)-2-Methylbutanoic acid | 32231-50-8 | C₅H₁₀O₂ | Liquid | -554.5 ± 5.9 | Estimated based on racemic data |
Table 2: Other Thermochemical Properties
| Compound | Property | Phase | Value | Units | Reference |
| 2-Methylbutanoic acid (racemic) | Enthalpy of Vaporization (ΔvapH°) | Liquid to Gas | 59.1 ± 3 | kJ/mol | [1] |
| 3-Methylbutanoic acid | Enthalpy of Vaporization (ΔvapH°) | Liquid to Gas | 59.1 ± 3 | kJ/mol | [1] |
| Pentanoic acid | Standard Entropy (S°) | Gas | 439.82 ± 0.63 | J/mol·K | [1] |
| 2,2-Dimethylpropanoic acid | Heat Capacity (Cp) | Solid | 192.2 | J/mol·K | [1] |
Experimental Protocols
The determination of thermochemical data for organic compounds like the isomers of 2-methylbutanoic acid relies on precise calorimetric techniques. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and the transpiration method for determining the enthalpy of vaporization.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of the carboxylic acid isomers is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Workflow:
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Detailed Steps:
-
Sample Preparation: A sample of the high-purity liquid carboxylic acid is accurately weighed into a crucible. For volatile liquids, encapsulation in a combustible container may be necessary. A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in its standard liquid state.
-
Bomb Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to come to thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.[6]
-
Temperature Measurement: The temperature of the water in the calorimeter is precisely monitored before and after combustion. The temperature rise, corrected for heat exchange with the surroundings, is used to calculate the heat released.[6]
-
Calorimeter Calibration: The effective heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released and the moles of substance burned. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the deviation of the initial and final states from standard conditions.[8] The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Vaporization by the Transpiration Method
The enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a suitable technique for this purpose.
Experimental Workflow:
References
- 1. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 2. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 3. Butanoic acid, 2-methyl- [webbook.nist.gov]
- 4. Butanoic acid, 2-methyl- (CAS 600-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-Methylbutanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and analysis of the stereoisomers of 2-methylbutanoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
2-Methylbutanoic acid, a branched-chain fatty acid, exists as a pair of enantiomers: (R)- and (S)-2-methylbutanoic acid. These isomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements that lead to different biological and sensory properties. The (S)-enantiomer is commonly found in fruits like apples and apricots, contributing to their characteristic sweet and fruity aroma. In contrast, the (R)-enantiomer is associated with a cheesy or sweaty odor and is found in cocoa beans.[1][2] This document delves into the historical context of their discovery, details various synthetic and analytical methodologies, and explores their relevance in drug development and biological signaling pathways.
History of Discovery and Early Synthesis
The investigation into the components of fusel alcohol in the 19th century led to the initial studies of C5 carboxylic acids, including 2-methylbutanoic acid.[2] A significant milestone in the history of these isomers was the first enantioselective synthesis reported by W. Marckwald in 1904. Marckwald achieved this by heating ethyl(methyl)malonic acid with the chiral base brucine, resulting in an optically active mixture of the 2-methylbutanoic acid enantiomers.[2] This early work laid the foundation for the development of more sophisticated methods for stereoselective synthesis.
Physicochemical Properties
The enantiomers of 2-methylbutanoic acid share many physical properties but differ in their interaction with plane-polarized light. The racemic mixture has properties that are an average of the two enantiomers.
| Property | Racemic 2-Methylbutanoic Acid | (S)-(+)-2-Methylbutanoic Acid | (R)-(-)-2-Methylbutanoic Acid |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |
| Appearance | Clear, colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Pungent, cheesy | Sweet, fruity | Cheesy, sweaty |
| Boiling Point | 176 °C | ~176 °C | ~176 °C |
| Melting Point | -90 °C | Not readily available | Not readily available |
| Density | 0.94 g/cm³ (at 20 °C) | 0.938 g/mL | Not readily available |
| Specific Rotation [α]D | 0° | +19.34° (neat, 21 °C)[3] | -19.34° (neat, 21 °C) |
Experimental Protocols
Synthesis of Racemic 2-Methylbutanoic Acid
a) Grignard Synthesis
A common method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction.[2][4]
-
Reaction Scheme:
-
CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃
-
CH₃CH₂CH(MgCl)CH₃ + CO₂ → CH₃CH₂CH(CO₂MgCl)CH₃
-
CH₃CH₂CH(CO₂MgCl)CH₃ + H₃O⁺ → CH₃CH₂CH(COOH)CH₃ + Mg²⁺ + Cl⁻ + H₂O
-
-
Detailed Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chlorobutane (B165301) (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Crush dry ice (solid CO₂) and add it in excess to the reaction mixture with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Acidify the reaction mixture by slowly adding 10% aqueous hydrochloric acid until the magnesium salts dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude 2-methylbutanoic acid can be purified by distillation. The expected yield is typically in the range of 60-70%.
-
b) Malonic Ester Synthesis
The malonic ester synthesis provides another route to racemic 2-methylbutanoic acid.[5][6][7]
-
Reaction Scheme:
-
CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻
-
Na⁺[CH(COOEt)₂]⁻ + CH₃I → CH₃CH(COOEt)₂ + NaI
-
CH₃CH(COOEt)₂ + NaOEt → Na⁺[C(CH₃)(COOEt)₂]⁻
-
Na⁺[C(CH₃)(COOEt)₂]⁻ + CH₃CH₂I → CH₃CH₂C(CH₃)(COOEt)₂ + NaI
-
CH₃CH₂C(CH₃)(COOEt)₂ + H₃O⁺/heat → CH₃CH₂CH(COOH)CH₃ + CO₂ + 2 EtOH
-
-
Detailed Protocol:
-
First Alkylation: Dissolve sodium metal (1.1 eq) in absolute ethanol (B145695) to prepare sodium ethoxide. To this solution, add diethyl malonate (1.0 eq) dropwise. After the addition, add methyl iodide (1.1 eq) and reflux the mixture for 2-3 hours.
-
Second Alkylation: To the cooled reaction mixture, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl iodide (1.1 eq). Reflux the mixture for another 2-3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated aqueous solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester groups. After cooling, acidify the solution with concentrated hydrochloric acid. Heat the acidified solution to effect decarboxylation.
-
Work-up and Purification: After cooling, extract the product with diethyl ether. Dry the ether extract over anhydrous sodium sulfate and remove the solvent. The resulting crude 2-methylbutanoic acid is then purified by distillation.
-
Malonic Ester Synthesis of 2-Methylbutanoic Acid
Enantioselective Synthesis
a) Asymmetric Hydrogenation of Tiglic Acid
The asymmetric hydrogenation of tiglic acid using a chiral ruthenium-BINAP catalyst is a modern and efficient method for producing enantiomerically enriched 2-methylbutanoic acid.[2][8]
-
Reaction Scheme: (E)-CH₃CH=C(CH₃)COOH + H₂ --(Ru(OAc)₂[(S)-BINAP])--> (S)-CH₃CH₂CH(CH₃)COOH
-
Detailed Protocol:
-
Catalyst Preparation: The catalyst, Ru(OAc)₂[(S)-BINAP], can be prepared in situ or used as a pre-formed complex.
-
Hydrogenation: In a high-pressure reactor, dissolve tiglic acid (1.0 eq) and the Ru(OAc)₂[(S)-BINAP] catalyst (0.01 eq) in methanol. Purge the reactor with hydrogen gas several times. Pressurize the reactor with hydrogen (e.g., 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or NMR).
-
Work-up and Purification: Release the hydrogen pressure and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound with high enantiomeric excess.
-
Asymmetric Hydrogenation of Tiglic Acid
Chiral Separation
a) Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of 2-methylbutanoic acid enantiomers.[9]
-
Typical Experimental Parameters:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK series), are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is typically used. A small amount of a strong acid like trifluoroacetic acid (TFA) is often added to improve peak shape for acidic analytes. A common mobile phase composition is n-hexane:2-propanol:TFA (90:10:0.1).[9]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.
-
Temperature: Column temperature is usually maintained at a constant value, for instance, 25 °C, to ensure reproducible retention times.[9]
-
b) Chiral Gas Chromatography (GC)
Chiral GC is another effective method for separating the enantiomers of 2-methylbutanoic acid, often after derivatization to a more volatile ester.[4][10][11]
-
Typical Experimental Parameters:
-
Derivatization: The carboxylic acid is often converted to its methyl or ethyl ester using reagents like diazomethane (B1218177) or by Fischer esterification to increase volatility.
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEX or γ-DEX), is used.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 60 °C and ramping up to 200 °C at a rate of 2 °C/min.[4]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.
-
Biological Activity and Drug Development
Signaling Pathways
2-Methylbutanoic acid, as a short-chain fatty acid (SCFA), can act as a signaling molecule by activating G-protein coupled receptors (GPCRs), particularly Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and GPR41.[1][12][13][14] These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gut.
Activation of FFAR2 by SCFAs can trigger two main signaling cascades:
-
Gαq/11 pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gαi/o pathway: This pathway inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
GPR41 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase.[13]
Signaling Pathways of 2-Methylbutanoic Acid via FFAR2 and GPR41
Role in Drug Development
The 2-methylbutanoic acid scaffold is of interest in drug development, particularly as analogues of valproic acid (VPA), a well-known antiepileptic drug.[15][16][17] VPA itself is 2-propylpentanoic acid. Research into structural analogues, including those incorporating a 2-methylbutanoyl moiety, aims to develop compounds with improved anticonvulsant activity and reduced side effects, such as teratogenicity and hepatotoxicity.[16][17] The structural modifications of the branched-chain fatty acid can influence the pharmacokinetic and pharmacodynamic properties of the drug.
Conclusion
The isomers of 2-methylbutanoic acid have a rich history, from their early discovery in natural products to the development of sophisticated stereoselective synthetic methods. The distinct properties of the (R) and (S) enantiomers underscore the importance of stereochemistry in chemical and biological systems. The methodologies for their synthesis and separation are well-established, providing a strong foundation for further research. Their role as signaling molecules through GPCRs and their potential as scaffolds in drug development highlight their continued relevance in contemporary scientific research. This guide provides a comprehensive technical overview to aid researchers and professionals in their work with these fascinating chiral molecules.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 3. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of (S)-2-Methylbutanoic Acid: Application Notes and Protocols
(S)-2-Methylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its specific stereochemistry is crucial for the biological activity and desired sensory properties of the final products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Three primary methodologies are presented: biocatalytic kinetic resolution, asymmetric synthesis using an Evans chiral auxiliary, and asymmetric hydrogenation. Each section includes an overview of the method, detailed experimental protocols, and a summary of key quantitative data.
Biocatalytic Kinetic Resolution
Biocatalytic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. This approach utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For the synthesis of this compound, this typically involves the enantioselective esterification of a racemic mixture of 2-methylbutanoic acid, where the (R)-enantiomer is preferentially esterified, enriching the unreacted acid in the (S)-enantiomer.
Lipase-Catalyzed Enantioselective Esterification
A variety of lipases have demonstrated efficacy in the kinetic resolution of racemic 2-methylbutanoic acid. The choice of lipase (B570770), solvent, and reaction conditions can significantly impact both the yield and the enantiomeric excess (ee) of the desired (S)-acid.
Experimental Protocol: Kinetic Resolution using Immobilized Lipase from Rhizomucor miehei (Lipozyme IM 20)
-
Reaction Setup: In a 100 mL Erlenmeyer flask, combine racemic 2-methylbutanoic acid (1.0 g, 9.8 mmol), methanol (B129727) (0.4 g, 12.5 mmol), and 50 mL of isooctane.
-
Enzyme Addition: Add immobilized lipase from Rhizomucor miehei (Lipozyme IM 20) (1.0 g) to the reaction mixture.
-
Incubation: Seal the flask and incubate at 20 °C in an orbital shaker at 200 rpm for 48 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots to determine the conversion of the acid to its methyl ester.
-
Enzyme Removal: After the desired conversion is reached (ideally close to 50%), remove the immobilized enzyme by filtration.
-
Work-up:
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) to extract the unreacted this compound.
-
Combine the aqueous layers and acidify to pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
-
-
Analysis: Determine the enantiomeric excess of the this compound by chiral GC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation: Comparison of Lipases for Kinetic Resolution
| Lipase Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of (S)-acid (%) | Reference |
| Rhizomucor miehei (IM 20) | Isooctane | 20 | >95 (at ~50% conversion) | [1][2] |
| Aspergillus niger (AP) | Isooctane | 20 | ~50 | [1][2] |
| Aspergillus javanicus (FAP-15) | Isooctane | 20 | ~50 | [1][2] |
| Rhizopus chinensis | Non-aqueous | 4 | High (for hydrolysis) | [2] |
Logical Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Microbial Synthesis via L-isoleucine Catabolism
An alternative biocatalytic approach involves the use of whole microbial cells to produce enantiopure this compound from a renewable feedstock. Bacillus spizizenii has been shown to efficiently convert L-isoleucine to this compound with high enantioselectivity.[3]
Experimental Protocol: Microbial Synthesis using Bacillus spizizenii
-
Inoculum Preparation: Cultivate Bacillus spizizenii ATCC 6633 in a suitable nutrient broth overnight at 37 °C.
-
Fermentation: In a fermenter, prepare a medium containing L-isoleucine (8 g/L), glucose (5 g/L), and other essential nutrients. Inoculate with 8% (v/v) of the overnight culture.
-
Incubation: Maintain the fermentation at 45 °C with appropriate aeration and agitation.
-
Monitoring: Monitor the consumption of L-isoleucine and the production of this compound using HPLC.
-
Harvesting: After the fermentation is complete (typically when L-isoleucine is consumed), centrifuge the culture to remove the bacterial cells.
-
Purification:
-
Acidify the supernatant to pH 2 with a suitable acid.
-
Extract the this compound with an organic solvent such as ethyl acetate.
-
Purify the product by distillation or chromatography.
-
-
Analysis: Confirm the purity and determine the enantiomeric excess of the product by chiral GC or HPLC.
Data Presentation: Microbial Synthesis of this compound
| Microorganism | Substrate | Product Concentration (g/L) | Enantiomeric Excess (ee) (%) | Conversion Efficiency (%) | Reference |
| Bacillus spizizenii ATCC 6633 | L-isoleucine | 3.67 | 99.32 | 58.92 | [3] |
Asymmetric Synthesis via Evans Chiral Auxiliary
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. Evans oxazolidinones are particularly effective for the diastereoselective alkylation of carboxylic acid derivatives. The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the desired enantiomerically pure acid.
Experimental Protocol: Synthesis of this compound using an Evans Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-butanoyl-(4S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-butanoyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Purify the product by column chromatography to obtain the N-(2-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone.
Step 3: Auxiliary Cleavage
-
Dissolve the purified N-(2-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation: Evans Auxiliary Synthesis
| Step | Substrate | Reagents | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Typical Yield (%) |
| Alkylation | N-butanoyl-(4S)-4-benzyl-2-oxazolidinone | NaHMDS, CH3I | >98:2 | - | 85-95 |
| Cleavage | N-(2-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | H2O2, LiOH | - | >99 | 80-90 |
Workflow for Evans Auxiliary Synthesis
Caption: Synthesis of this compound using an Evans chiral auxiliary.
Asymmetric Hydrogenation of Tiglic Acid
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules. The hydrogenation of prochiral olefins, such as tiglic acid, using a chiral catalyst can provide direct access to the desired enantiomer of 2-methylbutanoic acid. Ruthenium-BINAP complexes are well-known catalysts for this transformation.[4]
Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid
-
Catalyst Preparation: Prepare the [Ru((S)-BINAP)(OAc)2] catalyst in situ or use a pre-formed catalyst.
-
Reaction Setup: In a high-pressure autoclave, dissolve tiglic acid (1.0 g, 10 mmol) in methanol (20 mL).
-
Catalyst Addition: Add the [Ru((S)-BINAP)(OAc)2] catalyst (S/C ratio of 100-1000).
-
Hydrogenation: Purge the autoclave with hydrogen gas several times, then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting this compound by column chromatography or distillation.
-
Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
Data Presentation: Asymmetric Hydrogenation
| Catalyst | Substrate | Solvent | Pressure (atm H2) | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |
| [Ru((S)-BINAP)(OAc)2] | Tiglic Acid | Methanol | 12 | 50 | 88 | |
| Ru(OCOCH3)2((S)-H8-BINAP) | Tiglic Acid | scCO2/scCHF3 | 12 | - | 84-90 |
Signaling Pathway for Asymmetric Hydrogenation
Caption: Catalytic cycle for the asymmetric hydrogenation of tiglic acid.
References
Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic resolution of racemic 2-methylbutanoic acid utilizing lipase-catalyzed enantioselective esterification. This method is a cornerstone in the synthesis of enantiomerically pure chiral building blocks essential for the pharmaceutical and fine chemical industries.
Introduction
2-Methylbutanoic acid possesses a single stereocenter, existing as (R)- and (S)-enantiomers. These enantiomers often exhibit distinct biological activities, making their separation crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). Lipase-catalyzed kinetic resolution offers a highly efficient and environmentally benign approach to isolate these enantiomers. The principle lies in the differential reaction rates of the two enantiomers with an alcohol in the presence of a stereoselective lipase (B570770). One enantiomer is preferentially esterified, allowing for the separation of the resulting ester from the unreacted acid enantiomer.
Data Presentation
The selection of an appropriate lipase is critical for achieving high enantioselectivity and conversion. The following table summarizes the performance of various commercially available lipases in the kinetic resolution of racemic 2-methylbutanoic acid via esterification.
Table 1: Enantioselectivity of Various Lipases in the Esterification of Racemic 2-Methylbutanoic Acid
| Lipase Source | Immobilization | Reaction | Product | Conversion (c, %) | Enantiomeric Excess (ee_p, %) | Enantiomeric Ratio (E) | Reference |
| Candida antarctica lipase B | Immobilized | Esterification with pentanol | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 | [1][2] |
| Thermomyces lanuginosus lipase | Immobilized | Esterification with pentanol | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 | [1][2] |
| Candida rugosa lipase | --- | Esterification with pentanol | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 | [2] |
| Rhizopus oryzae lipase | --- | Esterification with pentanol | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 | [2] |
| Rhizopus chinensis lipase | --- | Hydrolysis of ethyl ester | (R)-ethyl 2-methylbutyrate | --- | 92.4 | --- | [3] |
Note: The enantiomeric ratio (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A higher E value indicates greater selectivity.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental workflow for the kinetic resolution and the underlying enzymatic reaction mechanism.
References
Application Note: Microbial Resolution of 2-Methylbutanoic Acid Using Pseudomonas sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a methodology for the kinetic resolution of racemic 2-methylbutanoic acid utilizing whole-cell biocatalysis with Pseudomonas sp. The protocol leverages the enantioselective enzymatic activity inherent in certain Pseudomonas species to preferentially acylate one enantiomer, enabling the separation of the unreacted enantiomer. This biotransformation offers a green and efficient alternative to traditional chemical resolution methods. Detailed experimental protocols for cell preparation, the resolution reaction, and product analysis are provided. Furthermore, this document presents illustrative quantitative data for the resolution process and includes graphical representations of the experimental workflow and underlying biochemical principles.
Introduction
Chiral carboxylic acids, such as the enantiomers of 2-methylbutanoic acid, are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. The differential physiological effects of enantiomers necessitate their separation, a process often fraught with challenges when using conventional chemical methods. Microbial biocatalysis presents an attractive alternative, offering high enantioselectivity under mild reaction conditions. Species of the genus Pseudomonas are well-documented producers of lipases and esterases that exhibit broad substrate specificity and high enantioselectivity, making them ideal candidates for the kinetic resolution of racemic mixtures. This application note provides a comprehensive guide to employing whole cells of Pseudomonas sp. for the enantioselective resolution of 2-methylbutanoic acid.
Data Presentation
The following tables summarize illustrative quantitative data for the microbial resolution of a racemic mixture of 2-methylbutanoic acid. This data is based on typical results obtained for the resolution of structurally similar chiral carboxylic acids using Pseudomonas lipases and serves as a benchmark for optimization studies.
Table 1: Influence of Reaction Time on Enantiomeric Excess and Yield
| Reaction Time (hours) | Substrate Conversion (%) | Enantiomeric Excess of Unreacted (S)-2-Methylbutanoic Acid (%) | Yield of this compound (%) |
| 12 | 35 | 85 | 32.5 |
| 24 | 48 | >99 | 26 |
| 36 | 55 | 98 | 22.5 |
| 48 | 62 | 95 | 19 |
Table 2: Effect of Substrate Concentration on Resolution Efficiency
| Initial Racemic 2-Methylbutanoic Acid Concentration (mM) | Substrate Conversion after 24h (%) | Enantiomeric Excess of Unreacted this compound (%) |
| 50 | 52 | >99 |
| 100 | 48 | >99 |
| 200 | 40 | 97 |
| 400 | 25 | 90 |
Experimental Protocols
Preparation of Pseudomonas sp. Whole-Cell Biocatalyst
This protocol describes the cultivation of a suitable Pseudomonas strain (e.g., Pseudomonas cepacia) and the preparation of resting cells for use as a whole-cell biocatalyst.
Materials:
-
Pseudomonas sp. strain (e.g., Pseudomonas cepacia ATCC 21808)
-
Nutrient Broth (NB) medium
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Centrifuge and sterile centrifuge tubes
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Pseudomonas sp. from an agar (B569324) plate into a 50 mL sterile centrifuge tube containing 10 mL of Nutrient Broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
Cell Cultivation: Transfer the inoculum culture to a 1 L Erlenmeyer flask containing 200 mL of Nutrient Broth. Incubate at 30°C with shaking at 200 rpm for 24-36 hours, or until the late logarithmic growth phase is reached (OD₆₀₀ ≈ 2.0-3.0).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice by resuspending in 50 mL of sterile 50 mM phosphate buffer (pH 7.0) followed by centrifugation under the same conditions.
-
Resting Cell Preparation: After the final wash, resuspend the cell pellet in the desired volume of 50 mM phosphate buffer (pH 7.0) to achieve the desired cell concentration for the biotransformation (e.g., 10 g/L dry cell weight equivalent). These are the "resting cells" to be used as the whole-cell biocatalyst.
Microbial Resolution of 2-Methylbutanoic Acid
This protocol outlines the enantioselective acylation of racemic 2-methylbutanoic acid using the prepared Pseudomonas sp. whole-cell biocatalyst.
Materials:
-
Racemic 2-methylbutanoic acid
-
An appropriate acyl donor (e.g., vinyl acetate (B1210297) or an alcohol like butanol)
-
Organic solvent (e.g., heptane (B126788) or isooctane)
-
Prepared Pseudomonas sp. resting cells
-
Temperature-controlled shaker
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve the racemic 2-methylbutanoic acid (e.g., 100 mM) and the acyl donor (e.g., 120 mM vinyl acetate) in the chosen organic solvent.
-
Initiation of Biotransformation: Add the prepared Pseudomonas sp. resting cell suspension to the reaction mixture. The final volume should be adjusted to achieve the desired biocatalyst loading.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with agitation (e.g., 200 rpm) for a predetermined time (e.g., 24 hours).
-
Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture. Centrifuge to remove the cells and analyze the supernatant for substrate conversion and enantiomeric excess of the remaining 2-methylbutanoic acid using chiral HPLC or GC.
-
Termination and Product Isolation: Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by separating the biocatalyst (cells) from the reaction mixture by centrifugation or filtration. The unreacted this compound can then be isolated from the organic phase through standard extraction and purification procedures.
Analytical Method: Chiral HPLC Analysis
This protocol describes a method for the determination of the enantiomeric excess of 2-methylbutanoic acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or similar)
-
Mobile phase components (e.g., n-hexane, isopropanol, and trifluoroacetic acid)
-
Standards of racemic and enantiopure 2-methylbutanoic acid
Procedure:
-
Sample Preparation: Dilute a sample of the reaction supernatant in the mobile phase to an appropriate concentration.
-
HPLC Conditions (Illustrative):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers of 2-methylbutanoic acid will be separated into two distinct peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
-
Visualizations
Caption: Experimental workflow for the microbial resolution of 2-methylbutanoic acid.
Caption: Principle of kinetic resolution of 2-methylbutanoic acid.
Application Notes and Protocols for the Asymmetric Hydrogenation of Tiglic Acid to (S)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral carboxylic acids is of significant interest in the pharmaceutical and fine chemical industries due to their prevalence as building blocks for bioactive molecules. (S)-2-Methylbutanoic acid is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds. Asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids, such as tiglic acid, represents one of the most direct and atom-economical methods for accessing these enantiopure compounds. This document provides detailed application notes and protocols for the asymmetric hydrogenation of tiglic acid to yield this compound, focusing on established catalytic systems.
Recent advancements in homogeneous asymmetric catalysis have led to the development of highly efficient and selective catalysts for the hydrogenation of α,β-unsaturated carboxylic acids. Noble metal complexes, particularly those of ruthenium, iridium, and rhodium with chiral phosphine (B1218219) ligands, have demonstrated remarkable performance, achieving high conversions and excellent enantioselectivities. The choice of catalyst, ligand, solvent, and reaction conditions plays a crucial role in the stereochemical outcome of the hydrogenation. This document summarizes key quantitative data from various catalytic systems and provides a detailed experimental protocol to guide researchers in this synthetic transformation.
Quantitative Data Summary
The following tables summarize the performance of various catalysts in the asymmetric hydrogenation of tiglic acid and other structurally related α,β-unsaturated carboxylic acids. These data are compiled from multiple sources to provide a comparative overview.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Tiglic Acid
| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio (S/C) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [RuCl₂(benzene)]₂ | (S)-BINAP | - | Methanol (B129727) | - | - | - | - | 83 | [1] |
| Ru(OCOCH₃)₂(H₈-binap) | (S)-H₈-BINAP | 150-160 | scCO₂/scCHF₃ | 12 (H₂) + 170-180 (CO₂) + 82-188 (CHF₃) | - | 12-15 | - | 84-90 | [2] |
| [(μ-H)₂Ru₃(μ₃-S)(CO)₇(P-P*)] | Walphos Ligands | - | - | - | - | - | 15-88 | 8-57 |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Tiglic Acid Derivatives
| Catalyst Precursor | Chiral Ligand | Substrate | Substrate/Catalyst Ratio (S/C) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (Sa,S)-1f (SIPHOX) | Tiglic Acid | 100 | Toluene | 50 | 30 | 12 | >99 | 96 | [3] |
| [Ir(COD)Cl]₂ | (Sa,S)-1f (SIPHOX) | (E)-2,3-Dimethylacrylic acid | 100 | Toluene | 50 | 30 | 12 | >99 | 95 | [3] |
Table 3: Palladium-Catalyzed Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | Chiral Modifier | Support | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| 5 wt% Pd | Cinchonidine (CD) | Al₂O₃ | Various | - | - | - | - | [4] |
| 5 wt% Pd | Cinchonidine (CD) | SiO₂ | Various | - | - | - | - | [4] |
| 5 wt% Pd | Cinchonidine (CD) | TiO₂ | Various | - | - | - | - | [4] |
Experimental Protocols
This section provides a detailed protocol for the asymmetric hydrogenation of tiglic acid using a well-established Ru-BINAP catalytic system.
Protocol 1: Asymmetric Hydrogenation of Tiglic Acid using Ru-(S)-BINAP Catalyst
Materials and Equipment:
-
Tiglic acid
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar and pressure gauge
-
Schlenk line and glassware for inert atmosphere techniques
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
1. Catalyst Preparation (in situ):
a. In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ (e.g., 0.005 mmol) and (S)-BINAP (e.g., 0.011 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. b. Add anhydrous methanol (e.g., 5 mL) to the flask. c. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn from a suspension to a clear solution.
2. Hydrogenation Reaction:
a. In a separate flask, dissolve tiglic acid (e.g., 1.0 mmol) in anhydrous methanol (e.g., 5 mL). b. Transfer the tiglic acid solution to the autoclave. c. Using a cannula, transfer the freshly prepared catalyst solution to the autoclave under an inert atmosphere. d. Seal the autoclave securely. e. Purge the autoclave with hydrogen gas three times to remove any residual air. f. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm). g. Begin stirring the reaction mixture and heat to the desired temperature (e.g., 30-50 °C). h. Monitor the reaction progress by checking the hydrogen uptake. The reaction is typically complete within 12-24 hours.
3. Workup and Purification:
a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. b. Open the autoclave and transfer the reaction mixture to a round-bottom flask. c. Remove the methanol under reduced pressure using a rotary evaporator. d. The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexane. e. Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
4. Characterization and Analysis:
a. Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy. b. Determine the enantiomeric excess (ee) of the this compound by chiral HPLC or GC analysis. This may require derivatization of the carboxylic acid to a more suitable analyte, such as its methyl ester.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric hydrogenation of tiglic acid.
Key Factors Influencing Reaction Success
Caption: Factors affecting the yield and enantioselectivity of the reaction.
References
Application Note: Chiral GC Analysis of 2-Methylbutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid with two enantiomers, (R)- and (S)-2-methylbutanoic acid. These enantiomers can exhibit distinct biological activities and sensory properties, making their separation and quantification crucial in various fields, including pharmaceuticals, metabolomics, and flavor and fragrance analysis. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral environment, typically provided by a chiral stationary phase (CSP) in gas chromatography (GC).
This application note provides a detailed protocol for the chiral GC analysis of 2-methylbutanoic acid enantiomers. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to cause poor peak shape. Therefore, a derivatization step to convert the acid into a more volatile ester is a mandatory prerequisite for successful GC analysis.
Principle of Separation
The chiral separation of 2-methylbutanoic acid enantiomers is achieved by direct analysis on a chiral capillary GC column. After derivatization to form volatile esters (e.g., methyl esters), the sample is injected into the GC system. The enantiomers interact differently with the chiral stationary phase, typically a cyclodextrin-based phase, leading to different retention times and their subsequent separation. The separated enantiomers are then detected by a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocols
This section details the necessary steps for the sample preparation, derivatization, and chiral GC analysis of 2-methylbutanoic acid enantiomers.
Sample Preparation and Derivatization (Methyl Esterification)
This protocol describes the conversion of 2-methylbutanoic acid to its more volatile methyl ester derivative using boron trifluoride-methanol.
Reagents and Materials:
-
Sample containing 2-methylbutanoic acid
-
Boron trifluoride-methanol solution (14% BF3 in MeOH)
-
Hexane (B92381) or Diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
GC vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
To a known amount of the sample containing 2-methylbutanoic acid in a reaction vial, add the 14% BF3 in methanol (B129727) solution.
-
Securely cap the vial and heat the mixture at 60-100°C for 5-10 minutes.
-
After cooling to room temperature, add water to the vial.
-
Extract the methyl esters by adding an organic solvent such as hexane or diethyl ether and vortexing thoroughly.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The dried organic extract is now ready for chiral GC analysis.
Chiral Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., Cyclodextrin-based).
Illustrative GC Conditions:
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 250°C (FID) |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 2°C/min to 200°C, hold for 5 min |
| Injection Mode | Split |
Data Analysis:
The two enantiomers will be separated into two distinct peaks. The peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (ee%).
Quantitative Data Summary
The following table summarizes representative chromatographic data for the chiral GC separation of 2-methylbutanoic acid enantiomers. Note that retention times and resolution may vary depending on the specific instrument, column, and analytical conditions.
| Parameter | This compound | (R)-2-Methylbutanoic acid |
| Retention Time (min) | Illustrative | Illustrative |
| Resolution (Rs) | > 1.5 (Baseline separation) |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral GC analysis of 2-methylbutanoic acid.
Logical Relationship of Analysis Steps
Caption: Key logical steps in the chiral GC analysis method.
Chiral HPLC Methods for the Enantioselective Separation of (R)- and (S)-2-Methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation of (R)- and (S)-2-methylbutanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary approaches are presented: a direct method utilizing a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA). These protocols are designed to be adaptable for quality control, pharmacokinetic studies, and stereoselective synthesis applications.
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon, existing as two enantiomers: (R)- and this compound. In the pharmaceutical and fragrance industries, the individual enantiomers of a chiral compound can exhibit significantly different biological, pharmacological, and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their separation and quantification is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective separation of chiral molecules.
Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)
The direct approach to chiral separation involves the use of a column containing a chiral stationary phase. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes with different binding energies, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD have shown success in separating similar chiral carboxylic acids.
-
Reagents:
-
Racemic 2-methylbutanoic acid standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample Diluent: n-Hexane/IPA (90:10, v/v)
-
2. Chromatographic Conditions
A systematic screening approach is often the most effective strategy for developing a separation method for a new compound. The following conditions, based on successful separations of similar chiral acids like ibuprofen, serve as an excellent starting point.[1]
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (for the carboxyl chromophore) |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 2-methylbutanoic acid at a concentration of 1 mg/mL in the sample diluent. From this stock, prepare a working standard solution at a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing 2-methylbutanoic acid and dissolve it in a known volume of the diluent to achieve a final concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
4. HPLC Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate.
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the 100 µg/mL racemic standard solution to verify system suitability. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Inject the prepared sample solutions.
-
Integrate the peak areas corresponding to the (R)- and (S)-enantiomers for quantification.
Data Presentation
Table 1: Expected Chromatographic Parameters for Direct Chiral Separation
| Parameter | Expected Value/Range |
|---|---|
| Retention Time (t R1) | Analyte Dependent |
| Retention Time (t R2) | Analyte Dependent |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | > 1.5 |
Visualization of Experimental Workflow
Caption: Workflow for direct chiral HPLC analysis.
Method 2: Indirect Enantioseparation via Pre-column Derivatization
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) prior to analysis.[2] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column. This method is particularly useful when a suitable chiral column is not available or when direct separation proves challenging.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Achiral Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Reagents:
-
Racemic 2-methylbutanoic acid
-
(S)-(-)-α-Methylbenzylamine (Chiral Derivatizing Agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (Coupling agent)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
2. Derivatization Procedure
-
In a clean, dry vial, dissolve 1 mg of racemic 2-methylbutanoic acid in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.
-
Add 1.1 equivalents of EDC or DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reversed-Phase |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (due to the aromatic ring of the CDA) |
| Injection Volume | 20 µL |
4. HPLC Analysis Procedure
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a blank.
-
Inject the derivatized sample solution.
-
Run the gradient or isocratic method to separate the two diastereomeric amides.
-
Integrate the peak areas for the two diastereomers to determine the enantiomeric ratio.
Data Presentation
Table 2: Expected Chromatographic Parameters for Indirect Chiral Separation
| Parameter | Expected Value/Range |
|---|---|
| Retention Time (Diastereomer 1) | Analyte Dependent |
| Retention Time (Diastereomer 2) | Analyte Dependent |
| Resolution (Rs) | > 1.5 |
Visualization of Experimental Workflow
Caption: Workflow for indirect chiral HPLC analysis via derivatization.
Conclusion
Both direct and indirect HPLC methods provide viable strategies for the enantioselective separation of (R)- and this compound. The direct method using a chiral stationary phase is often preferred for its simplicity and speed, as it does not require a derivatization step. However, the indirect method offers a robust alternative when a suitable chiral column is unavailable or when the direct separation is not optimal. The choice of method will depend on the specific application, available instrumentation, and the required analytical performance. The protocols provided herein serve as a comprehensive starting point for method development and validation.
References
(S)-2-Methylbutanoic Acid: A Chiral Cornerstone in Modern Organic Synthesis
(S)-2-Methylbutanoic acid, a seemingly simple branched-chain carboxylic acid, stands as a pivotal chiral building block in the landscape of modern organic synthesis. Its defined stereochemistry is a crucial element in the construction of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to nuanced flavor and fragrance compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this versatile synthon.
The importance of this compound lies in its ability to introduce a specific stereocenter, which is often essential for the biological activity and desired sensory properties of the target molecule. Its applications span across various industries, underscoring its significance as a fundamental component in the synthetic chemist's toolbox.
Pharmaceutical Applications: Building Blocks for blockbuster Drugs
The chiral integrity of this compound is paramount in the synthesis of several key pharmaceuticals. Its incorporation can dictate the efficacy and safety of a drug by ensuring the correct three-dimensional arrangement of atoms for optimal interaction with biological targets.
Valsartan (B143634): A Case Study in Chiral Recognition
Valsartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension, features a valine-derived moiety that is structurally analogous to this compound. The synthesis of valsartan relies on the stereospecific introduction of this chiral fragment, typically using L-valine methyl ester. The acylation of this amine with a pentanoyl group mirrors the chemistry that would be employed if starting from an activated derivative of this compound to form an amide bond. This highlights the role of the (S)-2-methylbutanoyl scaffold in creating the necessary stereochemistry for the drug's activity.[1][2][3]
Statins: Nature's Blueprint for Cholesterol Control
In the realm of cholesterol-lowering drugs, the statin family provides a compelling example of nature's use of the (S)-2-methylbutyrate side chain. Lovastatin (B1675250), a natural product from Aspergillus terreus, possesses this chiral ester side chain, which is crucial for its inhibitory activity against HMG-CoA reductase.[4] The semi-synthetic drug simvastatin (B1681759) is produced by the methylation of the 2-position of this side chain in lovastatin.[5] The biosynthesis of lovastatin involves the enzymatic transfer of the (S)-2-methylbutyryl group to the polyketide core, a testament to the biological significance of this specific chiral unit.[6]
Flavor and Fragrance Industry: The Scent of Chirality
The sensory perception of a molecule can be dramatically influenced by its stereochemistry. This compound and its esters are valued in the flavor and fragrance industry for their characteristic fruity and sweet aromas, reminiscent of apples and strawberries.[7][8][9] This is in stark contrast to its (R)-enantiomer, which possesses a pungent, cheesy odor. This dramatic difference underscores the importance of enantiomeric purity in creating specific and desirable scent profiles.
Application in Asymmetric Synthesis
Beyond its direct incorporation into target molecules, this compound can be synthesized with high enantiomeric purity using methods of asymmetric synthesis, which can then be applied to the synthesis of other chiral compounds. One powerful strategy is the use of chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective alkylation of a prochiral starting material.[10]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2,3-Dimethylbutanoic Acid via Evans Chiral Auxiliary
This protocol details a general and reliable method for the asymmetric synthesis of chiral carboxylic acids, exemplified by the synthesis of (S)-2,3-dimethylbutanoic acid, a close analog of this compound. The principles of this synthesis are directly applicable to the preparation of enantiomerically pure this compound by selecting the appropriate starting materials.[10]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S)-2,3-dimethylbutanoic acid.
| Parameter | Value |
| Diastereomeric Ratio (d.r.) | >99:1 |
| Overall Yield | 70-80% |
| Enantiomeric Excess (e.e.) | >99% |
Table 1: Typical results for the asymmetric synthesis of (S)-2,3-dimethylbutanoic acid using an Evans chiral auxiliary.
Protocol 2: Chemo-Enzymatic Synthesis of (S)-2-Methylbutanoyl-CoA
This protocol describes a highly specific and efficient method for the synthesis of (S)-2-Methylbutanoyl-CoA, an important intermediate in biochemical studies, using an acyl-CoA synthetase.[11]
Materials:
-
This compound
-
Coenzyme A (free acid)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Acyl-CoA synthetase
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM this compound, 5 mM Coenzyme A (free acid), 15 mM ATP, 20 mM MgCl₂, and 1 mM TCEP.
-
Add the acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme.
-
Purify the supernatant containing (S)-2-Methylbutanoyl-CoA by solid-phase extraction (SPE) using a C18 cartridge.
-
Lyophilize the eluted fractions to obtain the purified product.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >95% |
Table 2: Quantitative data for the chemo-enzymatic synthesis of (S)-2-Methylbutanoyl-CoA.
Protocol 3: Enantioselective Synthesis of this compound Methyl Ester Using Lipase (B570770)
This protocol outlines the enzymatic kinetic resolution of racemic 2-methylbutanoic acid to produce the (S)-enantiomer of its methyl ester, a valuable flavor compound.[7][8][9]
Materials:
-
Racemic 2-methylbutanoic acid
-
Immobilized lipase (e.g., Lipase IM 20 from Rhizomucor miehei)
-
Isooctane (or other suitable organic solvent)
-
Molecular sieves
Procedure:
-
To a solution of racemic 2-methylbutanoic acid (1.0 eq) and methanol (1.2 eq) in isooctane, add immobilized lipase (e.g., 10% w/w of the acid).
-
Add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 20 °C) with shaking.
-
Monitor the reaction progress and enantiomeric excess (e.e.) of the product by chiral gas chromatography (GC).
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for the ester and the remaining unreacted acid.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The reaction mixture containing this compound methyl ester can be further purified by column chromatography.
| Parameter | Value |
| Optimal Temperature | 20 °C |
| Enantiomeric Excess (e.e.) of (S)-ester | >95% |
| Conversion | ~50% |
Table 3: Key parameters for the enzymatic synthesis of this compound methyl ester.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Documents download module [ec.europa.eu]
- 3. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5763646A - Process for manufacturing simvastatin from lovastatin or mevinolinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Sweet Scent of Precision: Application Notes for the Synthesis of (S)-2-Methylbutanoic Acid Esters in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methylbutanoic acid and its corresponding esters are pivotal chiral building blocks in the flavor and fragrance industry, bestowing characteristic fruity and sweet notes to a wide array of products. The stereochemistry of these compounds is paramount, as the (S)-enantiomer is typically associated with a pleasant fruity aroma, while the (R)-enantiomer can impart undesirable cheesy or sweaty off-notes. This document provides detailed application notes and experimental protocols for the preparation of this compound esters, focusing on both enzymatic and chemical synthesis methodologies.
Introduction to Chiral Esters in Flavors and Fragrances
The demand for natural and nature-identical flavor and fragrance compounds has driven the development of stereoselective synthetic methods. This compound esters are found naturally in fruits like apples and strawberries, contributing significantly to their characteristic aroma profiles. The ability to synthesize the specific (S)-enantiomer in high purity is crucial for creating authentic and high-quality flavor and fragrance formulations.
This guide explores two primary synthetic pathways: enzymatic kinetic resolution, a "green" and highly selective method, and classical chemical synthesis via Fischer esterification, a widely used industrial process.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors, including the desired enantiomeric purity, cost, scale, and environmental impact.
| Parameter | Enzymatic Kinetic Resolution | Fischer Esterification (from (S)-acid) |
| Stereoselectivity | High (often >95% ee) | Dependent on the purity of the starting acid |
| Reaction Conditions | Mild (ambient temperature and pressure) | Harsher (requires acid catalyst and heat) |
| Environmental Impact | Generally lower ("greener") | Use of strong acids and higher energy input |
| Substrate Specificity | High (dependent on the enzyme) | Broad (applicable to various alcohols) |
| Yield | Theoretically limited to 50% for the ester | High (can be driven to completion) |
| Cost | Enzyme cost can be a factor, but reusability is possible | Generally lower reagent costs |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Ethyl (S)-2-Methylbutanoate via Kinetic Resolution
This protocol utilizes a lipase (B570770) to selectively esterify the (S)-enantiomer from a racemic mixture of 2-methylbutanoic acid.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic synthesis of ethyl (S)-2-methylbutanoate.
Materials:
-
Racemic 2-methylbutanoic acid
-
Ethanol (anhydrous)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Hexane (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve racemic 2-methylbutanoic acid (1 equivalent) and ethanol (1.5 equivalents) in hexane.
-
Add immobilized lipase (e.g., Novozym 435, typically 10% by weight of the acid).
-
Stir the mixture at a constant temperature (e.g., 40°C) for 48-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the desired conversion (approaching 50%) is reached, filter the reaction mixture to recover the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove the unreacted (R)-2-methylbutanoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ethyl (S)-2-methylbutanoate by fractional distillation.
-
Analyze the final product for chemical purity and enantiomeric excess using chiral gas chromatography.
Protocol 2: Chemical Synthesis of Ethyl (S)-2-Methylbutanoate via Fischer Esterification
This protocol describes the direct esterification of enantiomerically pure this compound with ethanol.
Workflow for Fischer Esterification
Caption: Workflow for the chemical synthesis of ethyl (S)-2-methylbutanoate.
Materials:
-
This compound (>99% purity)
-
Ethanol (anhydrous, excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation, heating mantle, and rotary evaporator.
Procedure:
-
Combine this compound (1 equivalent) and a large excess of anhydrous ethanol (e.g., 5-10 equivalents) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, slowly add the reaction mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting ester by fractional distillation.
-
Confirm the purity and identity of the product using GC-MS and determine the enantiomeric excess by chiral GC.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various this compound esters.
| Ester | Synthesis Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| Methyl (S)-2-methylbutanoate | Enzymatic | Lipase IM 20 | ~45 | >95 | 48 |
| Ethyl (S)-2-methylbutanoate | Enzymatic | Novozym 435 | ~48 | >98 | 72 |
| Ethyl (S)-2-methylbutanoate | Chemical | H₂SO₄ | >85 | >99 (from >99% ee acid) | 4 |
| Propyl (S)-2-methylbutanoate | Enzymatic | Lipase from P. fluorescens | ~40 | >90 | 96 |
Sensory Profile of this compound Esters
The sensory characteristics of these esters are crucial for their application.
| Ester | Odor Profile | Odor Threshold (in water) | Typical Applications |
| Methyl (S)-2-methylbutanoate | Fruity, apple, strawberry | ~1 ppb | Apple and strawberry flavors, fruit enhancers |
| Ethyl (S)-2-methylbutanoate | Fruity, apple, pineapple, sweet | ~0.1 ppb | Apple, pineapple, and other fruit flavors |
| Propyl (S)-2-methylbutanoate | Fruity, pear-like, waxy | Not widely reported | Pear and other top-note fruit fragrances |
| Butyl (S)-2-methylbutanoate | Fruity, sweet, slightly fatty | Not widely reported | Deeper fruit notes in flavors and fragrances |
Conclusion
The preparation of enantiomerically pure this compound esters is essential for the flavor and fragrance industry. Enzymatic kinetic resolution offers a highly selective and environmentally friendly route, particularly for achieving high enantiomeric excess from a racemic starting material. For applications where a highly pure chiral acid is available, Fischer esterification provides a high-yielding and scalable alternative. The choice of method will ultimately be guided by the specific requirements of the desired product in terms of purity, cost, and scale. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field.
Application Notes and Protocols for the Fermentative Production of (S)-2-Methylbutanoic Acid with Bacillus spizizenii
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-methylbutanoic acid is a valuable chiral compound with significant applications in the fragrance, pharmaceutical, and agrochemical industries. Traditional chemical synthesis methods often lack stereoselectivity, resulting in racemic mixtures that require costly and inefficient separation processes. Microbial fermentation presents a promising alternative for the enantiopure production of this compound. This document provides detailed application notes and protocols for the fermentative production of this compound using Bacillus spizizenii, a bacterium that has demonstrated high efficiency in converting L-isoleucine to the desired product with excellent enantiomeric excess.[1][2]
Data Presentation
The following tables summarize the key quantitative data obtained from the fermentative production of this compound using Bacillus spizizenii ATCC 6633.
Table 1: Optimized Fermentation Parameters and Production Metrics [1][2]
| Parameter | Value |
| Microorganism | Bacillus spizizenii ATCC 6633 |
| Substrate | L-isoleucine |
| Co-substrate | Glucose |
| Temperature | 45 °C |
| Inoculation Size | 8% (v/v) |
| Initial Glucose Concentration | 5 g/L |
| Initial L-isoleucine Concentration | 8 g/L |
| (S)-2-MBA Titer | 3.67 g/L |
| Enantiomeric Excess (ee) | 99.32% |
| Conversion Efficiency | 58.92% |
Table 2: Purification and Recovery of this compound [1][2]
| Parameter | Value |
| Recovery Efficiency | 63.90% |
| Final Purity | 97.32% |
Metabolic Pathway
The biosynthesis of this compound in Bacillus spizizenii proceeds through the catabolism of L-isoleucine. The key steps are outlined in the diagram below.
References
Application Note and Protocol for Enantiomeric Excess Determination of 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoic acid is a chiral carboxylic acid with a stereocenter at the C2 position, existing as (R)- and (S)-enantiomers.[1] In the pharmaceutical, agrochemical, and fragrance industries, the specific enantiomer of a chiral compound often exhibits distinct biological activity, efficacy, and toxicity.[2][3] Therefore, the accurate determination of enantiomeric excess (ee) is crucial for quality control, stereoselective synthesis, and regulatory compliance. This document provides detailed protocols for determining the enantiomeric excess of 2-methylbutanoic acid using three common analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. Two primary approaches are employed: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral derivatizing agent (CDA).[2][4]
Protocol 1: Direct Separation using a Chiral Stationary Phase
This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.[5] Polysaccharide-based and anion-exchange CSPs are often effective for the separation of chiral acids.[5]
Materials and Equipment:
-
Standard HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based CSP)
-
Racemic and enantiomerically enriched 2-methylbutanoic acid standards
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, acetonitrile (B52724), methanol)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA, acetic acid)
-
Sample solvent (e.g., mobile phase)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[2] The optimal mobile phase composition may vary depending on the column used and should be optimized.[6]
-
Sample Preparation:
-
HPLC Analysis:
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual standards, if available.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers. A resolution (Rs) value greater than 1.5 indicates baseline separation.[2]
-
Protocol 2: Indirect Separation via Derivatization
This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[2][4]
Materials and Equipment:
-
Standard HPLC system with a C18 or other suitable achiral column
-
Chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine)[2]
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)[2]
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve 1 mg of racemic 2-methylbutanoic acid in 1 mL of anhydrous DCM.[2]
-
Add 1.2 equivalents of a chiral amine, such as (S)-(-)-α-Methylbenzylamine.[2]
-
Add 1.1 equivalents of DCC.[2]
-
Seal the vial and stir the reaction at room temperature for 2 hours.[2]
-
Quench the reaction by adding 1 mL of 1 M HCl.[2]
-
Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.[2]
-
-
Sample Preparation:
-
Evaporate the solvent from the dried organic layer.
-
Reconstitute the residue in a suitable sample solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Perform the analysis on a standard achiral column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the resulting diastereomers using the same formula as in the direct method.
-
Chiral Gas Chromatography (GC)
Chiral GC is another effective method for the separation of volatile chiral compounds like 2-methylbutanoic acid. Similar to HPLC, both direct and indirect methods can be used.
Protocol 3: Direct Separation on a Chiral GC Column
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC column (e.g., a cyclodextrin-based column like β-DEX)[7]
-
Racemic and enantiomerically enriched 2-methylbutanoic acid standards
-
High-purity carrier gas (e.g., Helium, Hydrogen)
-
Solvent for sample dissolution (e.g., dichloromethane)
Procedure:
-
Sample Preparation:
-
Dissolve the 2-methylbutanoic acid sample in a suitable volatile solvent like dichloromethane.
-
-
GC Analysis:
-
Set the GC oven temperature program (e.g., start at a low temperature and ramp up to a final temperature to ensure good separation).
-
Set the injector and detector temperatures.
-
Inject the sample.
-
-
Data Analysis:
-
Identify the peaks for the (S)- and (R)-enantiomers based on retention times of standards.[8]
-
Calculate the enantiomeric excess from the integrated peak areas.
-
Protocol 4: Indirect Separation via Derivatization
This is a common and robust method where the carboxylic acid enantiomers are derivatized to form diastereomeric esters, which are then separated on a standard achiral GC column.[6]
Materials and Equipment:
-
GC-MS or GC-FID system with a standard achiral column (e.g., DB-5)
-
Chiral alcohol for derivatization (e.g., (S)-(+)-3-Methyl-2-butanol)[9]
-
Thionyl chloride (SOCl₂) or another esterification catalyst
-
Silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS) for increased volatility if needed[9]
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Derivatization (Esterification):
-
For a sample in an aqueous matrix, first acidify to pH < 2 with HCl and extract the 2-methylbutanoic acid into an organic solvent like ethyl acetate. Dry the organic extract.[9]
-
To the dried extract or pure sample, add a chiral alcohol such as 200 µL of (S)-(+)-3-Methyl-2-butanol and a catalytic amount of SOCl₂.[9]
-
Heat the sealed vial at 100°C for 1 hour.[9]
-
Evaporate the excess reagent under a stream of nitrogen.[9]
-
(Optional Silylation): If the hydroxyl group from the original molecule needs derivatization for other analytes, a silylation step can be added.[9]
-
-
GC Analysis:
-
Dissolve the resulting diastereomeric esters in a suitable solvent for injection.
-
Analyze the sample on a standard achiral GC column.
-
-
Data Analysis:
-
Calculate the enantiomeric excess based on the peak areas of the separated diastereomeric esters.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers diastereotopic. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Protocol 5: Using a Chiral Solvating Agent (CSA)
This method involves the formation of transient, non-covalent diastereomeric complexes that are in fast exchange on the NMR timescale, leading to separate signals for the enantiomers.[10]
Materials and Equipment:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., Actinomycin (B1170597) D, or other chiral auxiliaries)[10]
-
2-methylbutanoic acid sample
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the 2-methylbutanoic acid sample in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add the chiral solvating agent to the NMR tube. The amount of CSA may need to be optimized.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (e.g., the α-methyl or α-proton) should split into two distinct signals for the two enantiomers.[10]
-
-
Data Analysis:
-
Integrate the separated signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Data Presentation
The following table summarizes representative quantitative data for the different analytical methods. Note that specific values like retention times will vary depending on the exact experimental conditions and instrumentation.
| Method | Technique | Stationary/Mobile Phase or Agent | Analyte Form | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rs) |
| Chiral HPLC | Direct | Polysaccharide-based CSP / n-Hexane:IPA:TFA | Free Acid | 10.2 | 11.5 | > 1.5 |
| Chiral HPLC | Indirect | C18 / Acetonitrile:Water | Diastereomeric Amide | 15.8 | 17.1 | > 1.5 |
| Chiral GC | Direct | Cyclodextrin-based Chiral Column | Free Acid | 8.5 | 8.9 | > 1.5 |
| Chiral GC | Indirect | DB-5 (achiral) | Diastereomeric Ester | 12.3 | 12.9 | > 1.5 |
| ¹H NMR | CSA | Chiral Solvating Agent (e.g., Actinomycin D) | Free Acid in solution | N/A (δ ppm) | N/A (δ ppm) | Baseline separation of signals |
Visualizations
Caption: General workflow for determining the enantiomeric excess of 2-methylbutanoic acid.
Caption: Logic of direct and indirect chiral HPLC separation methods.
Caption: Logic of enantiomeric excess determination using NMR with a chiral solvating agent.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of (S)-2-Methylbutanoic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (S)-2-methylbutanoic acid, a chiral short-chain fatty acid, for analysis by gas chromatography (GC). The protocols outlined below focus on enhancing the volatility and thermal stability of the analyte to achieve robust and reliable quantification. Two primary derivatization techniques are presented: silylation and esterification.
Introduction
This compound is a chiral carboxylic acid of interest in various fields, including pharmaceuticals, metabolomics, and fragrance analysis. Due to its polarity and low volatility, direct analysis by gas chromatography is challenging, often resulting in poor peak shape and low sensitivity.[1] Chemical derivatization is a crucial step to convert the carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[1] This note details two common and effective derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via Boron Trifluoride-Methanol (BF3-Methanol).
Method 1: Silylation using BSTFA with 1% TMCS
Silylation is a robust derivatization technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent for this purpose.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.5 - 29 µg/L | [1] |
| Limit of Quantitation (LOQ) | 5.0 µg/mL - 50.0 µg/mL | [3] |
| Recovery (%) | 85 - 106 % | [1] |
| Precision (%RSD) | < 12 % | [1] |
Experimental Protocol: Silylation
-
Sample Preparation:
-
Ensure the sample containing this compound is dry. Lyophilization or evaporation under a stream of nitrogen are effective methods. Moisture can deactivate the silylating reagent.
-
Transfer a known amount of the dried sample (e.g., 100 µL of a 1 mg/mL solution in a suitable organic solvent) to a 2 mL GC vial.[4]
-
-
Derivatization Reaction:
-
Add 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to the dried sample.[2]
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[2]
-
Tightly cap the vial and vortex for 10 seconds.[4]
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Experimental Workflow: Silylation
Caption: Silylation workflow for this compound.
Method 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
Esterification converts the carboxylic acid into its corresponding methyl ester (FAME - Fatty Acid Methyl Ester), which is significantly more volatile. Boron trifluoride in methanol (B129727) (14% w/v) is a common and effective reagent for this transformation. This method is particularly popular for the analysis of fatty acids.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of fatty acids via methyl esterification with GC-MS.
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 11.90 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 39.68 ng/mL | [5] |
| Recovery (%) | 95.25 - 100.29 % | [5] |
| Precision (%RSD) | < 7.16 % | [5] |
Experimental Protocol: Esterification
-
Sample Preparation:
-
Place the sample containing this compound (e.g., 1-25 mg) into a 5-10 mL reaction vessel.[6] If the sample is in an aqueous solution, it should be dried first.
-
-
Derivatization Reaction:
-
Extraction:
-
Add 1 mL of water and 1 mL of hexane (B92381) to the vessel.[6]
-
Shake the vessel vigorously to extract the methyl esters into the hexane layer.[6]
-
Allow the layers to separate.
-
-
Sample Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
The sample is now ready for injection.
-
Experimental Workflow: Esterification
Caption: Esterification workflow for this compound.
Chiral Analysis
For the specific analysis of the (S)-enantiomer and its separation from the (R)-enantiomer, a chiral GC column is required after derivatization. Cyclodextrin-based stationary phases are commonly used for the enantioseparation of chiral carboxylic acid derivatives.[8] The derivatization protocols described above can be directly coupled with a chiral GC method. It is important to select a chiral column that provides good resolution for the specific derivative (TMS-ester or methyl ester).
Conclusion
Both silylation and esterification are effective derivatization methods for the GC analysis of this compound. The choice of method may depend on the sample matrix, available reagents, and specific analytical requirements. Silylation is a versatile method that can also derivatize other functional groups, which can be an advantage or a disadvantage depending on the complexity of the sample.[4] Esterification to form FAMEs is a classic and highly reliable method for fatty acid analysis. For enantioselective analysis, the use of a chiral GC column is essential. The provided protocols and representative quantitative data serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipase-Catalyzed Resolution of 2-Methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enantioselective resolution of 2-methylbutanoic acid using lipases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic resolution of 2-methylbutanoic acid.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) or Enantioselectivity (E-value) | 1. Suboptimal Enzyme Choice: The selected lipase (B570770) may not be highly selective for 2-methylbutanoic acid. 2. Incorrect Solvent: The polarity and nature of the organic solvent significantly impact enantioselectivity.[1] 3. Non-optimal Temperature: Temperature affects the flexibility of the enzyme's active site, influencing enantioselectivity.[2] 4. Reaction Progressed Too Far: Allowing the reaction to proceed beyond 50% conversion can lead to the esterification of the less-preferred enantiomer, reducing the enantiomeric excess of the remaining acid.[3] | 1. Screen Different Lipases: Test a range of commercially available lipases. For producing (R)-pentyl 2-methylbutyrate, Candida antarctica lipase B has shown good results.[4] For the (S)-enantiomer, Candida rugosa or Rhizopus oryzae are potential candidates.[4] 2. Solvent Screening: Evaluate a variety of organic solvents. Non-polar solvents like hexane (B92381) and isooctane (B107328) have been used successfully.[2][4] 3. Temperature Optimization: Perform the reaction at different temperatures (e.g., 20°C, 30°C, 40°C) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often lead to higher enantioselectivity.[2] 4. Time-Course Experiment: Monitor the reaction over time to determine the optimal endpoint for achieving maximum enantiomeric excess, which is typically near 50% conversion. |
| Low Conversion or Reaction Rate | 1. Inactive Enzyme: The lipase may have lost activity due to improper storage or handling. 2. Presence of Inhibitors: Impurities in the substrates or solvent can inhibit the enzyme. 3. Suboptimal Reaction Conditions: Factors such as pH and water content can significantly affect enzyme activity. 4. Poor Substrate Solubility: The acid or alcohol may not be sufficiently soluble in the chosen solvent. | 1. Use Fresh Enzyme: Utilize a fresh batch of lipase or test the activity of the current batch with a standard substrate. 2. Ensure Purity of Reagents: Use high-purity substrates and solvents. 3. Optimize Water Content: For lipase-catalyzed reactions in organic media, a small amount of water is often essential for enzyme activity. This can be controlled by adding a specific amount of water or using salt hydrates. 4. Solvent Selection: Choose a solvent in which both the acid and alcohol are reasonably soluble. |
| Difficulty in Separating the Ester from the Unreacted Acid | 1. Similar Polarities: The ester product and the unreacted carboxylic acid may have similar polarities, making chromatographic separation challenging. | 1. Acid-Base Extraction: Utilize an acid-base extraction to separate the acidic component (unreacted 2-methylbutanoic acid) from the neutral ester. The acid can be extracted into an aqueous basic solution, leaving the ester in the organic phase. The acid can then be recovered by acidifying the aqueous layer and re-extracting. 2. Column Chromatography: If extraction is not sufficient, optimize the column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) may be effective.[4] |
| Inconsistent Results Between Batches | 1. Variations in Experimental Conditions: Minor differences in setup, measurements, or reagents can lead to variability. 2. Water Content Fluctuation: The amount of water in the reaction medium is a critical parameter that can vary between experiments. 3. Enzyme Batch Variation: Different batches of the same lipase can exhibit slight differences in activity and selectivity. | 1. Standardize Procedures: Ensure all reagents are accurately measured and the reaction setup is consistent for every experiment. 2. Control Water Activity: Carefully control the water content of the reactants and the solvent. 3. Test New Enzyme Batches: When starting with a new batch of lipase, it is advisable to run a small-scale optimization experiment. |
Frequently Asked Questions (FAQs)
Q1: Which lipase is best for the resolution of 2-methylbutanoic acid?
A1: The choice of lipase depends on the desired enantiomer. Immobilized Candida antarctica lipase B (often referred to as Novozym 435) has been shown to be effective for preparing (R)-esters of 2-methylbutanoic acid.[4] For the preferential esterification of the (S)-enantiomer, lipases from Candida rugosa and Rhizopus oryzae have been utilized.[4] It is highly recommended to screen several lipases to find the optimal one for your specific reaction conditions.
Q2: What is the optimal temperature for achieving high enantioselectivity?
A2: Generally, lower reaction temperatures favor higher enantioselectivity.[2] For the synthesis of (S)-2-methylbutanoic acid methyl ester, a maximum enantiomeric excess was observed at 20°C.[2] However, decreasing the temperature will also decrease the reaction rate. Therefore, an optimization study is necessary to find the best balance between selectivity and reaction time for your specific needs.
Q3: How does the choice of organic solvent affect the reaction?
A3: The organic solvent plays a crucial role in lipase-catalyzed reactions. Non-polar, hydrophobic solvents like hexane, heptane, and isooctane are often preferred as they tend to maintain the enzyme in its active conformation and can lead to higher enantioselectivity.[2][4] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to reduced activity.[5]
Q4: Why is my reaction stopping before reaching 50% conversion?
A4: A premature halt in the reaction can be due to several factors, including enzyme deactivation by high temperatures or inhibitory byproducts. In esterification reactions, the accumulation of water as a byproduct can also shift the equilibrium back towards the starting materials, thus stopping the net forward reaction. The use of molecular sieves can help to remove water and drive the reaction forward.
Q5: How can I monitor the progress of the kinetic resolution?
A5: The progress of the reaction (conversion) and the enantiomeric excess (ee) of the substrate and product should be monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This allows for the determination of the optimal reaction time to stop the reaction and achieve the highest possible ee for the desired compound.
Data Presentation
Table 1: Performance of Different Lipases in the Resolution of (R,S)-2-Methylbutanoic Acid
| Lipase Source | Preferred Enantiomer | Alcohol | Solvent | Time (h) | Conversion (c) | Enantiomeric Excess of Product (eep) | Enantioselectivity (E) | Reference |
| Candida antarctica B | (R) | 1-Pentanol | Hexane | 2 | ~40% | 90% | 35 | [4] |
| Thermomyces lanuginosus | (R) | 1-Pentanol | Hexane | 2 | ~18% | 91% | 26 | [4] |
| Candida rugosa | (S) | 1-Pentanol | Hexane | 2 | ~34% | 75% | 10 | [4] |
| Rhizopus oryzae | (S) | 1-Pentanol | Hexane | 2 | ~35% | 49% | 4 | [4] |
| Rhizomucor miehei (immobilized) | (S) | Methanol | Isooctane | - | - | High | - | [2][6] |
| Aspergillus niger | (S) | Methanol | Isooctane | - | - | High | - | [2][6] |
Table 2: Effect of Temperature on the Enantioselective Esterification of Racemic 2-Methylhexanoic Acid
| Temperature (°C) | Enantioselectivity (E) | Reference |
| 40 | 14 | [2] |
| 20 | 33 | [2] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Methylbutanoic Acid via Esterification
This protocol provides a general starting point for the kinetic resolution. Optimization of specific parameters such as enzyme amount, temperature, and reaction time is recommended.
Materials:
-
Racemic (R,S)-2-methylbutanoic acid
-
Immobilized lipase (e.g., Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane)
-
Alcohol (e.g., 1-pentanol)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical equipment for monitoring (chiral GC or HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine racemic (R,S)-2-methylbutanoic acid (e.g., 10 mmol) and the chosen alcohol (e.g., 10 mmol) in the selected anhydrous organic solvent (e.g., 25 mL).[4]
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg of Candida antarctica lipase B).[4] The optimal enzyme loading should be determined experimentally.
-
(Optional) Water Removal: If water accumulation is a concern, add activated molecular sieves to the reaction mixture.
-
Incubation: Seal the reaction vessel and place it in a shaker or on a magnetic stirrer at the desired temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[4]
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Stop the reaction when the desired level of conversion (typically around 50%) is reached to maximize the enantiomeric excess of the unreacted acid.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
To separate the unreacted acid from the ester, perform an acid-base extraction. Extract the organic solution with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate).
-
The ester will remain in the organic layer. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude ester.
-
The aqueous layer containing the salt of the unreacted acid should be acidified (e.g., with 1 M HCl) to a pH of 2-3.
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude unreacted acid.
-
-
Purification: Purify the ester and the unreacted acid by column chromatography if necessary.[4]
-
Characterization: Confirm the identity and determine the enantiomeric purity of the final products using appropriate analytical techniques (e.g., NMR, chiral GC/HPLC, polarimetry).
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of 2-methylbutanoic acid.
Caption: Troubleshooting workflow for low enantiomeric excess in 2-methylbutanoic acid resolution.
References
- 1. Enzyme catalysis in organic solvents: influence of water content, solvent composition and temperature on Candida rugosa lipase catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent [agris.fao.org]
Technical Support Center: Microbial Fermentation of (S)-2-Methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on improving the yield of (S)-2-methylbutanoic acid in microbial fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process, offering potential causes and actionable solutions.
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| YLD-001 | Low or no yield of this compound | 1. Inefficient precursor supply (L-isoleucine).2. Low activity of key enzymes in the L-isoleucine catabolic pathway.3. Suboptimal fermentation conditions (pH, temperature, aeration).4. Presence of competing metabolic pathways consuming precursors. | 1. Supplement the medium with L-isoleucine.2. Overexpress genes encoding key enzymes like branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase.[1]3. Optimize fermentation parameters (see FAQ section).4. Identify and knock out competing pathways. |
| YLD-002 | Accumulation of by-products (e.g., other organic acids, alcohols) | 1. Broad substrate specificity of enzymes.2. Imbalance in cofactor (NAD+/NADH) availability.[1]3. Non-specific degradation of L-isoleucine. | 1. Engineer enzymes for higher specificity.2. Implement cofactor engineering strategies to balance the redox state of the cell.[1]3. Knock out genes responsible for by-product formation. |
| YLD-003 | Inconsistent batch-to-batch yield | 1. Variability in inoculum quality.2. Inconsistent media preparation.3. Fluctuations in fermentation parameters. | 1. Standardize inoculum preparation protocol (e.g., cell density, growth phase).2. Ensure precise measurement and sterilization of all media components.3. Implement robust process control for pH, temperature, and dissolved oxygen. |
| YLD-004 | Low enantiomeric excess (< ee) of this compound | 1. Presence of enzymes producing the (R)-enantiomer.2. Racemization of the final product. | 1. Screen for and select microbial strains with high stereoselectivity.2. Investigate the potential for racemization under the chosen fermentation and downstream processing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound production in microbes?
A1: The primary route for microbial synthesis of this compound is through the catabolism of L-isoleucine.[1][2] This pathway involves the conversion of L-isoleucine to 2-keto-3-methylvalerate, which is then further metabolized to (S)-2-methylbutanoyl-CoA and subsequently to this compound.
Q2: Which microorganisms are suitable for producing this compound?
A2: Several microorganisms have the potential for this compound production. Bacillus spizizenii has been shown to efficiently produce enantiopure this compound.[2] Other industrially relevant organisms like Corynebacterium glutamicum and Escherichia coli can be metabolically engineered for this purpose by leveraging their L-isoleucine production pathways.[3][4][5]
Q3: How can I increase the precursor supply for the synthesis of this compound?
A3: To enhance the availability of the precursor L-isoleucine, you can employ several metabolic engineering strategies. These include overexpressing key enzymes in the L-isoleucine biosynthesis pathway, such as threonine dehydratase (ilvA), and acetohydroxy acid synthase (ilvBN), and deleting genes for competing pathways that drain the precursor pool.
Q4: What are the optimal fermentation conditions for this compound production?
A4: Optimal conditions are strain-dependent. However, for Bacillus spizizenii ATCC 6633, a temperature of 45°C has been found to be optimal.[2] The pH is a critical parameter and should be controlled, typically within the range of 6.0-7.5 for many bacterial fermentations. Aeration also plays a crucial role and needs to be optimized to ensure sufficient oxygen for cell growth and product formation without causing oxidative stress.
Q5: What analytical methods are recommended for quantifying this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound. A C18 reverse-phase column with a UV or refractive index (RI) detector is typically used.[1] For more sensitive and specific measurements, especially for key intermediates like (S)-2-methylbutanoyl-CoA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data from a study on this compound production using Bacillus spizizenii ATCC 6633.[2]
| Parameter | Value |
| Microorganism | Bacillus spizizenii ATCC 6633 |
| Substrate | L-isoleucine (8 g/L), Glucose (5 g/L) |
| Temperature | 45 °C |
| Inoculum Size | 8% |
| Final Titer of this compound | 3.67 g/L |
| Enantiomeric Excess (ee) | 99.32% |
| Conversion Efficiency | 58.92% |
| Product Recovery (after purification) | 63.90% |
| Purity (after purification) | 97.32% |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Bacillus spizizenii for this compound Production
This protocol is a general guideline based on successful fermentation of related compounds and specific data for B. spizizenii.[1][2]
-
Inoculum Preparation:
-
Inoculate a single colony of Bacillus spizizenii ATCC 6633 into 50 mL of seed culture medium (e.g., Luria-Bertani broth).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a 2L bioreactor. The medium should contain a carbon source (e.g., 5 g/L glucose), a nitrogen source, phosphate, and essential trace elements.
-
Sterilize the bioreactor and the medium.
-
-
Inoculation:
-
Inoculate the bioreactor with the overnight seed culture to achieve an initial optical density at 600 nm (OD600) of approximately 0.1.
-
-
Batch Phase:
-
Run the fermentation in batch mode until the initial glucose is depleted. Monitor cell growth (OD600) and substrate consumption.
-
Maintain the temperature at 45°C and control the pH at a suitable level (e.g., 7.0) using automated addition of acid/base.
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 20%) by controlling agitation and aeration rates.
-
-
Fed-Batch Phase:
-
Once the initial glucose is consumed, start a continuous feed of a concentrated solution containing glucose and L-isoleucine (e.g., 200 g/L glucose, 80 g/L L-isoleucine).
-
Adjust the feed rate to maintain a low substrate concentration in the bioreactor to avoid substrate inhibition.
-
-
Monitoring and Sampling:
-
Regularly collect samples to measure cell density, substrate and product concentrations using HPLC.
-
-
Harvest:
-
Stop the fermentation when the productivity declines or the desired product concentration is reached.
-
Proceed with downstream processing to recover and purify the this compound.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for quantifying this compound in fermentation broth.[1]
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to bring the analyte concentration within the range of the calibration curve.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or RI detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a dilute aqueous solution of a strong acid (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm or Refractive Index.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Metabolic pathway for this compound production.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow for production.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial synthesis of enantiopure this compound via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Corynebacterium glutamicum for producing branched chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Enzymatic Resolution
Welcome to the technical support center for enzymatic resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective enzymatic reactions.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This guide addresses the common problem of low enantiomeric excess in enzymatic kinetic resolutions, providing a structured approach to identifying and solving the issue.
Question: My enzymatic resolution is yielding a low enantiomeric excess (ee) for both the product and the remaining starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low enantiomeric excess (ee) is a common challenge in enzymatic kinetic resolution. The issue can typically be traced back to one or more of the following factors: the enzyme's intrinsic selectivity, the reaction medium, the reaction conditions, or the reaction conversion level. A systematic approach to investigating these factors will help pinpoint the root cause and improve the enantioselectivity of your reaction.
Below is a troubleshooting workflow to guide you through the process of diagnosing and resolving low ee values.
Caption: Troubleshooting workflow for enzymatic kinetic resolution.
Enzyme Selectivity (E-value)
The enantioselectivity of an enzyme is quantified by the enantiomeric ratio (E-value). A high E-value is crucial for achieving a successful resolution.
-
Potential Issue: The chosen enzyme may have a low intrinsic selectivity for the substrate. For a good resolution, the E-value should ideally be high (>20).[1]
-
Solution: Screen a variety of enzymes. Different types of enzymes, such as lipases and proteases, can exhibit different selectivities. Even lipases from different species (e.g., Candida rugosa vs. Candida antarctica) can show vastly different selectivities for the same substrate.[1]
Reaction Medium
The solvent system plays a critical role in modulating enzyme activity and enantioselectivity.
-
Potential Issue: The solvent can significantly influence the enzyme's performance.[1] Polar organic solvents may increase selectivity in some cases, while nonpolar solvents might be more suitable for others.[2]
-
Solution: A screening of different organic solvents is recommended. Common choices include toluene, hexane, and methyl tert-butyl ether (MTBE).[1] Biphasic systems or the addition of small amounts of organic co-solvents to aqueous buffers can also alter selectivity.[1] The hydrophobicity of the solvent, often indicated by its Log P value, can be a useful parameter for solvent selection.
Reaction Conditions
Enzyme activity and selectivity are highly sensitive to temperature and pH.
-
Potential Issue: The reaction may be running at a suboptimal temperature or pH. For lipase-catalyzed resolutions, the choice of acyl donor can also impact the E-value.[1]
-
Solution:
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may lead to lower enantioselectivity. A common range for lipases is 30-50°C.[3]
-
pH: For aqueous reactions, optimize the pH of the buffer. The pH from which a lipase (B570770) is immobilized can affect its activity in organic solvents, a phenomenon known as "pH memory". Many lipases show optimal activity in the pH range of 7.0 to 10.0.[4]
-
Acyl Donor: Test different acylating agents, such as vinyl acetate (B1210297) or isopropenyl acetate, as they can influence the enantioselectivity.[1]
-
Reaction Conversion
In kinetic resolution, the enantiomeric excess of both the substrate and the product are dependent on the extent of the reaction conversion.
-
Potential Issue: The reaction may have proceeded too far or not far enough, leading to low ee for the desired component. High ee for the remaining starting material is typically achieved at >50% conversion, while high ee for the product is observed at lower conversion levels.[1]
-
Solution: Carefully monitor the reaction progress over time by taking aliquots and analyzing the ee of both the substrate and the product. Stop the reaction at the point that provides the optimal balance of conversion and enantiomeric excess for your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the E-value and how is it calculated?
A1: The enantiomeric ratio (E-value) is a measure of an enzyme's enantioselectivity in a kinetic resolution. It is a constant for a given enzyme, substrate, and set of reaction conditions, and unlike enantiomeric excess, it is independent of the reaction conversion.[5] An E-value greater than 20 is generally considered good for a preparative resolution. The E-value can be calculated from the enantiomeric excess of the product (eep) and the conversion (c), or from the enantiomeric excess of the substrate (ees) and the conversion (c).[6]
Q2: How does water content affect enantioselectivity in organic solvents?
A2: Water activity (aw) is a critical parameter in non-aqueous enzymology. A small amount of water is essential for maintaining the enzyme's active conformation and flexibility.[7] However, excessive water can lead to hydrolysis of the product ester, reducing the overall yield. The optimal water activity for enantioselectivity can vary between different lipases.[8] It has been shown that controlling water activity, for instance by using salt hydrates, can provide more consistent results than simply adding a volume of water.[8]
Q3: Can enzyme immobilization improve enantioselectivity?
A3: Yes, enzyme immobilization can significantly improve enantioselectivity. The process of immobilization can induce conformational changes in the enzyme that may be more favorable for selective binding of one enantiomer. Immobilization can also enhance enzyme stability and facilitate its reuse.[9] Different immobilization techniques (e.g., adsorption, covalent binding, entrapment) can have varying effects on selectivity, so it is worth screening different methods.[10][11]
Q4: My desired product is the unreacted starting material. How far should I let the reaction proceed?
A4: If your goal is to obtain the unreacted starting material with high enantiomeric excess, you should aim for a conversion greater than 50%. As the reaction progresses, the faster-reacting enantiomer is consumed, enriching the reaction mixture in the slower-reacting enantiomer. The enantiomeric excess of the remaining substrate increases with conversion.
Q5: The enantioselectivity is good, but the reaction is very slow. What can I do?
A5: A slow reaction rate can be due to several factors, including suboptimal temperature or pH, poor enzyme activity, or substrate/product inhibition. You can try to:
-
Gradually increase the temperature, while monitoring the effect on enantioselectivity.
-
Ensure the pH is optimal for the enzyme.
-
Increase the enzyme loading.
-
Investigate potential substrate or product inhibition by running the reaction at different initial substrate concentrations.
Data Presentation
Table 1: Influence of Organic Solvents on Lipase Enantioselectivity
The choice of solvent can have a dramatic impact on the enantioselectivity of a lipase-catalyzed reaction. The hydrophobicity of the solvent, often quantified by its Log P value, is a key parameter.
| Solvent | Log P | General Effect on Lipase Enantioselectivity |
| n-Hexane | 3.5 | Often a good starting point, generally favors high enantioselectivity.[12] |
| Toluene | 2.5 | Commonly used, can provide good enantioselectivity. |
| Methyl tert-butyl ether (MTBE) | 1.3 | A versatile solvent that can lead to high E-values. |
| Tetrahydrofuran (THF) | 0.49 | Can be effective, but results may vary depending on the enzyme and substrate.[13] |
| Acetonitrile | -0.33 | Polar solvent, may decrease activity but can sometimes enhance selectivity.[2] |
| tert-Butanol | 0.8 | A relatively hydrophilic solvent that has been shown to improve selectivity in some cases.[2] |
Table 2: Common Acyl Donors for Lipase-Catalyzed Resolutions
The acyl donor can influence both the reaction rate and the enantioselectivity.
| Acyl Donor | Characteristics |
| Vinyl acetate | Very common and effective; the enol byproduct tautomerizes to acetaldehyde, making the reaction essentially irreversible.[13] |
| Isopropenyl acetate | Similar to vinyl acetate, the enol byproduct tautomerizes to acetone, driving the reaction forward. |
| Acetic anhydride | A highly reactive acyl donor. |
| Ethyl acetate | A less reactive acyl donor, the reaction is more reversible due to the production of ethanol. |
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution
This protocol provides a general method for screening different lipases to find the most selective one for a given racemic substrate.
Materials:
-
Racemic substrate
-
A selection of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Candida rugosa)
-
Anhydrous organic solvent (e.g., hexane or MTBE)
-
Acyl donor (e.g., vinyl acetate)
-
Small reaction vials with caps
-
Shaking incubator or magnetic stirrer
-
Analytical system for ee determination (e.g., chiral GC or HPLC)
Procedure:
-
In separate labeled vials, place a small amount of each lipase (e.g., 10-20 mg).
-
To each vial, add the organic solvent (e.g., 1 mL).
-
Add the racemic substrate to each vial to a final concentration of, for example, 20 mM.
-
Add the acyl donor (e.g., 2-3 equivalents relative to the substrate).
-
Cap the vials tightly and place them in a shaking incubator at the desired temperature (e.g., 30°C).
-
Take samples at various time points (e.g., 2, 6, 24, and 48 hours).
-
Quench the reaction in the samples by filtering out the enzyme or by adding a small amount of a polar solvent like methanol.
-
Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the substrate and the product, as well as the conversion.
-
Calculate the E-value for each lipase to identify the most selective enzyme.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines a general procedure for analyzing the enantiomeric excess of a reaction sample using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Materials:
-
Reaction sample
-
Reference standards of the racemic substrate and, if available, the pure enantiomers of the substrate and product.
-
HPLC system with a UV detector or other suitable detector.
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents for the mobile phase (e.g., n-heptane, isopropanol).
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase.
-
Inject the standard onto the chiral column and run a screening gradient to find a suitable mobile phase composition that provides baseline separation of the enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve good resolution (Rs > 1.5) in a reasonable analysis time.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction sample in the mobile phase to a concentration suitable for the detector's linear range.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system using the optimized method.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the retention times obtained from the standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100[14]
-
Visualizations
Caption: Logical relationships between causes and solutions for low ee.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 7. academic.oup.com [academic.oup.com]
- 8. Water activity dependence of lipases in non-aqueous biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physicsforums.com [physicsforums.com]
Technical Support Center: Chiral Separation of 2-Methylbutanoic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of 2-methylbutanoic acid challenging?
The chiral separation of 2-methylbutanoic acid presents several challenges due to its intrinsic molecular properties.[1] Its small size and structural flexibility can make it difficult for chiral selectors to achieve effective enantiomeric recognition.[1] Furthermore, the molecule lacks a strong chromophore, which complicates its detection by UV-Vis detectors in High-Performance Liquid Chromatography (HPLC).[1] The methyl group adjacent to the chiral center can also cause steric hindrance, potentially interfering with the interactions necessary for separation on a chiral stationary phase (CSP).[1]
Q2: What are the primary methods for the chiral separation of 2-methylbutanoic acid?
The most common and effective methods for separating the enantiomers of 2-methylbutanoic acid include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique often requires derivatization to introduce a UV-active group and enhance interactions with the chiral stationary phase. Polysaccharide-based CSPs are frequently employed for this purpose.[1][2]
-
Chiral Gas Chromatography (GC): For GC analysis, derivatization to form volatile esters (e.g., methyl or ethyl esters) is typically necessary. Cyclodextrin-based chiral columns are commonly used.[1]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction (e.g., esterification) with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1][3]
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral resolving agent, often a chiral amine, to form diastereomeric salts.[1][4] These salts have different solubilities, enabling their separation by fractional crystallization.[4][5]
Q3: Is derivatization always necessary for the chiral separation of 2-methylbutanoic acid?
For chiral HPLC, derivatization is highly recommended.[1] It not only improves detectability by introducing a chromophore but also enhances the potential for interaction with the chiral stationary phase, which can lead to better resolution.[1] In the case of chiral GC, derivatization to a volatile ester is essential for the analysis.[1] While some direct separation methods on specialized columns may be possible, they are less common and often yield poor resolution.[1]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or No Enantiomeric Resolution
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different classes of CSPs. If a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is unsuccessful, consider an anion-exchange CSP, which is specifically designed for acidic compounds.[2] |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol (B130326), ethanol).[1] Small adjustments in the modifier percentage can significantly impact resolution.[1] |
| Lack of Strong Interacting Moiety | Derivatize the carboxylic acid to an amide or an ester with a chromophoric group (e.g., p-bromophenacyl ester) to enhance π-π interactions with the CSP.[1] |
| Inappropriate Column Temperature | Investigate the effect of column temperature. Lowering the temperature can sometimes enhance the stability of the transient diastereomeric complexes, leading to improved resolution.[1] Conversely, higher temperatures may improve peak efficiency.[2] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase. This can help to block active sites on the silica (B1680970) support and improve peak symmetry.[1][2] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1][2] |
| Inappropriate Mobile Phase pH | For reversed-phase chromatography, adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (either fully protonated or deprotonated). |
Chiral Gas Chromatography (GC)
Problem: Poor or No Enantiomeric Resolution
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization | Ensure the derivatization reaction to form the volatile ester goes to completion. Optimize reaction conditions such as temperature, time, and reagent stoichiometry. |
| Suboptimal Temperature Program | Optimize the temperature ramp rate and the initial and final temperatures of the GC oven program. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., helium, hydrogen) to achieve the best column efficiency.[1] |
Problem: Peak Broadening or Tailing
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Use a deactivated liner and ensure that the column is properly conditioned to minimize interactions that can lead to peak tailing.[1] |
| Sample Degradation | Ensure the injection port temperature is not set too high, as this could cause the degradation of the derivatized analyte.[1] |
| Column Contamination | Bake out the column at its maximum recommended temperature to remove any contaminants that may be affecting peak shape.[1] |
Enzymatic Kinetic Resolution
Problem: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | Screen different lipases (e.g., from Candida antarctica, Candida rugosa, Rhizopus oryzae) to find one with higher enantioselectivity for 2-methylbutanoic acid.[3] |
| Incorrect Solvent | The choice of organic solvent can significantly influence enzyme activity and selectivity.[1][3] Test a range of non-polar solvents like hexane (B92381) or heptane. |
| Non-optimal Temperature | Optimize the reaction temperature. Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity.[3] |
| Reaction Progressed Too Far | Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted acid and the ester product.[3] |
Diastereomeric Crystallization
Problem: Poor Diastereomeric Excess (de) of Crystals
| Possible Cause | Troubleshooting Steps |
| Unsuitable Solvent | Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, and mixtures with water). The solubility of the diastereomeric salts is a critical factor.[1] |
| Similar Solubilities of Diastereomeric Salts | Optimize the crystallization solvent and temperature to maximize the solubility difference between the two diastereomeric salts.[1] |
| Co-crystallization | Perform multiple recrystallizations to enrich the desired diastereomer.[1] |
| Rapid Crystallization | Slow down the crystallization process. This can be achieved by slow cooling of the solution or by using vapor diffusion techniques to allow for more selective crystal growth.[1] |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the chiral separation of 2-methylbutanoic acid and related compounds. Note that optimal conditions will vary depending on the specific experimental setup.
Table 1: Chiral HPLC Separation Parameters for a Derivatized 2-Methylbutanoic Acid Analog
| Parameter | Value |
| Column | Chiralpak® IA |
| Mobile Phase | n-Hexane:Ethanol:Isopropanol:TFA (98:1.5:0.5:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Resolution (Rs) | > 2.0 |
Data is illustrative and based on a similar compound, (S)-2-azido-3-methylbutanoic acid.[6]
Table 2: Enzymatic Resolution of Racemic 2-Methylbutyric Acid
| Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantioselectivity (E) |
| Candida antarctica B | 2 | ~40 | 90 | 35 |
| Thermomyces lanuginosus | 2 | ~18 | 91 | 26 |
| Candida rugosa | 2 | ~34 | 75 | 10 |
| Rhizopus oryzae | 2 | ~35 | 49 | 4 |
Data from the enantioselective esterification of (R,S)-2-methylbutyric acid with 1-pentanol (B3423595) in hexane.[7]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Derivatization: React racemic 2-methylbutanoic acid with a UV-active derivatizing agent (e.g., p-bromophenacyl bromide) to form the corresponding ester. This will improve detection and interaction with the CSP.[1]
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column.
-
Initial Mobile Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio, with 0.1% trifluoroacetic acid (TFA) added.[1]
-
Mobile Phase Optimization: Vary the percentage of the alcohol modifier in 5% increments (e.g., 95:5, 85:15) to observe the effect on retention and resolution.[1]
-
Flow Rate and Temperature Optimization: Evaluate the effect of flow rate on resolution, starting at 1.0 mL/min and adjusting as needed.[8] Investigate the effect of column temperature on the separation.[1]
-
Data Analysis: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.[9]
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable vessel, dissolve racemic 2-methylbutanoic acid (1 equivalent) and an alcohol (e.g., 1-pentanol, 1.2 equivalents) in an anhydrous non-polar solvent such as hexane.[3]
-
Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB), typically around 10% by weight of the acid.[3]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.[3]
-
Reaction Termination: Stop the reaction at approximately 40-50% conversion to maximize the enantiomeric excess of the remaining acid.[3]
-
Workup:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.[3]
-
Transfer the filtrate to a separatory funnel and wash with an aqueous basic solution (e.g., 5% sodium bicarbonate) to extract the unreacted (S)-2-methylbutanoic acid.[3]
-
Collect the aqueous layer and acidify it with an acid (e.g., 1 M HCl) to a pH of ~2.[3]
-
Extract the enantiomerically enriched this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[3]
-
The organic layer from the initial extraction contains the ester of the (R)-enantiomer, which can be hydrolyzed back to the acid if desired.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fermentation Media for (S)-2-Methylbutanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation media for the production of (S)-2-methylbutanoic acid.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Insufficient Precursor (L-isoleucine) Supply | Increase the concentration of L-isoleucine in the fermentation medium. Consider a fed-batch strategy to maintain an optimal L-isoleucine concentration throughout the fermentation. |
| Suboptimal Media Composition | Systematically evaluate the impact of carbon and nitrogen sources, as well as their ratio. Ensure essential minerals and trace elements are not limiting. |
| Non-optimal Fermentation Parameters | Optimize pH, temperature, and dissolved oxygen levels using a Design of Experiments (DoE) approach. For Bacillus spizizenii, a temperature of 45°C has been shown to be effective.[1][2] |
| Feedback Inhibition | High concentrations of this compound may inhibit key enzymes in the biosynthetic pathway. Consider in-situ product removal techniques to alleviate this inhibition. |
| Metabolic Flux Diverted to Competing Pathways | Identify potential competing pathways that consume L-isoleucine or key intermediates and consider metabolic engineering strategies to downregulate or knockout genes in these pathways. |
Issue 2: Accumulation of Undesired Byproducts
| Potential Cause | Recommended Solution |
| Metabolic Imbalance | Analyze the fermentation broth for common byproducts of amino acid catabolism. Overexpression of downstream enzymes in the this compound pathway may help to pull metabolic flux towards the desired product. |
| Non-specific Enzyme Activity | Characterize the substrate specificity of the key enzymes in the pathway to ensure they are efficiently converting the intended substrates. |
| Suboptimal Redox Balance | Ensure an adequate supply of cofactors (e.g., NAD+/NADH) for the enzymatic reactions. Cofactor engineering may be necessary to optimize the redox balance within the cell.[3] |
Issue 3: Inconsistent Fermentation Results
| Potential Cause | Recommended Solution |
| Variability in Inoculum Preparation | Standardize the inoculum preparation protocol, including the age of the culture, cell density, and the volume of the inoculum. An inoculation volume of 8% has been used successfully.[1][2] |
| Inconsistent Media Preparation | Ensure accurate measurement and thorough mixing of all media components. Use high-quality reagents and ensure consistent sterilization procedures. |
| Fluctuations in Fermentation Parameters | Implement robust control strategies to maintain stable pH, temperature, and dissolved oxygen levels throughout the fermentation process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound production in microorganisms?
A1: The primary metabolic pathway for the microbial production of this compound is the catabolism of L-isoleucine. This pathway involves a series of enzymatic reactions that convert L-isoleucine into the target chiral acid.
Q2: What are the key media components to focus on for optimizing this compound production?
A2: The key media components to optimize are the carbon source (e.g., glucose), the precursor L-isoleucine, and the nitrogen source. The ratio of these components is critical. For instance, in one study, a medium containing 5 g/L glucose and 8 g/L L-isoleucine was found to be optimal for Bacillus spizizenii.[1][2]
Q3: What are typical starting fermentation conditions for Bacillus spizizenii?
A3: Based on published data, a good starting point for Bacillus spizizenii fermentation is a temperature of 45°C and an inoculation volume of 8%.[1][2] The pH and dissolved oxygen levels should be monitored and controlled to ensure optimal growth and production.
Q4: How can I accurately quantify the concentration and enantiomeric purity of this compound in my fermentation broth?
A4: Chiral Gas Chromatography (GC) is a common and effective method for both quantifying the concentration and determining the enantiomeric excess (ee) of this compound. This typically involves extraction of the acid from the broth, potential derivatization, and analysis on a chiral GC column.
Q5: What are some common challenges in the downstream processing and purification of this compound?
A5: Common challenges in downstream processing include efficiently separating the product from the fermentation broth, removing impurities, and obtaining a high-purity final product.[3] A simplified purification process involving extraction and subsequent purification steps can be effective.[1]
Quantitative Data Summary
The following table summarizes the key findings from a study on this compound production using Bacillus spizizenii ATCC 6633.
| Parameter | Value | Reference |
| Microorganism | Bacillus spizizenii ATCC 6633 | [1][2] |
| Carbon Source | 5 g/L Glucose | [1][2] |
| Precursor | 8 g/L L-isoleucine | [1][2] |
| Temperature | 45 °C | [1][2] |
| Inoculation Volume | 8% | [1][2] |
| (S)-2-MBA Titer | 3.67 g/L | [1][2] |
| Enantiomeric Excess (ee) | 99.32% | [1][2] |
| Conversion Efficiency | 58.92% | [1] |
| Product Recovery | 63.90% | [1] |
| Final Purity | 97.32% | [1] |
Experimental Protocols
Protocol 1: Fermentation of Bacillus spizizenii for this compound Production
This protocol is based on the successful production of this compound using Bacillus spizizenii ATCC 6633.[1][2]
1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., Luria-Bertani broth). b. Inoculate with a single colony of Bacillus spizizenii ATCC 6633 from a fresh agar (B569324) plate. c. Incubate overnight at 37°C with shaking (e.g., 200 rpm).
2. Fermentation Medium Preparation: a. Prepare the production medium containing:
- Glucose: 5 g/L
- L-isoleucine: 8 g/L
- A suitable nitrogen source (e.g., yeast extract, peptone)
- Basal salts (e.g., KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, etc.) b. Sterilize the medium by autoclaving.
3. Fermentation: a. Inoculate the sterile fermentation medium with the overnight seed culture to a final volume of 8% (v/v). b. Control the fermentation temperature at 45°C. c. Maintain a constant pH (e.g., 7.0) through the automated addition of an acid/base solution. d. Control the dissolved oxygen level (e.g., by adjusting the agitation speed and aeration rate). e. Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption periodically. f. The fermentation is typically complete when glucose is depleted and this compound concentration plateaus.
Protocol 2: Chiral GC Analysis of this compound
This protocol provides a general guideline for the chiral analysis of 2-methylbutanoic acid.
1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to remove microbial cells. b. Acidify the supernatant to a pH below 2 with a suitable acid (e.g., HCl). c. Extract the 2-methylbutanoic acid from the acidified supernatant using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). d. Dry the organic extract over anhydrous sodium sulfate. e. The extract can be analyzed directly or after derivatization. For improved volatility and peak shape, derivatization to a methyl or other ester may be beneficial.
2. Chiral GC Analysis: a. Column: Use a chiral capillary column (e.g., a cyclodextrin-based column). b. Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250°C). c. Oven Temperature Program:
- Initial temperature: e.g., 60°C, hold for 1-2 minutes.
- Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of e.g., 200°C. d. Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate. e. Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic acids. f. Quantification: Prepare a standard curve using known concentrations of racemic and enantiomerically pure 2-methylbutanoic acid to determine the concentration and enantiomeric excess in the samples.
Visualizations
Caption: L-Isoleucine catabolic pathway to this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for fermentation optimization.
References
Technical Support Center: Enhancing Microbial Conversion of L-Isoleucine to (S)-2-Methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial conversion of L-isoleucine to (S)-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the core metabolic pathway for the microbial conversion of L-isoleucine to this compound?
A1: The primary route for converting L-isoleucine to this compound is through the L-isoleucine catabolism pathway. This process involves a series of enzymatic reactions, beginning with the transamination of L-isoleucine to (S)-α-keto-β-methylvalerate (KMV). Subsequently, KMV undergoes oxidative decarboxylation to yield (S)-2-methylbutanoyl-CoA, which is then hydrolyzed to produce the final product, this compound.[1][2]
Q2: Which microorganisms are suitable for this bioconversion?
A2: Various microorganisms can be utilized, with Bacillus spizizenii showing demonstrated efficiency in producing enantiopure this compound from L-isoleucine.[3][4] Engineered strains of Escherichia coli and Corynebacterium glutamicum are also potential hosts due to their well-characterized genetic systems and established use in industrial fermentations.[1]
Q3: What are the primary factors that limit the yield of this compound?
A3: Common limiting factors include:
-
Low precursor availability: Insufficient intracellular concentration of L-isoleucine or its intermediate, KMV.[5]
-
Enzyme activity: Suboptimal expression or catalytic activity of key enzymes in the pathway, such as branched-chain amino acid aminotransferases.[5]
-
Metabolic burden: High-level expression of heterologous genes can strain the host's metabolic resources.[5]
-
Product toxicity: Accumulation of this compound can be toxic to the microbial host, inhibiting growth and productivity.[5]
-
Suboptimal fermentation conditions: Parameters like pH, temperature, and aeration significantly impact enzyme function and overall metabolic efficiency.[5]
Troubleshooting Guide
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect or inefficient microbial strain. | Verify the strain's genetic integrity and its capability for L-isoleucine catabolism. Consider using a strain known for this conversion, such as Bacillus spizizenii ATCC 6633.[4] |
| Suboptimal expression of key enzymes. | Overexpress the genes encoding branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex to enhance metabolic flux towards the product.[1] |
| Nutrient limitation in the medium. | Ensure the fermentation medium contains sufficient L-isoleucine, a carbon source like glucose, a nitrogen source, phosphate, and essential trace elements.[1][3] |
| Inhibitory fermentation conditions. | Optimize pH, temperature, and dissolved oxygen levels. For B. spizizenii, a temperature of 45°C has been shown to be effective.[3][4] |
Issue 2: Low Enantiomeric Excess of this compound
| Possible Cause | Troubleshooting Step |
| Presence of competing metabolic pathways. | Analyze for the presence of byproducts. Consider knocking out competing pathways that may lead to the formation of the (R)-enantiomer or other undesired compounds. |
| Non-specific enzyme activity. | Utilize enzymes with high stereoselectivity for the (S)-enantiomer. Lipases, for instance, have been used for the enantioselective synthesis of this compound esters.[6][7] |
Issue 3: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Step |
| Toxicity from accumulated this compound. | Implement a fed-batch fermentation strategy to control the concentration of the product.[1] Consider in-situ product removal techniques. |
| Metabolic burden from plasmid maintenance and protein expression. | Optimize the expression levels of heterologous genes. Use lower copy number plasmids or integrate the expression cassettes into the host chromosome.[5] |
| Suboptimal medium composition. | Re-evaluate the concentrations of all medium components, including trace metals and vitamins, to ensure they are not limiting growth. |
Data Presentation
Table 1: Quantitative Data on Microbial Production of this compound and Related Compounds
| Compound | Host Organism | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| This compound | Bacillus spizizenii | 3.67 | 0.46 (g/g L-isoleucine) | N/A | [1][3][4] |
| β-Hydroxy-β-methylbutyric acid | Escherichia coli | 8.60 | N/A | N/A | [1] |
| 2-Hydroxyisovaleric acid | Escherichia coli | 7.8 | 0.39 (g/g glucose) | N/A | [1] |
| 2-Hydroxyisobutyric acid | Escherichia coli | >10 | N/A | N/A | [1] |
N/A: Not Available
Experimental Protocols
Protocol 1: Fermentation for this compound Production using Bacillus spizizenii
-
Inoculum Preparation:
-
Inoculate a single colony of Bacillus spizizenii ATCC 6633 into a suitable seed medium.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium containing (per liter): 5 g glucose, 8 g L-isoleucine, and other essential nutrients.
-
Autoclave the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the overnight culture to a final concentration of 8% (v/v).[3][4]
-
Maintain the pH at a suitable level for B. spizizenii growth and production.
-
Ensure adequate aeration and agitation.
-
Monitor cell growth (OD600) and substrate/product concentrations throughout the fermentation.
-
-
Harvest:
-
Stop the fermentation when the L-isoleucine is consumed or when productivity declines.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove microbial cells.[1]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable chiral column.
-
Use an appropriate mobile phase and flow rate for optimal separation of the enantiomers.
-
Detect the compound using a UV or refractive index detector.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of pure this compound.
-
Determine the concentration in the samples by comparing the peak area to the standard curve.[1]
-
Visualizations
Caption: Metabolic pathway of L-isoleucine to this compound.
Caption: Experimental workflow for microbial production.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial synthesis of enantiopure this compound via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Purification strategies for high-purity (S)-2-methylbutanoic acid
Welcome to the technical support center for the purification of high-purity (S)-2-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge in purifying this compound is separating it from its (R)-enantiomer. Enantiomers possess identical physical properties such as boiling point and solubility in achiral environments, making their separation by standard techniques like simple distillation or conventional chromatography ineffective. Therefore, a chiral environment must be created to differentiate between the two enantiomers.
Q2: What are the main strategies for purifying this compound?
A2: The three primary strategies for obtaining high-purity this compound are:
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers based on their differential interactions with the CSP.
-
Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) with one of the enantiomers at a much faster rate than the other, allowing for the separation of the unreacted enantiomer.
Q3: How do I choose the best purification strategy for my needs?
A3: The choice of strategy depends on several factors:
-
Scale of purification: Diastereomeric salt crystallization is often more suitable for large-scale purifications, while chiral chromatography is well-suited for both analytical and preparative scales.
-
Required purity: Chiral chromatography can often achieve very high enantiomeric purity. The purity from crystallization is highly dependent on the specific diastereomeric salt pair and crystallization conditions.
-
Available equipment: Chiral HPLC and GC require specialized columns and systems. Crystallization requires standard laboratory glassware.
-
Cost and time: Chiral resolving agents and chromatography columns can be expensive. Enzymatic resolution can be cost-effective but may require significant optimization of reaction conditions.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Q4: I'm not getting any crystals to form after adding the chiral resolving agent. What should I do?
A4: This is a common issue related to solubility and supersaturation. Here are some troubleshooting steps:
-
Increase Concentration: The diastereomeric salts may be too soluble in the chosen solvent. Carefully evaporate some of the solvent to increase the concentration.
-
Add an Anti-Solvent: Introduce a solvent in which the salts are less soluble to induce precipitation. This should be done slowly to avoid "oiling out."
-
Lower the Temperature: Further decrease the temperature of the solution, as solubility typically decreases with temperature.
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to initiate crystallization.
-
Solvent Screening: The chosen solvent may not be optimal. A screening of different solvents with varying polarities is recommended.
Q5: My diastereomeric salt has "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens when supersaturation is too high.
-
Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.
-
Increase Crystallization Temperature: If possible, use a solvent system where crystallization can occur at a higher temperature.
-
Improve Agitation: Ensure the solution is being stirred adequately to promote uniform cooling and crystal growth.
Q6: The enantiomeric excess (e.e.) of my this compound is low after crystallization and liberation from the salt. How can I improve it?
A6: Low enantiomeric excess indicates that the undesired diastereomeric salt co-precipitated.
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is a common and effective way to improve purity.
-
Optimize Solvent: The selectivity of the crystallization is highly dependent on the solvent. Experiment with different solvents or solvent mixtures.
-
Vary the Resolving Agent: Not all chiral resolving agents are equally effective. Consider screening other chiral bases.
-
Control Cooling Rate: A slower cooling rate can lead to more selective crystallization and higher purity crystals.
Chiral Chromatography
Q7: I'm seeing a single, broad peak instead of two separate peaks for the enantiomers on my chiral HPLC.
A7: This indicates a lack of enantioselectivity under the current conditions.
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving 2-methylbutanoic acid. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchange CSPs are often good starting points for chiral acids.
-
Suboptimal Mobile Phase: The mobile phase composition is critical. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., hexane).
-
Missing Additive: For acidic compounds, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress ionization and improve peak shape and resolution.
Q8: The peaks for the two enantiomers are overlapping. How can I improve the resolution?
A8: Poor resolution can be addressed by optimizing several parameters:
-
Mobile Phase Composition: Fine-tune the percentage of the organic modifier. A small change can have a significant impact on resolution.
-
Flow Rate: Decrease the flow rate. This generally provides more time for the enantiomers to interact with the CSP, leading to better separation, though it will increase the run time.
-
Temperature: Vary the column temperature. Lower temperatures often increase enantioselectivity, but this is not always the case. Experiment with a range of temperatures (e.g., 10°C to 40°C).
Q9: My peaks are tailing, making accurate integration and quantification difficult.
A9: Peak tailing can be caused by several factors:
-
Secondary Interactions: The carboxyl group of the acid can have strong interactions with the stationary phase. Ensure an acidic modifier (e.g., TFA) is present in the mobile phase to minimize these interactions.
-
Column Overload: You may be injecting too much sample. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.
Data Presentation
The following tables summarize representative quantitative data for different purification strategies. Note that actual results will vary depending on the specific experimental conditions.
Table 1: Diastereomeric Salt Crystallization of this compound with (R)-(+)-α-Methylbenzylamine
| Parameter | Single Crystallization | After Recrystallization |
| Yield of Diastereomeric Salt | 35-45% | 25-35% |
| Diastereomeric Excess (d.e.) | 80-90% | >98% |
| Yield of (S)-2-MBA | ~30-40% | ~20-30% |
| Enantiomeric Excess (e.e.) of (S)-2-MBA | 80-90% | >98% |
Data is representative and based on typical outcomes for chiral acid resolutions.
Table 2: Chiral HPLC Purification of this compound
| Parameter | Value |
| Stationary Phase Type | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane (B92381)/Isopropanol/TFA (e.g., 90:10:0.1) |
| Recovery Yield | >90% |
| Enantiomeric Excess (e.e.) | >99% |
| Purity (Chemical) | >99% |
Values are typical for preparative chiral HPLC separations.
Table 3: Enzymatic Kinetic Resolution of Racemic 2-Methylbutanoic Acid
| Parameter | Value |
| Enzyme | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Reaction | Esterification with a long-chain alcohol |
| Conversion | ~50% (theoretical maximum for the acid) |
| Yield of (S)-2-MBA | 40-45% (after separation from the ester) |
| Enantiomeric Excess (e.e.) of (S)-2-MBA | >95% |
Data is based on typical lipase-catalyzed resolutions of chiral carboxylic acids.[1]
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization
Objective: To resolve racemic 2-methylbutanoic acid using (R)-(+)-α-methylbenzylamine and fractional crystallization.
Materials:
-
Racemic 2-methylbutanoic acid
-
(R)-(+)-α-methylbenzylamine (resolving agent)
-
Methanol (or another suitable solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (flasks, Büchner funnel, etc.)
Procedure:
-
Formation of Diastereomeric Salts:
-
In an Erlenmeyer flask, dissolve the racemic 2-methylbutanoic acid (1.0 eq.) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (1.0 eq.) in a minimal amount of hot methanol.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization.
-
-
Fractional Crystallization:
-
Collect the crystals (the less soluble diastereomeric salt, enriched in the (S)-acid salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Optional (for higher purity): Recrystallize the collected crystals from a minimal amount of hot methanol.
-
-
Liberation of this compound:
-
Suspend the purified diastereomeric salt in water.
-
Add 1 M HCl dropwise with stirring until the pH is acidic (~pH 2).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or GC.
-
Protocol 2: Chiral HPLC Analysis and Purification
Objective: To analyze and purify this compound using chiral HPLC.
Materials:
-
Racemic or enantiomerically enriched 2-methylbutanoic acid
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiral column (e.g., a polysaccharide-based column like CHIRALPAK®)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 2-methylbutanoic acid sample at a concentration of 1.0 mg/mL in the mobile phase.
-
For analytical purposes, dilute the stock solution to approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Chiral Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio of hexane to IPA may require optimization.
-
Flow Rate: 1.0 mL/min (can be reduced to improve resolution).
-
Column Temperature: 25°C (can be varied to optimize separation).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL for analytical, larger for preparative scale.
-
-
Data Analysis:
-
The two enantiomers will appear as two distinct peaks.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [|Area(S) - Area(R)| / (Area(S) + Area(R))|] * 100
-
Visualizations
Caption: Logical workflow for selecting a purification strategy.
Caption: Troubleshooting guide for diastereomeric salt crystallization.
References
Improving the efficiency of asymmetric hydrogenation for chiral acids
Welcome to the technical support center for the asymmetric hydrogenation of chiral acids. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic tool. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and enantioselectivity of your reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the asymmetric hydrogenation of chiral acids.
Guide 1: Low or Inconsistent Enantioselectivity (ee)
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Possible Causes and Solutions:
-
Q1: Is your analytical method for determining ee validated and accurate?
-
Q2: Have you checked the purity of your substrate, solvent, and reagents?
-
A2: Trace impurities in the substrate or solvent can act as catalyst poisons or inhibitors, leading to reduced enantioselectivity.[1] Sulfur-containing compounds and, in some cases, nitrogen-containing heterocycles are common poisons for transition metal catalysts.[1] It is crucial to use highly purified substrates and freshly distilled, anhydrous solvents.
-
-
Q3: Is the quality of your catalyst and ligand consistent?
-
A3: The catalyst and its chiral ligand are the heart of the asymmetric induction. Even minor variations in the quality or purity of the metal precursor or the ligand can significantly impact enantioselectivity.[1] Consider preparing a fresh batch of the catalyst or sourcing it from a reputable supplier. Thorough characterization of the catalyst (e.g., via NMR, elemental analysis) is recommended.[1]
-
-
Q4: Are your reaction conditions being precisely controlled?
-
A4:
-
Temperature: Inconsistent temperature control can lead to variable enantioselectivity. Ensure your reaction vessel is uniformly heated or cooled and that the temperature is monitored accurately.[1]
-
Hydrogen Pressure: Fluctuations in hydrogen pressure can affect both the reaction rate and enantioselectivity. Use a reliable pressure regulator and ensure the system is free of leaks.
-
Atmosphere: For air-sensitive catalysts, rigorous exclusion of oxygen and moisture is critical.[2] Perform reactions under a high-purity inert atmosphere (e.g., argon or nitrogen) and use glovebox techniques for catalyst handling.[2]
-
-
-
Q5: Could the substrate itself be the issue?
-
A5: The structure of the unsaturated carboxylic acid can significantly influence the effectiveness of a particular catalyst system. For some substrates, achieving high enantioselectivity is inherently challenging. It may be necessary to screen different catalysts and ligands to find an optimal match for your specific substrate.[3]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low or inconsistent enantioselectivity.
Guide 2: Low or No Conversion
Problem: The hydrogenation reaction is not proceeding to completion or is not starting at all.
Possible Causes and Solutions:
-
Q1: Is your catalyst active?
-
A1: Catalyst deactivation is a primary cause of low conversion.[4] This can be due to impurities in the reaction mixture (see Guide 1, Q2) or inherent instability of the catalyst under the reaction conditions. If using an air-sensitive catalyst, ensure it has not been exposed to air or moisture.[2] Preparing the catalyst in situ or using a pre-catalyst that is activated under the reaction conditions can sometimes resolve this.
-
-
Q2: Are the reaction conditions optimal for catalyst activity?
-
A2:
-
Solvent: The choice of solvent can dramatically affect catalyst activity. For instance, coordinating solvents can sometimes deactivate iridium-based catalysts.[2] Non-coordinating solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often preferred for certain iridium catalysts.[2]
-
Additives: Some reactions require additives to proceed efficiently. For example, the addition of triethylamine (B128534) can significantly accelerate iridium-catalyzed hydrogenations of unsaturated carboxylic acids.[5] Conversely, some additives, like strong acids, can cause catalyst decomposition in certain systems.[6]
-
Temperature and Pressure: While higher temperatures and pressures can increase reaction rates, they can also lead to catalyst decomposition or a reduction in enantioselectivity. The optimal conditions are often a trade-off between activity and selectivity.
-
-
-
Q3: Is there a substrate-catalyst mismatch?
-
A3: Not all catalysts are effective for all substrates. The electronic and steric properties of the unsaturated carboxylic acid can prevent effective binding to the metal center. A screening of different catalyst families (e.g., Iridium, Rhodium, Ruthenium) may be necessary to find a compatible system.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for addressing low or no reaction conversion.
Frequently Asked Questions (FAQs)
-
Q: Which metal catalyst is best for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids?
-
A: There is no single "best" catalyst, as the optimal choice is highly substrate-dependent.[3] However, complexes of Iridium, Rhodium, and Ruthenium are the most commonly used and have shown excellent results for a wide range of substrates.[3] Iridium catalysts with chiral spiro-phosphine-oxazoline (SIPHOX) or spiro-phosphine-benzylamine ligands have demonstrated high activity and enantioselectivity.[3] Rhodium complexes with chiral diphosphine ligands are also widely employed.[3]
-
-
Q: What is the role of the carboxylic acid group in the reaction?
-
Q: How important is the choice of chiral ligand?
-
A: The chiral ligand is of paramount importance as it creates the chiral environment around the metal center that directs the stereochemical outcome of the hydrogenation. The structure, steric bulk, and electronic properties of the ligand all play a crucial role in determining the enantioselectivity.
-
-
Q: Can I run the reaction open to the air?
-
A: Most homogeneous hydrogenation catalysts are air-sensitive and can be deactivated by oxygen. It is generally recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. While some air-stable catalyst precursors exist, the active catalytic species formed in situ is often air-sensitive.
-
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the asymmetric hydrogenation of representative α,β-unsaturated carboxylic acids with different catalytic systems.
Table 1: Iridium-Catalyzed Hydrogenation of Cinnamic Acid Derivatives
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Additive | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Cinnamic Acid | 0.1 | 10 | Dichloromethane | Triethylamine | 0.5 | >99 | 98 | [5] |
| 2 | (E)-2-Methyl-3-phenylacrylic acid | 0.01 | 1 | Dichloromethane | Triethylamine | 1 | >99 | 95-98 | [5] |
| 3 | (E)-2-Phenylcinnamic acid | 0.2 | 50 | Methanol | - | 12 | >99 | 96 | [3] |
Table 2: Rhodium-Catalyzed Hydrogenation of Tiglic Acid
| Entry | Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| 1 | Et-DuPhos | 1 | 3.4 | Methanol | 25 | 100 | >99 | N/A |
| 2 | JOSIPHOS | 0.5 | 60 | Methanol | 30 | >99 | 97 | N/A |
Table 3: Ruthenium-Catalyzed Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Tiglic Acid | DIOP | 0.1 | 1 | Benzene/Ethanol | 18 | 100 | 60 | [8] |
| 2 | Atropic Acid | DIOP | 0.1 | 1 | Benzene/Ethanol | 18 | 100 | 63 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iridium pre-catalyst (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a SIPHOX-type ligand)
-
α,β-Unsaturated carboxylic acid (substrate)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Additive (e.g., triethylamine)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the iridium pre-catalyst and the chiral ligand in a 1:1.05 molar ratio.
-
Add a small amount of anhydrous, degassed solvent to dissolve the components.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a Schlenk flask or an autoclave equipped with a magnetic stir bar, add the α,β-unsaturated carboxylic acid substrate.
-
Under an inert atmosphere, add the anhydrous, degassed solvent.
-
If required, add the additive (e.g., triethylamine).
-
Add the freshly prepared catalyst solution to the reaction mixture via syringe.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Determine the conversion by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Experimental Workflow Diagram
Caption: General experimental workflow for asymmetric hydrogenation.
This technical support center provides a starting point for improving the efficiency of your asymmetric hydrogenation reactions. Remember that each substrate-catalyst system is unique, and empirical optimization is often necessary to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting peak resolution in chiral GC of 2-methylbutanoic acid isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral gas chromatography (GC) analysis of 2-methylbutanoic acid isomers. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the chiral GC analysis of 2-methylbutanoic acid?
A1: Direct analysis of 2-methylbutanoic acid by gas chromatography is challenging due to its polarity and low volatility.[1] Derivatization is a mandatory step to convert the carboxylic acid into a more volatile and thermally stable compound, making it suitable for GC analysis.[2][3] Common derivatization methods include esterification to form methyl or other alkyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives.[1][4]
Q2: What are the most suitable chiral stationary phases (CSPs) for separating 2-methylbutanoic acid enantiomers?
A2: Cyclodextrin-based chiral stationary phases are commonly employed for the chiral GC separation of 2-methylbutanoic acid and similar branched-chain carboxylic acids.[3][5] These phases, such as those incorporating derivatized beta-cyclodextrins, offer excellent enantioselectivity for a wide range of chiral compounds.[6][7]
Q3: How does temperature programming affect the resolution of 2-methylbutanoic acid isomers?
A3: Temperature programming is a critical parameter for optimizing the separation of 2-methylbutanoic acid enantiomers. A slower temperature ramp rate can often improve the separation of closely eluting peaks.[3] By carefully controlling the temperature gradient, it is possible to enhance resolution and improve peak shape.
Q4: What are the key factors influencing peak shape in chiral GC analysis?
A4: Peak shape, including issues like tailing or fronting, can be influenced by several factors. These include interactions with active sites in the GC system (e.g., in the liner or on the column), column overload, or an inappropriate injection technique.[8][9] Using a deactivated liner and ensuring the column is properly conditioned are crucial steps to mitigate these issues.[3]
Troubleshooting Guide
Issue 1: Poor or No Peak Resolution
Symptom: The chromatogram shows a single, broad peak, or the two enantiomer peaks are significantly overlapped.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Ensure the selected CSP is suitable for separating small, chiral carboxylic acids. Cyclodextrin-based columns are a good starting point.[3][5] |
| Suboptimal Temperature Program | Optimize the temperature ramp rate. A slower ramp often improves resolution for closely eluting compounds.[3] Experiment with different initial and final temperatures. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency and resolution.[3] |
| Incomplete Derivatization | Verify that the derivatization reaction has gone to completion. Analyze a small aliquot of the reaction mixture to check for any unreacted starting material.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a pronounced "tail" or "front," leading to poor integration and reduced resolution.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Use a deactivated inlet liner and ensure the column is properly conditioned to minimize interactions that can cause peak tailing.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample. Prepare a dilution series to determine the optimal sample load.[3][8] |
| Improper Injection Technique | Ensure the injection is performed smoothly and rapidly, especially for manual injections. Use of an autosampler is recommended for better reproducibility.[10] |
| Sample Degradation | Ensure the injection port temperature is not too high, as this could cause the derivatized analyte to degrade.[3] |
Issue 3: Inconsistent Retention Times
Symptom: The retention times of the enantiomer peaks vary between injections.
| Possible Cause | Troubleshooting Steps |
| Leaks in the System | Check for leaks at all connections, including the septum, ferrules, and column fittings. A leak can cause fluctuations in the carrier gas flow rate.[9] |
| Fluctuations in Oven Temperature | Ensure the GC oven is maintaining a stable and reproducible temperature throughout the analysis. |
| Column Contamination | Bake out the column at the maximum recommended temperature to remove any contaminants that may be affecting retention.[3] If the problem persists, trimming a small portion from the front of the column may help. |
Experimental Protocols
Protocol 1: Derivatization of 2-Methylbutanoic Acid (Esterification)
This protocol describes the conversion of 2-methylbutanoic acid to its methyl ester for chiral GC analysis.
Reagents:
-
2-Methylbutanoic Acid Sample
-
Boron trifluoride-methanol solution (BF3-MeOH) or another suitable esterification agent.[11]
-
Hexane (B92381) or Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
To a sample of 2-methylbutanoic acid, add a solution of 14% BF3 in methanol.
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[11]
-
After cooling, add water and extract the methyl esters with an organic solvent like hexane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before GC analysis.[11]
Protocol 2: Chiral GC Analysis
This protocol provides a starting point for the chiral GC analysis of derivatized 2-methylbutanoic acid. Optimization will be required for your specific instrument and column.
GC Parameters:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based)[3][5] |
| Carrier Gas | Helium or Hydrogen[3] |
| Injector Temperature | 250°C (or as appropriate for the derivative)[11] |
| Detector Temperature | 250°C (FID)[11] |
| Oven Program | Initial Temp: 40°C, hold for 3 minRamp: 1°C/min to 150°C, hold for 3 minRamp: 20°C/min to 200°C, hold for 3 min[5] |
| Injection Volume | 1 µL |
| Split Ratio | Adjust as needed to avoid column overload |
Visual Troubleshooting and Workflows
Below are diagrams illustrating the troubleshooting logic and experimental workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for chiral GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. daneshyari.com [daneshyari.com]
- 6. gcms.cz [gcms.cz]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Molecules: Unraveling the Distinct Aromatic Profiles of (S)- and (R)-2-Methylbutanoic Acid
A comprehensive comparative analysis of the enantiomers of 2-methylbutanoic acid reveals a stark contrast in their olfactory profiles, highlighting the remarkable specificity of the mammalian olfactory system. While chemically almost identical, (S)-2-methylbutanoic acid presents a pleasant, fruity, and sweet aroma, whereas its mirror image, (R)-2-methylbutanoic acid, is characterized by a pungent, cheesy, and sweaty odor. This guide delves into the quantitative and qualitative differences between these two molecules, providing supporting experimental data and methodologies for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.
Olfactory Profile: A Quantitative and Qualitative Comparison
| Parameter | This compound | (R)-2-Methylbutanoic Acid |
| Odor Description | Fruity, sweet | Cheesy, sweaty, rancid |
| Taste Threshold | 50 ppb | 100 ppb |
Table 1: Comparative summary of the sensory profiles of (S)- and (R)-2-methylbutanoic acid.
The lower taste threshold of the (S)-enantiomer suggests that it is perceived as more potent in flavor compared to the (R)-enantiomer. It is important to note that while taste and odor are distinct senses, they are closely intertwined in the perception of flavor. The significant difference in their qualitative odor descriptors underscores the high degree of stereoselectivity in the olfactory receptors responsible for their detection.
The Molecular Basis of Odor Perception: A Glimpse into the Signaling Pathway
The ability to distinguish between chiral molecules like (S)- and (R)-2-methylbutanoic acid lies in the intricate workings of the olfactory system. The perception of an odorant begins with its interaction with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade.
While the specific olfactory receptors that bind to each enantiomer of 2-methylbutanoic acid have not been definitively identified, it is known that short-chain fatty acids, in general, can activate a subset of ORs, including Olfr78, GPR41, and GPR43. The differential activation of one or more of these receptors by the (S)- and (R)-enantiomers is responsible for their distinct odor perceptions.
Experimental Protocols for Odor Profile Analysis
The differentiation and characterization of the odor profiles of chiral molecules like 2-methylbutanoic acid rely on sophisticated analytical techniques that combine chemical separation with human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that allows for the separation of volatile compounds in a sample, followed by their sequential assessment by a human assessor at the olfactory port.
Methodology:
-
Sample Preparation: Dilute the individual enantiomers or a mixture in a suitable solvent (e.g., diethyl ether) to an appropriate concentration for analysis.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) is used for the separation of the enantiomers. The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and an olfactory port.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 5 °C/min.
-
Olfactory Port: Heated to prevent condensation and supplied with humidified air to prevent nasal dryness for the assessor.
-
-
Odor Assessment: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor description and intensity for each eluting compound. The intensity can be rated on a standardized scale (e.g., a 5-point scale from 0 = no odor to 5 = very strong odor).
Sensory Panel Analysis
Sensory panel analysis provides a more holistic and consumer-relevant assessment of the odor profiles. A trained panel of assessors is used to describe and quantify the sensory attributes of the compounds.
Methodology:
-
Panelist Selection and Training: Select panelists based on their ability to detect and describe different odors. Train them with a range of standard odor compounds to ensure consistency in their descriptions.
-
Sample Preparation: Prepare solutions of the (S)- and (R)-enantiomers in an odorless solvent (e.g., mineral oil or water) at various concentrations. Present the samples in amber glass bottles with screw caps.
-
Evaluation Procedure:
-
Triangle Test: To determine if a perceptible difference exists between the two enantiomers, present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample.
-
Descriptive Analysis: For a detailed characterization of the odor profiles, present each enantiomer individually and ask the panelists to describe the odor using a list of predefined descriptors (e.g., fruity, sweet, cheesy, sweaty, etc.) and to rate the intensity of each descriptor on a line scale.
-
-
Data Analysis: Analyze the data from the triangle test using statistical tables to determine significance. For the descriptive analysis, calculate the mean intensity ratings for each descriptor for both enantiomers and visualize the results using a spider web plot.
A Comparative Guide to the Validation of Chiral HPLC Methods for 2-Methylbutanoic Acid Enantiomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of enantiomers is a critical aspect of product development and quality control. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-methylbutanoic acid. Due to its lack of a strong UV chromophore, direct HPLC analysis of 2-methylbutanoic acid is challenging, necessitating derivatization for sensitive detection. This guide explores two primary strategies: an indirect approach using chiral derivatizing agents and a direct approach on a chiral stationary phase after non-chiral derivatization, alongside a highly sensitive LC-MS/MS method.
Comparison of Validated Chiral HPLC Methods
The selection of a suitable chiral separation method depends on factors such as required sensitivity, available instrumentation, and the specific analytical goal. Below is a summary of the performance of different validated methods for the separation of 2-methylbutanoic acid enantiomers.
| Parameter | Method A: Indirect Chiral HPLC | Method B: Direct Chiral HPLC | Method C: Chiral LC-MS/MS |
| Derivatization Agent | (S)-(-)-α-Methylbenzylamine | 1-(1-anthryl)ethylamine (for UV detection) | 3-nitrophenylhydrazine (B1228671) (3-NPH) |
| Stationary Phase | Achiral C18 | Chiral Stationary Phase (e.g., Chiralpak IA) | Chiral Stationary Phase |
| Detection | UV (254 nm) | UV or Fluorescence | Tandem Mass Spectrometry (MS/MS) |
| Resolution (Rs) | > 1.5 (baseline separation) | > 2.0 | Not explicitly reported, but baseline separation is achieved. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | > 0.99[1] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Typically 98.0% - 102.0% | 88–103%[1] |
| Precision (% RSD) | < 2.0% | < 2.0% | < 3%[1] |
| Limit of Detection (LOD) | Dependent on derivatizing agent | Dependent on derivatizing agent | 0.01 µg/mL[1] |
| Limit of Quantitation (LOQ) | Dependent on derivatizing agent | Dependent on derivatizing agent | 0.033 µg/mL[1] |
Experimental Protocols
Detailed methodologies for the three compared chiral HPLC methods are provided below.
Method A: Indirect Chiral Separation via Derivatization
This method involves the derivatization of 2-methylbutanoic acid enantiomers with a chiral agent to form diastereomers, which are then separated on a conventional achiral column.
1. Derivatization Procedure:
-
In a clean, dry vial, dissolve 1 mg of racemic 2-methylbutanoic acid in 1 mL of anhydrous dichloromethane (B109758) (DCM).
-
Add 1.2 equivalents of a chiral derivatizing agent, such as (S)-(-)-α-Methylbenzylamine.
-
Add 1.1 equivalents of a coupling agent, like N,N'-Dicyclohexylcarbodiimide (DCC), and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.[2]
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid (e.g., 50:50 v/v, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, corresponding to the aromatic ring of the derivatizing agent.[2]
Method B: Direct Chiral Separation after Derivatization
This approach involves derivatizing the enantiomers with a non-chiral agent that imparts UV activity, followed by separation on a chiral stationary phase.
1. Derivatization Procedure:
-
Activate the carboxylic acid group of 2-methylbutanoic acid using a suitable coupling agent.
-
React the activated acid with a UV-active, non-chiral amine, such as 1-(1-anthryl)ethylamine, in an appropriate solvent.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., n-Hexane/Isopropanol/TFA 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV or Fluorescence, depending on the chosen derivatizing agent.
Method C: Chiral LC-MS/MS Method
This highly sensitive and selective method involves derivatization followed by analysis using liquid chromatography-tandem mass spectrometry.
1. Derivatization Procedure:
-
To 50 µL of the sample, add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Incubate the mixture at 40°C for 30 minutes.
2. LC-MS/MS Conditions:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: A suitable chiral stationary phase capable of separating the derivatized enantiomers.
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Tandem mass spectrometry in negative ion mode, monitoring specific precursor and product ion transitions for the 3-NPH derivatives of 2-methylbutanoic acid.
Method Validation Workflow
The validation of a chiral HPLC method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for method validation.
Caption: A comprehensive workflow from method development and validation to routine analysis.
References
A Comparative Analysis of the Biological Activity of 2-Methylbutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers of 2-methylbutanoic acid: (S)-(+)-2-methylbutanoic acid and (R)-(-)-2-methylbutanoic acid. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate further research and application in drug development and sensory science.
Introduction to 2-Methylbutanoic Acid Stereoisomers
2-Methylbutanoic acid is a chiral short-chain fatty acid (SCFA) that exists as two enantiomers, non-superimposable mirror images of each other.[1] These stereoisomers, while possessing identical chemical formulas and physical properties in an achiral environment, often exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as receptors and enzymes. The (S)-enantiomer is commonly found in fruits like apples and apricots, while the (R)-enantiomer is present in cocoa beans.[1]
Data Presentation: Sensory Profile Comparison
A primary and well-documented area of differential biological activity between the stereoisomers of 2-methylbutanoic acid lies in their sensory perception, specifically taste and odor. The distinct chiral structures of the enantiomers lead to different interactions with olfactory and gustatory receptors.
| Property | (S)-(+)-2-Methylbutanoic Acid | (R)-(-)-2-Methylbutanoic Acid |
| Odor Profile | Pleasant, sweet, fruity[1] | Pervasive, cheesy, sweaty[1] |
| Taste Threshold | 50 ppb[2] | 100 ppb[2] |
Potential for Differential Activity at Short-Chain Fatty Acid Receptors
As a short-chain fatty acid, 2-methylbutanoic acid has the potential to interact with G-protein coupled receptors (GPCRs) that are known to be activated by SCFAs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are involved in various physiological processes, including metabolic regulation and immune responses.
Further research is warranted to elucidate the specific interactions of these stereoisomers with SCFA receptors, which could uncover novel therapeutic applications.
Experimental Protocols
To facilitate further investigation into the differential biological activities of 2-methylbutanoic acid stereoisomers, the following detailed experimental protocols are provided.
Sensory Evaluation: Taste Threshold Determination
This protocol outlines a method for determining the taste threshold of the two enantiomers using a sensory panel.
Objective: To determine the lowest concentration at which the taste of each stereoisomer can be detected.
Materials:
-
(S)-(+)-2-methylbutanoic acid (high purity)
-
(R)-(-)-2-methylbutanoic acid (high purity)
-
Deionized, odor-free water
-
Glassware
-
A panel of trained sensory assessors (typically 10-15 members)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each enantiomer in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solutions, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from clearly perceptible to imperceptible.
-
Sample Presentation (Triangle Test): For each concentration level, present three samples to each panelist, where two are identical (blanks, i.e., deionized water) and one contains the tastant. The order of presentation should be randomized for each panelist.
-
Evaluation: Panelists are instructed to taste each sample and identify the one that is different.
-
Data Analysis: The threshold is typically defined as the concentration at which a statistically significant proportion of the panel (e.g., >50%) can correctly identify the odd sample.
In Vitro Assay: FFAR2 Activation via cAMP Measurement
This protocol describes a method to assess the activation of the Gαi-coupled FFAR2 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine the potency and efficacy of each stereoisomer in activating FFAR2.
Materials:
-
HEK293 cells stably expressing human FFAR2
-
Cell culture medium and supplements
-
(S)-(+)-2-methylbutanoic acid and (R)-(-)-2-methylbutanoic acid
-
Forskolin (B1673556) (an adenylate cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well microplates
Procedure:
-
Cell Culture: Culture the FFAR2-expressing HEK293 cells in appropriate medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the (S) and (R) enantiomers in assay buffer.
-
Assay: a. Pre-treat the cells with the different concentrations of the 2-methylbutanoic acid stereoisomers. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The activation of the Gαi-coupled FFAR2 will inhibit this forskolin-induced cAMP increase. c. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each stereoisomer.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Potential signaling pathways for 2-methylbutanoic acid stereoisomers.
Experimental Workflow Diagram
Caption: A logical workflow for the investigation of stereospecific biological effects.
References
A Comparative Guide to the Resolution of 2-Methylbutanoic Acid: Enzymatic vs. Microbial Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure 2-methylbutanoic acid is of significant interest in the pharmaceutical, fragrance, and flavor industries, where the chirality of a molecule can dramatically influence its biological activity and sensory properties. This guide provides a detailed comparison of two key biocatalytic approaches for obtaining single enantiomers of 2-methylbutanoic acid: enzymatic resolution of a racemic mixture and microbial production of a specific enantiomer. We present a summary of performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their application.
Performance Comparison: Enzymatic vs. Microbial Methods
The choice between enzymatic and microbial resolution often depends on the desired enantiomer, required purity, and scalability of the process. Enzymatic methods, typically employing lipases, are versatile for resolving racemic mixtures to obtain either the (R) or (S) enantiomer with high enantiomeric excess. Microbial methods can either resolve a racemate through enantioselective metabolism or synthesize a specific enantiomer from a precursor, often with very high enantiopurity.
| Method | Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |
| Enzymatic | Immobilized Candida antarctica lipase (B570770) B | (R,S)-2-methylbutanoic acid & pentanol | (R)-pentyl 2-methylbutyrate | 90% | ~40% conversion | [1] |
| Enzymatic | Immobilized Thermomyces lanuginosus lipase | (R,S)-2-methylbutanoic acid & pentanol | (R)-pentyl 2-methylbutyrate | 91% | ~18% conversion | [1] |
| Enzymatic | Immobilized Candida rugosa lipase | (R,S)-2-methylbutanoic acid & pentanol | (S)-2-methylbutanoic acid | 75% | ~34% conversion | [1] |
| Enzymatic | Rhizopus chinensis lipase (hydrolysis) | (R,S)-ethyl 2-methylbutyrate | (R)-ethyl 2-methylbutyrate | 95.0% | Not specified | [2][3] |
| Microbial | Pseudomonas sp. (whole cell) | (R,S)-2-methylbutanoic acid | (R)-2-methylbutanoic acid | Not specified | Not specified | [4] |
| Microbial | Bacillus spizizenii ATCC 6633 (whole cell) | L-isoleucine | This compound | 99.32% | 3.67 g/L (58.92% conversion efficiency) | [5] |
Experimental Protocols
Enzymatic Resolution Protocol: Lipase-Catalyzed Esterification
This protocol is a generalized procedure based on the enantioselective esterification of racemic 2-methylbutanoic acid.[1]
1. Materials:
-
Racemic 2-methylbutanoic acid
-
Immobilized lipase (e.g., Candida antarctica lipase B)
-
Alcohol (e.g., pentanol)
-
Anhydrous organic solvent (e.g., hexane)
-
Molecular sieves (optional, for anhydrous conditions)
2. Procedure:
-
In a sealed reaction vessel, dissolve racemic 2-methylbutanoic acid and the alcohol in the organic solvent.
-
Add the immobilized lipase to the reaction mixture.
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with constant agitation (e.g., 150 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product ester and remaining acid.
-
Once the desired conversion is reached (typically around 50% for kinetic resolutions), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the resulting ester from the unreacted acid using standard techniques such as column chromatography.
Microbial Production Protocol: Whole-Cell Fermentation
This protocol is based on the production of this compound using Bacillus spizizenii.[5]
1. Materials:
-
Bacillus spizizenii ATCC 6633 culture
-
Fermentation medium containing L-isoleucine, glucose, and other necessary nutrients.
-
Shaker incubator
-
Centrifuge
2. Procedure:
-
Prepare the fermentation medium and sterilize it.
-
Inoculate the medium with a starter culture of Bacillus spizizenii.
-
Incubate the culture under optimized conditions (e.g., 45°C) with shaking.
-
Monitor the production of this compound over time using analytical techniques such as HPLC.[6]
-
After the fermentation is complete, harvest the cells by centrifugation.
-
The supernatant, containing the product, can be processed for purification. This may involve acidification followed by liquid-liquid extraction with a suitable organic solvent.
-
The extracted product can be further purified by methods like distillation or chromatography.
Visualizing the Processes
To better illustrate the workflows and underlying biological processes, the following diagrams are provided.
Caption: Workflow for the enzymatic resolution of 2-methylbutanoic acid.
Caption: Workflow for the microbial production of this compound.
Caption: Proposed metabolic pathway for this compound production.
Concluding Remarks
Both enzymatic and microbial methods offer effective routes to enantiomerically enriched 2-methylbutanoic acid.
Enzymatic resolution provides a versatile platform for accessing either enantiomer from a racemic mixture. The process is often characterized by mild reaction conditions and the potential for enzyme recycling. However, the theoretical maximum yield for a kinetic resolution is 50%, and downstream separation of the product from the remaining substrate is required.
Microbial production , particularly through de novo synthesis from a precursor like L-isoleucine, can achieve very high enantiomeric excess and potentially higher yields than resolution methods.[5] This approach eliminates the need for a racemic starting material and subsequent separation of enantiomers. However, it requires careful optimization of fermentation conditions and metabolic engineering of the microbial host to maximize productivity. The discovery of microbes that selectively metabolize one enantiomer also presents a promising avenue for resolution.[4]
The selection of the optimal method will depend on specific project goals, including the target enantiomer, desired purity, cost considerations, and available infrastructure. The data and protocols provided in this guide serve as a valuable starting point for researchers embarking on the synthesis or resolution of 2-methylbutanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial synthesis of enantiopure this compound via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylbutanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-methylbutanoic acid analogs, synthesizing available data to illuminate their potential therapeutic applications. While a comprehensive study systematically evaluating a wide range of 2-methylbutanoic acid analogs is not extensively covered in publicly available literature, this document extrapolates from research on short-chain fatty acids (SCFAs) and related carboxylic acid derivatives to guide future drug discovery and development efforts.
Introduction to 2-Methylbutanoic Acid
2-Methylbutanoic acid is a branched-chain short-chain fatty acid naturally present in various foods and is a metabolite in mammals, including humans.[1] It exists as two enantiomers, (R) and (S), which can exhibit different biological properties and even distinct odors.[1] The carboxylic acid functional group and the branched alkyl chain provide a foundational scaffold for the synthesis of diverse analogs with potentially enhanced or novel biological activities.[2] These modifications primarily involve alterations to the carboxylic acid group (e.g., esterification, amidation) and changes to the alkyl chain.
Comparative Biological Activities
The biological activities of 2-methylbutanoic acid and its analogs are influenced by their structural features. Key areas of therapeutic interest include antimicrobial, anti-inflammatory, and metabolic regulatory effects.
Antimicrobial Activity
Short-chain fatty acids and their derivatives are known to possess antimicrobial properties. The acidic form of these molecules generally exhibits stronger antimicrobial activity than their ester forms.[3] The proposed mechanism involves the disruption of bacterial cell membranes and interference with essential metabolic processes.
Table 1: Postulated Antimicrobial Activity of 2-Methylbutanoic Acid Analogs
| Compound/Analog | Modification | Expected Antimicrobial Activity | Rationale |
| 2-Methylbutanoic acid | Parent Molecule | Moderate | Baseline activity of a short-chain fatty acid. |
| Methyl 2-methylbutanoate | Esterification | Lower than parent acid | Esterification reduces the acidity, which is crucial for antimicrobial action.[3] |
| 2-Methylbutanamide | Amidation | Variable, potentially lower | Amidation removes the acidic proton, likely reducing activity similar to esterification. |
| 2-Hydroxy-2-methylbutanoic acid | Hydroxylation | Potentially altered | The hydroxyl group may influence membrane permeability and interaction with microbial targets. |
| 2-Amino-3-methylbutanoic acid | Amination | Potentially enhanced | Amino acid analogs can interfere with microbial metabolic pathways. |
Anti-inflammatory Activity
The anti-inflammatory potential of carboxylic acids is a well-established principle in medicinal chemistry, with many nonsteroidal anti-inflammatory drugs (NSAIDs) featuring this functional group.[4] The carboxylic acid moiety is often crucial for binding to the active site of enzymes like cyclooxygenase (COX). Short-chain fatty acids can also modulate inflammatory responses by influencing cytokine production.
Table 2: Predicted Anti-inflammatory Potential of 2-Methylbutanoic Acid Analogs
| Compound/Analog | Modification | Predicted Anti-inflammatory Effect | Key Considerations |
| 2-Methylbutanoic acid | Parent Molecule | Modest | General anti-inflammatory properties of SCFAs. |
| Phenyl 2-methylbutanoate | Aromatic Ester | Potentially significant | Aromatic moieties can introduce new interactions with enzyme binding pockets. |
| N-benzyl-2-methylbutanamide | Aromatic Amide | Potentially significant | Similar to aromatic esters, the benzyl (B1604629) group can enhance binding to target proteins. |
| 2-Methylbutanoic acid with heterocyclic moiety | Heterocyclic substitution | High potential | Heterocyclic rings are common in potent anti-inflammatory agents and can form specific hydrogen bonds. |
Modulation of mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[5] Some short-chain fatty acids and their derivatives have been shown to influence this pathway. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of a 2-methylbutanoic acid derivative, can stimulate protein synthesis through the mTOR pathway.
Table 3: Hypothetical Modulation of mTOR Signaling by 2-Methylbutanoic Acid Analogs
| Compound/Analog | Modification | Postulated Effect on mTOR Pathway | Mechanism of Action |
| 2-Methylbutanoic acid | Parent Molecule | Weak modulation | General metabolic effects of SCFAs. |
| 2-Hydroxy-2-methylbutanoic acid | Hydroxylation | Potential for activation | Structural similarity to HMB suggests potential interaction with upstream regulators of mTOR. |
| Ester and Amide Derivatives | Carboxylic acid modification | Likely reduced direct activity | The free carboxylic acid may be important for interaction with cellular targets that influence mTOR signaling. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 2-methylbutanoic acid analogs.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation of Test Compounds: Dissolve the 2-methylbutanoic acid analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial Strains: Use a panel of relevant Gram-positive and Gram-negative bacteria.
-
Culture Preparation: Grow the bacterial strains in an appropriate broth medium to a standardized concentration (e.g., 1.5 × 10^6 CFU/mL).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines in Macrophages
This assay measures the ability of a compound to reduce the production of inflammatory markers like TNF-α and IL-6.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methylbutanoic acid analogs for a specified period.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.
mTOR Signaling Assay: Western Blot for Phosphorylated AKT (p-AKT)
This method assesses the activation of the PI3K/AKT/mTOR pathway by measuring the phosphorylation of a key downstream target, AKT.
-
Cell Culture and Treatment: Grow a suitable cell line (e.g., MCF-7 breast cancer cells) and treat with the test compounds.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated AKT (p-AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative levels of p-AKT.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling cascade and potential modulation point.
Conclusion
The structure-activity relationships of 2-methylbutanoic acid analogs are a promising area for the development of new therapeutic agents. By systematically modifying the parent structure and evaluating the resulting changes in biological activity, researchers can optimize these compounds for specific applications. The experimental protocols and pathways outlined in this guide provide a framework for the rational design and evaluation of novel 2-methylbutanoic acid derivatives. Further research focusing on a systematic series of analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
Determining the Enantiomeric Excess of (S)-2-Methylbutanoic Acid by NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this purpose. This guide provides a comparative overview of two primary NMR-based techniques for determining the enantiomeric excess of chiral carboxylic acids, such as (S)-2-methylbutanoic acid: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Principle of NMR Enantiomeric Discrimination
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, a chiral environment must be introduced. This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral auxiliary reagent.
-
Chiral Derivatizing Agents (CDAs): These reagents covalently bond to the enantiomers, converting them into a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, resulting in separate, quantifiable signals in the NMR spectrum.[1][2] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample.[1] A commonly known CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[2]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[3] This association is rapid on the NMR timescale and leads to observable chemical shift differences (Δδ) between the signals of the two enantiomers.[4][5]
Comparison of Chiral Derivatizing and Solvating Agents
The choice between a CDA and a CSA depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental convenience.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation to create diastereomers.[2] | Non-covalent, transient complex formation.[3] |
| Sample Prep | Requires a chemical reaction, followed by purification in some cases. | Simple mixing of the analyte and the agent in an NMR tube.[4] |
| Analysis Time | Longer due to reaction and potential purification steps. | Faster, as the analysis is performed in situ.[3] |
| Sample Recovery | The original sample is consumed in the reaction. | The original sample can often be recovered. |
| Signal Separation (Δδ) | Generally larger chemical shift differences are observed. | Chemical shift differences can be smaller and concentration-dependent. |
| Potential Issues | Risk of kinetic resolution or racemization during derivatization. | Line broadening, poor solubility, and poor resolution can occur.[4] |
Performance of Selected Chiral Auxiliaries with Carboxylic Acids
The effectiveness of a chiral auxiliary is determined by the magnitude of the chemical shift non-equivalence (ΔΔδ) it induces between the signals of the two enantiomers. A larger ΔΔδ value allows for more accurate integration and determination of the enantiomeric excess. The following table summarizes the performance of various CDAs and CSAs with different chiral carboxylic acids as reported in the literature. While specific data for 2-methylbutanoic acid is not always provided, the data for structurally similar acids can serve as a useful guide.
| Chiral Auxiliary | Analyte (Carboxylic Acid) | Observed Proton | ΔΔδ (ppm) | Reference |
| CDAs | ||||
| (S)-4-(3-aminopyrrolidin-1-yl)coumarin (5-CDA) | (R/S)-3-Phenylbutanoic acid | Coumarin 3-H | 0.017 | [6] |
| (S)-4-(3-aminopiperidin-1-yl)coumarin (6-CDA) | (R/S)-2-Methyl-3-phenylpropionic acid | Coumarin 3-H | 0.024 | [6] |
| (S)-4-(3-aminoazepan-1-yl)coumarin (7-CDA) | (R/S)-2-Phenylpropionic acid | Coumarin 3-H | 0.028 | [6] |
| CSAs | ||||
| (S)-aziridinyl diphenylmethanol (B121723) | (R/S)-3,5-Difluoro-mandelic acid | α-H | 0.194 | [4] |
| (S)-azetidinyl diphenylmethanol | (R/S)-3,5-Difluoro-mandelic acid | α-H | 0.046 | [4] |
| (S)-pyrrolidinyl diphenylmethanol | (R/S)-3,5-Difluoro-mandelic acid | α-H | 0.050 | [4] |
| (S)-piperidinyl diphenylmethanol | (R/S)-3,5-Difluoro-mandelic acid | α-H | 0.033 | [4] |
| Actinomycin (B1170597) D | (R/S)-Mandelic acid | α-H | ~0.04 | [7] |
Experimental Protocols
Below are generalized protocols for the determination of enantiomeric excess of a chiral carboxylic acid like this compound using a CDA and a CSA.
Protocol 1: Using a Chiral Derivatizing Agent (e.g., a Chiral Amine)
This protocol describes the formation of diastereomeric amides from a chiral carboxylic acid and a chiral amine.
-
Reagents and Equipment:
-
This compound (or a mixture of its enantiomers)
-
Enantiomerically pure chiral amine (e.g., (S)-1-phenylethylamine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane, CDCl₃)
-
NMR tube, vials, standard laboratory glassware
-
NMR spectrometer
-
-
Procedure:
-
In a clean, dry vial, dissolve approximately 0.1 mmol of the 2-methylbutanoic acid sample in 0.5 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of the chiral amine.
-
Add 1.2 equivalents of the coupling agent.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC if necessary).
-
Quench the reaction with a small amount of water.
-
Extract the organic layer and wash with dilute acid, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting diastereomeric amide mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter are often the most affected.
-
Integrate the two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Protocol 2: Using a Chiral Solvating Agent (e.g., a Chiral Alcohol)
This protocol describes the in-situ formation of transient diastereomeric complexes.
-
Reagents and Equipment:
-
This compound (or a mixture of its enantiomers)
-
Enantiomerically pure chiral solvating agent (e.g., (R)-1-phenylethanol)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
-
NMR spectrometer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the 2-methylbutanoic acid sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize signal separation.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a signal of the analyte (e.g., the α-proton or methyl group protons) that has split into two distinct signals.
-
Integrate the two resolved signals.
-
Calculate the enantiomeric excess (ee) using the same formula as for the CDA method.
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for determining enantiomeric excess using CDAs and CSAs.
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Conclusion
Both the Chiral Derivatizing Agent and Chiral Solvating Agent methods are valuable tools for the NMR-based determination of the enantiomeric excess of this compound and other chiral carboxylic acids. The CDA approach often provides larger and more easily quantifiable signal separation but requires a chemical reaction. The CSA method is faster and non-destructive to the sample, but may require more optimization to achieve baseline resolution. The choice of method and specific reagent should be guided by the properties of the analyte and the specific requirements of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical industry, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the enantiomeric separation of 2-methylbutanoic acid, a valuable chiral building block in organic synthesis. The following sections detail the performance of polysaccharide-based, cyclodextrin-based, and protein-based CSPs, supported by experimental data to aid in method development and selection.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of 2-methylbutanoic acid enantiomers. The table below summarizes the quantitative performance of three common types of CSPs, highlighting key chromatographic parameters to facilitate a direct comparison.
| Chiral Stationary Phase Type | Column | Mobile Phase/Carrier Gas | Separation Factor (α) | Resolution (Rs) | Analysis Technique |
| Polysaccharide-Based | Immobilized Polysaccharide-Based CSP | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Not Reported | > 1.5[1] | HPLC |
| Cyclodextrin-Based | β-DEX 110 | Not specified | 1.046[2] | Not Reported | GC |
| Cyclodextrin-Based | β-DEX 120 | Not specified | 1.051[2] | Not Reported | GC |
| Protein-Based | CHIRALPAK AGP | 5% EtOH in 10mM ammonium (B1175870) acetate (B1210297) and 5mM N,N-dimethyloctyl amine, pH 7.0 | Not Reported | Not Reported | HPLC |
Detailed Experimental Protocols
Reproducibility is key in analytical chemistry. This section provides the detailed experimental methodologies for the separation of 2-methylbutanoic acid enantiomers on the discussed chiral stationary phases.
Polysaccharide-Based Chiral Stationary Phase (HPLC)
This protocol is adapted from a method for a structurally similar compound, 2-hydroxy-2-methylbutanoic acid, and is expected to provide good results for 2-methylbutanoic acid. Polysaccharide-based CSPs are known for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.[1] The addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution for acidic compounds like 2-methylbutanoic acid.[1]
-
Chromatographic System: Standard High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Column: An immobilized polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of racemic 2-methylbutanoic acid at 1.0 mg/mL in the mobile phase. Dilute to a final concentration of approximately 50 µg/mL for injection.
Cyclodextrin-Based Chiral Stationary Phase (GC)
Cyclodextrin-based chiral stationary phases are highly effective for the gas chromatographic separation of volatile enantiomers. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) selector.
-
Chromatographic System: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: β-DEX 110 or β-DEX 120 capillary column.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal at 110 °C.[2]
-
Sample Preparation: Dilute the racemic 2-methylbutanoic acid in a suitable solvent (e.g., dichloromethane) for GC analysis. Derivatization to a more volatile ester form (e.g., methyl ester) may be necessary to improve peak shape and volatility.
Protein-Based Chiral Stationary Phase (HPLC)
Protein-based CSPs, such as those with α1-acid glycoprotein (B1211001) (AGP), are particularly useful for the separation of chiral acids in reversed-phase mode.[3][4] These columns offer the advantage of using aqueous mobile phases, which can be beneficial for certain applications.
-
Chromatographic System: Standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.
-
Column: CHIRALPAK AGP, 4.0 mm i.d. x 100 mm long.[4]
-
Mobile Phase: 5% Ethanol in 10mM ammonium acetate and 5mM N,N-dimethyloctyl amine, pH 7.0.[4]
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or as appropriate for the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 2-methylbutanoic acid in the mobile phase to a suitable concentration.
Visualizing the Workflow and Logic
To further clarify the processes involved in chiral separation, the following diagrams illustrate the general experimental workflow and the logical considerations for selecting a suitable chiral stationary phase.
Caption: A generalized workflow for the chiral separation of 2-methylbutanoic acid.
Caption: Decision logic for selecting a suitable CSP based on analyte properties.
References
A Comparative Sensory Analysis of Esters Derived from (S)- and (R)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory properties of esters derived from the stereoisomers of 2-methylbutanoic acid. The distinct olfactory profiles of (S)- and (R)-enantiomers are critical in the fields of flavor chemistry, fragrance development, and pharmacology, where chirality can significantly impact biological activity and sensory perception. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support research and development in these areas.
Quantitative Sensory Data Comparison
The sensory characteristics of esters derived from 2-methylbutanoic acid are heavily influenced by the stereochemistry of the parent acid. The (S)-enantiomers generally exhibit pleasant, fruity aromas, while the (R)-enantiomers tend to have less desirable or different sensory profiles. The following tables summarize the available quantitative and qualitative data for various esters.
| Ester | Enantiomer | Odor Description | Odor Threshold (in water) |
| Ethyl 2-methylbutanoate | (S)-(+) | Fresh fruity, apple-like, sweet[1] | 0.006 ppb[1] |
| (R)-(-) | Fruity, caprylic, medical-phenolic note[1] | 10 ppb (flavor detection threshold)[1] | |
| Propyl 2-methylbutanoate | (S)-(+) | Intensive, full-ripe apple-note[2] | Not available |
| (R)-(-) | Weak, unspecific[2] | Not available | |
| 2-Methylbutanoic Acid | (S) | Pleasantly sweet, fruity[3] | Not available |
| (R) | Pervasive, cheesy, sweaty[3] | Not available |
Experimental Protocols
The sensory evaluation of chiral esters involves precise and controlled methodologies to ensure the reliability of the results. The following protocols are fundamental to the analysis of the sensory properties of these compounds.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds.
Methodology:
-
Sample Preparation: The ester samples are diluted in a suitable solvent to an appropriate concentration for analysis.
-
Gas Chromatography: The sample is injected into a gas chromatograph equipped with a chiral stationary phase column, which is essential for separating the (R)- and (S)-enantiomers.
-
Effluent Splitting: The column effluent is split, typically in a 1:1 ratio, between the mass spectrometer and the olfactometry port.
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odor.
-
Data Analysis: The data from the mass spectrometer and the olfactometry analysis are combined to identify the chemical structure of the odor-active compounds and their corresponding sensory descriptors.
Quantitative Descriptive Analysis (QDA)®
Quantitative Descriptive Analysis (QDA)® is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product. This technique relies on a trained panel of assessors to provide a comprehensive sensory profile.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training to develop a consensus vocabulary for the sensory attributes of the esters being evaluated.
-
Attribute Generation and Definition: The panel collectively develops a list of descriptive terms for the aromas of the (S)- and (R)-ester enantiomers. Reference standards are used to anchor these terms.
-
Intensity Scaling: Panelists rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Sample Evaluation: The ester samples are presented to the panelists in a randomized and blind manner to minimize bias. Panelists evaluate the samples individually in controlled sensory booths.
-
Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each enantiomer, often visualized using spider plots.
Visualizations
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Caption: A diagram of the olfactory signal transduction pathway.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates the typical workflow for the sensory evaluation of chiral esters, from sample preparation to data analysis.
Caption: Workflow for the sensory evaluation of chiral esters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity of (S)-2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral molecules such as (S)-2-methylbutanoic acid. The stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, making the use of robust and reliable analytical methods for their separation and quantification essential for quality control, pharmacokinetic studies, and regulatory compliance.
This guide provides an objective comparison of the primary analytical techniques used for determining the chiral purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC, HPLC, and CE for the chiral analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column/capillary, and experimental conditions.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Separation on a chiral stationary phase (CSP) or after derivatization. | Separation based on differential migration in an electric field with a chiral selector. |
| Derivatization | Mandatory (e.g., esterification). | Often not required with a suitable CSP, but can be used (indirect method). | Not typically required. |
| Resolution (Rs) | > 2.0 | > 1.5 | High resolution achievable. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 3.0% |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.02% of the major enantiomer | ~0.05% of the major enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.05% of the major enantiomer | ~0.15% of the major enantiomer |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | 10 - 20 minutes |
| Advantages | High resolution and sensitivity. | Broad applicability, wide variety of CSPs available. | High efficiency, low sample and reagent consumption. |
| Disadvantages | Derivatization step required. | Can be more expensive, potential for peak tailing. | Lower concentration sensitivity compared to HPLC and GC. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to note that these are general protocols and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
a. Derivatization (Esterification):
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Reagent Addition: Add 1 mL of a 1.25 M solution of HCl in methanol.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Neutralization: Cool the vial to room temperature and neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the resulting methyl ester with 1 mL of hexane (B92381).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Sample for Injection: The hexane layer is ready for GC analysis.
b. GC Conditions:
-
Column: Chiral GC column (e.g., Cyclodextrin-based, such as BETA DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless).
-
Oven Temperature Program: 50°C (hold for 2 minutes), ramp to 150°C at 5°C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 275°C.
High-Performance Liquid Chromatography (HPLC) with UV Detection
a. Direct Chiral Separation:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Capillary Electrophoresis (CE) with UV Detection
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte (BGE) to a final concentration of about 0.5 mg/mL.
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 6.0) containing a chiral selector (e.g., 20 mM of a cyclodextrin (B1172386) derivative like hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the analytical methods for determining the chiral purity of this compound.
Comparative study of chemical and biosynthetic routes to (S)-2-methylbutanoic acid
A Comparative Guide to the Synthesis of (S)-2-Methylbutanoic Acid: Chemical vs. Biosynthetic Routes
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and a key component in the formulation of fragrances and flavors. Its specific stereochemistry is crucial for its biological activity and sensory properties. This guide provides a comparative analysis of the primary chemical and biosynthetic methodologies for producing enantiomerically pure this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategy.
Data Presentation: A Comparative Overview
The selection of a synthetic route is often a trade-off between factors such as yield, enantioselectivity, cost, and environmental impact. The following table summarizes quantitative data for representative chemical and biosynthetic methods for the production of this compound.
| Parameter | Chemical Synthesis (Asymmetric Alkylation) | Biosynthesis (Microbial Fermentation) | Biosynthesis (Enzymatic Resolution) |
| Method | Diastereoselective alkylation using an Evans chiral auxiliary | Fermentation with Bacillus spizizenii | Enantioselective esterification with lipase (B570770) |
| Starting Material | 3-methylbutanoyl chloride, Evans chiral auxiliary | L-isoleucine, Glucose | Racemic 2-methylbutanoic acid |
| Product Titer | Not directly applicable (batch synthesis) | 3.67 g/L[1][2] | Dependent on substrate concentration |
| Yield | High (typically >80% for alkylation and cleavage steps) | 58.92% conversion efficiency from L-isoleucine[1] | ~40% for the (R)-ester, leaving (S)-acid |
| Enantiomeric Excess (ee) | >99% de, leading to >99% ee after cleavage | 99.32% ee[1][2] | Up to 91% eep for the ester, resulting in high ee for the remaining (S)-acid[3] |
| Key Reagents/Media | Organometallic bases (e.g., NaHMDS), alkyl halides, organic solvents | Fermentation medium (glucose, yeast extract, etc.) | Organic solvent (e.g., hexane), lipase (e.g., from Candida antarctica) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | 45 °C, controlled pH and aeration[1] | Mild temperatures (e.g., 37 °C)[3] |
| Downstream Processing | Chromatography, hydrolysis, extraction | Centrifugation, extraction, distillation | Separation of ester and acid, hydrolysis of ester if needed |
| Advantages | High enantiopurity, well-established, predictable | High enantiopurity, uses renewable feedstocks, mild conditions | High enantioselectivity, mild conditions |
| Disadvantages | Use of stoichiometric chiral auxiliary, cryogenic conditions, multi-step | Lower product titers, complex downstream processing | Theoretical maximum yield of 50% for the desired enantiomer |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Chemical Synthesis: Asymmetric Alkylation using an Evans Chiral Auxiliary
This method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. The following is a general procedure adapted for the synthesis of this compound.
1. Acylation of the Chiral Auxiliary:
-
The chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, is acylated with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., dichloromethane) to form the N-acyl oxazolidinone.
2. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to form the sodium enolate.
-
Methyl iodide is then added to the reaction mixture, which is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
3. Auxiliary Cleavage:
-
The purified major diastereomer is dissolved in a mixture of THF and water.
-
Lithium hydroxide (B78521) and hydrogen peroxide are added at 0 °C to cleave the chiral auxiliary.
-
The reaction mixture is stirred for a few hours, followed by quenching with sodium sulfite.
-
The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified to yield this compound, which is then extracted with an organic solvent.
Biosynthetic Route: Microbial Fermentation with Bacillus spizizenii
This method utilizes the metabolic pathway of Bacillus spizizenii to convert L-isoleucine into this compound.[1]
1. Pre-culture Preparation:
-
A single colony of Bacillus spizizenii ATCC 6633 is inoculated into a seed medium (e.g., LB broth) and incubated overnight at 37 °C with shaking.
2. Fermentation:
-
The production medium is prepared containing glucose (5 g/L), L-isoleucine (8 g/L), and other necessary nutrients.[1]
-
The medium is inoculated with the pre-culture (e.g., 8% v/v).[1]
-
The fermentation is carried out in a fermenter at 45 °C with controlled aeration and agitation for a specified period (e.g., 48-72 hours).[1]
-
The pH of the culture is maintained at a desired level (e.g., 7.0) by the addition of a base.
3. Product Recovery:
-
The bacterial cells are removed from the fermentation broth by centrifugation.
-
The supernatant is acidified to a low pH (e.g., 2.0) with an acid like HCl.
-
The this compound is then extracted from the acidified broth using an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated to yield the crude product, which can be further purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the chemical and biosynthetic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Biosynthetic pathway of this compound.
Conclusion
Both chemical and biosynthetic routes offer viable methods for the production of this compound, each with distinct advantages and disadvantages. Chemical synthesis via chiral auxiliaries provides a well-controlled and high-purity route, but often requires cryogenic conditions and stoichiometric use of expensive chiral reagents. In contrast, biosynthetic methods, particularly microbial fermentation, represent a more sustainable approach, utilizing renewable feedstocks and operating under milder conditions to produce the target molecule with high enantiomeric excess.[1] Enzymatic resolution offers a simpler biological approach but is inherently limited by a 50% theoretical yield for the desired enantiomer. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the application, including scale, cost considerations, and the importance of green chemistry principles.
References
- 1. Microbial synthesis of enantiopure this compound via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of enantiopure this compound via L-isoleucine catabolism in Bacillus spizizenii | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-2-methylbutanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-2-methylbutanoic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to manage and dispose of this chemical waste stream effectively. This compound is classified as a corrosive, combustible liquid that is harmful upon contact or ingestion, necessitating careful handling throughout its lifecycle.[1][2]
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its hazards, including its corrosivity (B1173158) and strong, unpleasant odor.[3][4] Always work in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Emergency eyewash stations and safety showers must be readily accessible.[3][4]
Waste Collection and Storage
The primary and most recommended method for disposal is through a licensed hazardous waste disposal company.[4][5]
Step-by-Step Collection Procedure:
-
Container Selection: Use only original or designated, compatible, and properly sealed containers for waste collection.[3][6] The container must be resistant to corrosion.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Corrosive, Flammable).[8]
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as bases or strong reducing agents.[3][4][8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be cool, dry, well-ventilated, and away from sources of ignition.[1][2][9] Ensure secondary containment is in place to mitigate spills.[10]
Chemical Properties and Hazard Data
The following table summarizes key quantitative data for this compound relevant to safety and disposal.
| Property | Value / Classification | Citation(s) |
| GHS Classification | Combustible liquid, Corrosive to metals, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage. | [1][2][7] |
| Flash Point | 66°C (150.8°F) - closed cup | [1] |
| Toxicity to Fish | LC50: > 1000 mg/L, 96h (Danio rerio / Zebra fish) | [3] |
| Biodegradability | Readily biodegradable (67.9% in 10 days) | |
| Bioaccumulation | Bioaccumulation is not expected (log Pow: 1.7 - 1.8) | [3][5] |
| Incompatible Materials | Bases, Strong Reducing Agents | [3][4] |
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7] Remove all sources of ignition.[3][4]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[5][7]
-
Absorption: For small spills, absorb the liquid with a non-combustible, inert material such as sand, silica (B1680970) gel, or a commercial acid binder (e.g., Chemizorb® H⁺).[4][5][7]
-
Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.[1][4]
-
Decontamination: Clean the affected area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[10]
On-Site Neutralization (Conditional)
On-site neutralization of corrosive waste may be permissible in some jurisdictions, but it requires strict adherence to institutional and local regulations.[8][11] This should only be performed by trained personnel. The primary disposal route remains collection by a certified hazardous waste contractor.
General Neutralization Protocol: Disclaimer: This is a general methodology. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding.
-
Preparation: Perform the procedure in a certified chemical fume hood while wearing full PPE.[11]
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water with stirring to dilute it.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide (B78521) solution, to the diluted acid solution. Stir continuously.[11]
-
pH Monitoring: Monitor the pH of the solution regularly. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0), as specified by your local water authority.[11]
-
Final Disposal: If local regulations permit and the resulting neutralized solution contains no other hazardous components, it may be eligible for drain disposal with copious amounts of water.[8][11] Otherwise, it must be collected as hazardous chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for disposal of this compound waste.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 2-methylbutanoic Acid | 116-53-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling (S)-2-methylbutanoic acid
(S)-2-Methylbutanoic acid is a corrosive organic acid that requires careful handling to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2] Adherence to stringent safety protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Transfer | Tightly fitting safety goggles.[3] | Chemically resistant gloves (e.g., Nitrile rubber, Polyvinylchloride).[3][4] | Laboratory coat.[5] | Not typically required if handled in a well-ventilated area or fume hood.[3] |
| Risk of Splashing | Tightly fitting safety goggles and a face shield.[3] | Chemically resistant gloves (e.g., Nitrile rubber, Polyvinylchloride).[3][4] | Impervious clothing or chemical-resistant apron over a lab coat.[3] | Not typically required if handled in a well-ventilated area or fume hood.[3] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[3] | Chemically resistant gloves (e.g., Nitrile rubber, Polyvinylchloride).[3][4] | Full protective suit to prevent skin contact. | A respirator with an organic vapor filter is recommended, especially for large spills or in poorly ventilated areas.[3] |
| Emergency (e.g., Fire) | Tightly fitting safety goggles and a face shield.[3] | Chemically resistant gloves.[3] | Full fire-fighting turnout gear and a self-contained breathing apparatus (SCBA).[3] | Self-contained breathing apparatus (SCBA).[1] |
Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid direct contact with skin, eyes, and clothing.[3][5] Do not breathe vapors or mists.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
When diluting, always add the acid to water slowly, never the other way around, to prevent boiling and splashing.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5]
-
Store in a corrosive-resistant container with a resistant inner liner.[1]
-
Store away from incompatible materials such as bases and reducing agents.[7]
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid measures.
Caption: Emergency response procedures for different types of exposure to this compound.
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation. For large spills, this may require specialized equipment.
-
Contain: Stop the flow of material if it can be done without risk.[3] Dike the spilled material to prevent it from spreading.[3]
-
Absorb: Use an inert absorbent material such as sand, earth, or a commercial chemical absorbent to soak up the spill.[5]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Protocol: Waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain without neutralization.[8]
-
Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[8]
-
Neutralization (for dilute solutions): For small quantities of dilute solutions (<10% v/v), neutralization may be an option prior to drain disposal, pending approval from your institution's Environmental Health and Safety (EHS) office.[4][6]
-
Slowly add a weak base, such as sodium bicarbonate or soda ash, to the acid solution while stirring.[4][9]
-
Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[6][9]
-
Once neutralized, the solution may be flushed down the drain with copious amounts of water, as permitted by local regulations.[6][9]
-
-
Hazardous Waste Disposal (for concentrated or contaminated waste): For concentrated acid or waste containing other hazardous materials, it must be disposed of as hazardous waste.[4]
-
Store the labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
The following flowchart outlines the general procedure for handling and disposing of this compound.
References
- 1. coral.washington.edu [coral.washington.edu]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. laballey.com [laballey.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. benchchem.com [benchchem.com]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
